Benzene cyclohexane
Description
Properties
CAS No. |
639006-48-7 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
benzene;cyclohexane |
InChI |
InChI=1S/C6H12.C6H6/c2*1-2-4-6-5-3-1/h1-6H2;1-6H |
InChI Key |
WIRUZQNBHNAMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC1.C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Thermodynamics of Benzene to Cyclohexane Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of benzene (B151609) to cyclohexane (B81311) is a cornerstone reaction in the chemical industry, pivotal for the production of precursors for materials like nylon. While seemingly straightforward, the reaction C₆H₆ + 3H₂ → C₆H₁₂ is governed by a delicate interplay of thermodynamic and kinetic factors. This technical guide provides an in-depth analysis of the core thermodynamic principles that dictate the feasibility, spontaneity, and equilibrium position of this critical conversion.
Core Thermodynamic Principles
The conversion of benzene to cyclohexane is an exothermic and exergonic reaction, meaning it releases heat and proceeds spontaneously under standard conditions. The primary thermodynamic quantities that govern this transformation are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
-
Enthalpy Change (ΔH): The reaction is highly exothermic, with a standard enthalpy of hydrogenation of approximately -205 to -208 kJ/mol[1][2]. This significant release of energy is a primary driving force for the reaction. The stability of benzene, due to its aromaticity and resonance energy of about -152 kJ/mol, makes its heat of hydrogenation less exothermic than what would be expected for a hypothetical cyclohexatriene with three isolated double bonds[2][3][4].
-
Entropy Change (ΔS): The reaction involves the consumption of four moles of gas (one mole of benzene and three moles of hydrogen) to produce one mole of gaseous cyclohexane. This reduction in the number of gas molecules leads to a decrease in entropy, making the entropy change (ΔS) for the reaction negative. This negative entropy change opposes the spontaneity of the reaction.
-
Gibbs Free Energy Change (ΔG): The spontaneity of the reaction is determined by the Gibbs free energy change, calculated using the equation: ΔG = ΔH - TΔS. Despite the unfavorable negative entropy change, the large negative enthalpy change dominates at lower temperatures, resulting in a negative ΔG. This indicates that the reaction is thermodynamically favorable and proceeds spontaneously towards the formation of cyclohexane[5]. From a thermodynamic standpoint, cyclohexane is significantly more stable than the intermediate products like cyclohexene[5].
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic parameters for the reactants and the overall reaction under standard conditions (298.15 K and 1 atm).
| Parameter | Benzene (C₆H₆) (g) | Hydrogen (H₂) (g) | Cyclohexane (C₆H₁₂) (g) | Overall Reaction | Reference |
| Standard Enthalpy of Formation (ΔH°f) | +82.9 kJ/mol | 0 kJ/mol | -123.1 kJ/mol | [1][6] | |
| Standard Enthalpy of Reaction (ΔH°rxn) | -206.0 kJ/mol | [1] | |||
| Standard Gibbs Free Energy of Formation (ΔG°f) | +129.7 kJ/mol | 0 kJ/mol | +31.8 kJ/mol | ||
| Standard Gibbs Free Energy of Reaction (ΔG°rxn) | -97.9 kJ/mol | ||||
| Standard Molar Entropy (S°) | 269.2 J/(mol·K) | 130.7 J/(mol·K) | 298.2 J/(mol·K) | ||
| Standard Entropy of Reaction (ΔS°rxn) | -363.2 J/(mol·K) |
Note: Values for ΔG°rxn and ΔS°rxn are calculated from the standard formation data.
Influence of Temperature and Pressure
According to Le Chatelier's principle, changes in temperature and pressure will shift the equilibrium of the reaction.
-
Temperature: Since the hydrogenation of benzene is an exothermic reaction, an increase in temperature will shift the equilibrium to the left, favoring the reactants (benzene and hydrogen). Conversely, lower temperatures favor the formation of cyclohexane. However, from a kinetic standpoint, higher temperatures are required to overcome the activation energy of the reaction and achieve a reasonable reaction rate[7][8]. Therefore, industrial processes operate at a compromise temperature, typically between 150-300°C, to balance favorable kinetics with thermodynamic limitations[7][9].
-
Pressure: The forward reaction involves a decrease in the number of moles of gas (from 4 moles to 1 mole). Consequently, an increase in pressure will shift the equilibrium to the right, favoring the formation of cyclohexane. High-pressure conditions, often in the range of 10–35 bar, are therefore utilized in industrial settings to maximize the conversion to the desired product[10][11].
Reaction Pathway and Mechanism
The hydrogenation of benzene is not a single-step process but rather a sequential addition of hydrogen atoms. The most widely accepted mechanism is the Horiuti-Polanyi mechanism, which involves the stepwise addition of adsorbed hydrogen atoms to the adsorbed benzene molecule on the catalyst surface[6].
References
- 1. brainly.com [brainly.com]
- 2. Given: Enthalpy of hydrogenation of benzene (C6H6) to cyclohexane (C6H12).. [askfilo.com]
- 3. Estimating the value of b from correlations with experimental data [chm.bris.ac.uk]
- 4. The enthalpy of hydrogenation of cyclohexene is `-119.5KJ` . If resonance energy of benzene is `-150.4KJMol^(-1)` , its enthalpy of hydrogenation would be [allen.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 7. Solved The hydrogenation of benzene to cyclohexane is an | Chegg.com [chegg.com]
- 8. aklectures.com [aklectures.com]
- 9. US6187980B1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 10. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 11. Benzene - Wikipedia [en.wikipedia.org]
A Technical Guide to the Historical Progression of Benzene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal historical research in benzene (B151609) hydrogenation. Tracing the evolution from early discoveries to modern catalytic systems, this document details the seminal experimental protocols, presents comparative quantitative data, and illustrates the logical progression of scientific thought that has shaped this fundamental chemical transformation.
The Dawn of Catalytic Hydrogenation: Sabatier and Senderens
The journey of benzene hydrogenation begins at the turn of the 20th century with the pioneering work of French chemists Paul Sabatier and Jean-Baptiste Senderens. Their development of catalytic hydrogenation using finely divided metals was a monumental leap in organic synthesis, earning Sabatier a share of the Nobel Prize in Chemistry in 1912.[1][2] Their breakthrough experiment in 1901, achieving the complete conversion of benzene to cyclohexane (B81311), laid the foundation for all subsequent research in this field.[1][2][3]
Experimental Protocol: Vapor-Phase Hydrogenation (c. 1901)
The method developed by Sabatier and Senderens was elegant in its simplicity, involving the passage of benzene vapor mixed with an excess of hydrogen over a heated, freshly prepared nickel catalyst.[1][4]
Catalyst Preparation: The active catalyst was described as "finely disintegrated nickel," prepared by the reduction of nickel oxide in situ.
-
Nickel (II) oxide (NiO) was placed within a horizontal glass or copper reaction tube.
-
The tube was heated to approximately 300-350°C.
-
A stream of pure, dry hydrogen gas was passed over the heated nickel oxide, reducing it to a highly active, fine gray powder of metallic nickel. This process was continued until no more water was observed exiting the tube.
Hydrogenation Procedure:
-
The freshly reduced nickel catalyst was maintained at the reaction temperature, typically between 150°C and 200°C.[1][4]
-
A stream of hydrogen gas was bubbled through liquid benzene to create a vapor mixture.
-
This vapor of benzene, along with a continuous excess of hydrogen, was directed into the reaction tube and over the nickel catalyst.[4]
-
The reaction is highly exothermic; temperature control was crucial to prevent side reactions or catalyst deactivation.
-
The products exiting the reaction tube were passed through a condenser to liquefy the cyclohexane, which was then collected. Sabatier reported obtaining nearly pure cyclohexane through this method.[1][2]
Advancements in Catalyst Technology
Following Sabatier's discovery, research focused on developing more active, stable, and versatile catalysts. This led to two major innovations in heterogeneous catalysis for benzene hydrogenation: high-pressure systems and the development of skeletal catalysts.
The Ipatieff Era: High-Pressure Hydrogenation
Vladimir Ipatieff, a Russian chemist, revolutionized catalysis by introducing the use of high-pressure steel autoclaves.[5] This innovation allowed for liquid-phase hydrogenations at elevated temperatures and pressures, significantly increasing reaction rates and enabling the hydrogenation of more stubborn substrates. Ipatieff's work demonstrated that metal oxides, such as nickel oxide, could serve as effective catalyst precursors under these more forceful conditions.
Raney® Nickel: The "Spongy" Catalyst
In 1926, American engineer Murray Raney developed a novel "skeletal" or "spongy" nickel catalyst that became an industrial workhorse.[6] By creating a high-surface-area nickel catalyst from a nickel-aluminum alloy, he provided a highly active and versatile alternative for liquid-phase hydrogenations under milder conditions than those used by Ipatieff.
The W-6 classification denotes a highly active form of Raney Nickel. The following protocol is adapted from detailed procedures in organic syntheses.[7]
Materials:
-
Raney Nickel-Aluminum Alloy (50/50 Ni/Al powder)
-
Sodium Hydroxide (B78521) (c.p. pellets)
-
Distilled Water
-
Ethanol (B145695) (95% and absolute)
Procedure:
-
Digestion: In a 2-liter Erlenmeyer flask equipped with a robust mechanical stirrer and a thermometer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets. Stir and cool the solution to 50°C in an ice bath.
-
Alloy Addition: While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Ni-Al alloy powder in small portions over 25-30 minutes. The temperature is controlled by the rate of alloy addition and the application of the ice bath.
-
Leaching: After the alloy addition is complete, allow the mixture to stand for 50 minutes, stirring occasionally. During this time, the temperature may rise to about 85°C.
-
Washing and Decantation: Carefully decant the supernatant liquid. Add 1 liter of distilled water, stir thoroughly, and allow the catalyst to settle. Decant the wash water. Repeat this washing and decanting process approximately 15 times, until the wash water is neutral to litmus (B1172312) paper.
-
Solvent Exchange: After the final water wash, wash the catalyst three times with 500 mL portions of 95% ethanol, followed by three washes with 500 mL portions of absolute ethanol to remove residual water.
-
Storage: The final, highly active W-6 Raney Nickel catalyst should be stored under an inert solvent like absolute ethanol at all times, as it is extremely pyrophoric when dry.[7]
The Rise of Homogeneous Catalysis: Wilkinson's Catalyst
A paradigm shift occurred with the development of homogeneous catalysis. In the 1960s, Sir Geoffrey Wilkinson introduced the rhodium-based complex, chlorotris(triphenylphosphine)rhodium(I), which became known as Wilkinson's catalyst.[8][9] This catalyst demonstrated remarkable efficiency and selectivity for the hydrogenation of alkenes and alkynes in solution under mild conditions (e.g., room temperature and 1 atm H₂).[10]
Application to Benzene: A Case of Aromatic Stability
Despite its high activity for olefins, Wilkinson's catalyst is famously ineffective for the hydrogenation of benzene under standard conditions.[10] The exceptional stability of the aromatic ring means that the catalyst, under mild temperatures and pressures, cannot overcome the activation energy required to disrupt the delocalized π-system. This limitation highlights the stark difference in reactivity between isolated double bonds and aromatic systems and underscores why more forcing conditions or different catalytic approaches are necessary for arene hydrogenation. Even under more forcing conditions, Wilkinson's catalyst generally does not facilitate benzene hydrogenation, often leading to catalyst decomposition instead.
Modern Era: Selectivity and Advanced Catalysts
Contemporary research has focused on achieving higher selectivity, particularly for the partial hydrogenation of benzene to cyclohexene (B86901), a valuable industrial intermediate. This has led to the development of sophisticated catalyst systems, with ruthenium emerging as a key metal.
Ruthenium-Based Catalysts for Partial Hydrogenation
Ruthenium catalysts, often supported on mixed metal oxides and used in multiphase systems, have shown great promise for selective hydrogenation. The use of additives and specific support materials is crucial for controlling the reaction pathway.
This protocol describes the preparation and use of a modern catalyst designed for the selective hydrogenation of benzene to cyclohexene.[1]
Catalyst Preparation (Incipient Wetness Impregnation):
-
Support Preparation: A lanthanum-zinc binary oxide support is prepared. The corresponding metal nitrates are co-precipitated, and the resulting solid is calcined in an oven, ramping from room temperature to 500°C and holding for 3 hours.
-
Impregnation: The calcined La₂O₃-ZnO support is impregnated with an aqueous solution of ruthenium(III) chloride (RuCl₃·3H₂O) to achieve the desired metal loading (e.g., 2 wt%).
-
Drying and Reduction: The impregnated support is dried overnight at 100°C. It is then activated (reduced) in a tube furnace under a hydrogen flow (e.g., 100 mL/min) at 400°C for 3 hours.
Hydrogenation Procedure (Batch Reactor):
-
Reactor Setup: The reaction is conducted in a high-pressure batch autoclave.
-
Charging Reactor: The reactor is charged with the prepared catalyst (e.g., 1.5-3.0 g), deionized water, benzene, and a small amount of an additive like sodium dicyanamide (B8802431) (NaDCA). A typical volume ratio is 2:1 for water to benzene.
-
Reaction Conditions: The autoclave is sealed, purged with H₂, and then pressurized to the desired level (e.g., 20 bar H₂). The mixture is heated to the reaction temperature (e.g., 150°C) and stirred vigorously (e.g., 800-1000 rpm) to ensure good mixing of the gas, organic, aqueous, and solid phases.
-
Analysis: The reaction progress is monitored by taking samples from the organic phase over time and analyzing them by gas chromatography to determine the conversion of benzene and the selectivity to cyclohexene and cyclohexane.
Quantitative Data Summary
The following tables summarize key quantitative data from the historical evolution of benzene hydrogenation, allowing for a direct comparison of different methodologies.
| Catalyst System | Catalyst | Temperature (°C) | Pressure | Phase | Yield of Cyclohexane | Reference |
| Sabatier & Senderens | Finely Divided Ni | 150 - 200 | Atmospheric | Vapor | Near Quantitative | [1][4] |
| High-Pressure (Ipatieff) | Nickel / Nickel Oxide | 200 - 225 | 50 bar | Liquid | High (Industrial Standard) | [5] |
| Raney Nickel | W-6 Raney Ni | 130 | 60 bar | Liquid | >99% Conversion | [11] |
| Supported Nickel | Ni on Silica Gel | 150 - 275 | 2.7 - 7.9 bar (25-100 psig) | Vapor | Variable (Kinetics Study) | [12] |
Table 1: Comparison of Catalytic Systems for Complete Hydrogenation of Benzene to Cyclohexane.
| Catalyst System | Catalyst | Temperature (°C) | Pressure (H₂) | Key Additive(s) | Benzene Conversion (%) | Cyclohexene Selectivity (%) | Reference |
| Modern Ruthenium | 2% Ru/La₂O₃-ZnO | 150 | 20 bar | NaDCA | ~36 | ~50 | [1] |
| Modern Ruthenium | Ru-Zn | 150 | 50 bar | NaOH (0.6 M) | 45.3 | 89.3 |
Table 2: Performance of Modern Ruthenium Catalysts in the Selective Partial Hydrogenation of Benzene.
Visualization of Methodologies and Logical Progression
The following diagrams, rendered in DOT language, illustrate the historical workflow and the logical evolution of benzene hydrogenation technology.
Diagrams
Caption: Workflow for Sabatier's pioneering vapor-phase hydrogenation of benzene.
Caption: Experimental workflow for the preparation of highly active W-6 Raney Nickel.
Caption: Logical evolution of key concepts in benzene hydrogenation research.
References
- 1. Paul Sabatier – The father of the chemical theory of catalysis [comptes-rendus.academie-sciences.fr]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of Benzene Versus Cyclohexane: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth comparison of the spectroscopic signatures of benzene (B151609) and cyclohexane (B81311). Due to their fundamental structural differences—benzene being a planar, aromatic compound with delocalized π-electrons and cyclohexane being a saturated, aliphatic, non-planar molecule—they exhibit distinct behaviors when analyzed by common spectroscopic techniques.[1] Understanding these differences is crucial for the unambiguous identification, differentiation, and quantification of these molecules in various scientific and industrial contexts. This document details the theoretical underpinnings and practical applications of Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in their analysis, complete with data summaries and experimental considerations.
Introduction: Structural Basis for Spectroscopic Differentiation
Benzene (C₆H₆) and cyclohexane (C₆H₁₂) are both six-membered carbon ring compounds, but their electronic and structural properties are fundamentally different. Benzene is an aromatic hydrocarbon characterized by a planar ring of sp² hybridized carbon atoms with a delocalized π-electron system.[2] This delocalization confers significant stability and unique chemical properties.[1] In contrast, cyclohexane (C₆H₁₂) is a saturated alicyclic hydrocarbon, or alkane, with sp³ hybridized carbon atoms connected exclusively by single bonds.[2] Its three-dimensional chair conformation is its most stable state.[3] These differences in hybridization, bonding, and electron distribution are the primary reasons for their distinct spectroscopic profiles.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The difference in bond types (C-C, C=C) and C-H bond hybridization between benzene and cyclohexane results in highly distinguishable IR spectra.
Benzene Analysis: The IR spectrum of benzene is defined by its aromaticity. Key features include:
-
Aromatic C-H Stretch: Aromatic C(sp²)-H bonds are stronger than aliphatic ones, causing them to absorb at higher wavenumbers, typically in the 3100-3000 cm⁻¹ region.[4][5]
-
C=C Ring Stretch: The delocalized π-system gives rise to a series of characteristic, often sharp, absorptions between 1620 and 1450 cm⁻¹.[4]
-
Out-of-Plane Bending: Strong absorptions resulting from the C-H bonds bending out of the plane of the ring are visible between 1000 and 675 cm⁻¹. The peak for unsubstituted benzene is found at 674 cm⁻¹.[4]
Cyclohexane Analysis: As a simple alkane, the IR spectrum of cyclohexane is less complex:
-
Aliphatic C-H Stretch: The C(sp³)-H bonds in cyclohexane absorb strongly in the 2960-2850 cm⁻¹ range, a region distinctly below the aromatic C-H stretch.[6][7]
-
CH₂ Bending (Scissoring): A characteristic absorption for the CH₂ groups occurs around 1450 cm⁻¹.
The most definitive diagnostic feature is the position of the C-H stretching absorption relative to 3000 cm⁻¹. Absorptions above this value indicate unsaturated or aromatic C-H bonds (benzene), while absorptions below indicate saturated, aliphatic C-H bonds (cyclohexane).[4]
Data Summary: IR Spectroscopy
| Feature | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |
|---|---|---|
| C-H Stretch | 3100 - 3000 cm⁻¹ (weak to medium)[4][6] | 2960 - 2850 cm⁻¹ (strong)[7] |
| C-C/C=C Stretch | 1620 - 1450 cm⁻¹ (medium, sharp)[4] | 1300 - 800 cm⁻¹ (variable)[7] |
| C-H Bend (Out of Plane) | ~675 cm⁻¹ (strong)[4] | N/A |
| CH₂ Bend (Scissoring) | N/A | ~1450 cm⁻¹ (medium) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within a molecule. The presence of π-electrons in benzene makes it UV-active, while the absence of such electrons in cyclohexane renders it transparent in the conventional UV range.
Benzene Analysis: Benzene's delocalized π-system allows for π → π* electronic transitions upon absorption of UV radiation. This results in a characteristic absorption spectrum with a strong band (the E2 band) around 204 nm and a weaker, fine-structured band (the B band) centered around 255 nm.[8][9] The solvent can cause a slight shift in the absorption maxima.[10]
Cyclohexane Analysis: Cyclohexane only contains σ-bonds. The only possible electronic transitions are σ → σ*, which require very high energy.[9] These absorptions occur in the vacuum UV region (< 200 nm), meaning cyclohexane is effectively transparent and shows no absorption in the standard UV-Vis range (200-800 nm).[9] It is often used as a non-absorbing solvent for UV-Vis spectroscopy.
Data Summary: UV-Vis Spectroscopy
| Feature | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |
|---|---|---|
| Absorption Max (λₘₐₓ) | ~255 nm (π → π*)[8] | None (>200 nm)[9] |
| Molar Absorptivity (ε) | ~230 L mol⁻¹ cm⁻¹ at 255 nm | ~0 |
| Transition Type | π → π* | σ → σ*[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The magnetic environment in aromatic benzene is profoundly different from that in aliphatic cyclohexane.
Benzene Analysis:
-
¹H NMR: In the presence of an external magnetic field, the delocalized π-electrons of benzene circulate, creating a "ring current." This induced magnetic field strongly deshields the external protons, shifting their resonance far downfield to approximately 7.27 ppm.[11] As all six protons are chemically equivalent, the spectrum shows a single sharp peak (a singlet).[12][13]
-
¹³C NMR: The sp² hybridized carbons of benzene also experience the effects of the aromatic system and resonate at approximately 128.5 ppm.[11] Due to symmetry, all six carbons are equivalent, resulting in a single signal in the ¹³C NMR spectrum.
Cyclohexane Analysis:
-
¹H NMR: The protons in cyclohexane are in a saturated, aliphatic environment and are significantly shielded compared to benzene. At room temperature, the rapid "chair flip" of the ring averages the axial and equatorial proton environments. This makes all 12 protons appear chemically equivalent, resulting in a single sharp peak at approximately 1.4 ppm.
-
¹³C NMR: The sp³ hybridized carbons of cyclohexane are highly shielded and resonate far upfield at approximately 27 ppm. The rapid chair interconversion makes all six carbons equivalent, leading to a single signal.
Data Summary: NMR Spectroscopy
| Nucleus | Feature | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |
|---|---|---|---|
| ¹H | Chemical Shift (δ) | ~7.3 ppm[12][13] | ~1.4 ppm |
| Multiplicity | Singlet | Singlet |
| ¹³C | Chemical Shift (δ) | ~128 ppm[5][11] | ~27 ppm |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for determination of molecular weight and structural features.
Benzene Analysis: Benzene has a molecular weight of 78 amu. Its aromatic structure is exceptionally stable. Upon ionization in the mass spectrometer, the resulting molecular ion (M⁺•) at m/z = 78 is very resistant to fragmentation. Consequently, the molecular ion peak is typically the base peak (the most intense peak) in the spectrum.[14]
Cyclohexane Analysis: Cyclohexane has a molecular weight of 84 amu. The cyclohexane molecular ion (M⁺•) at m/z = 84 is not as stable as benzene's and readily undergoes fragmentation. A common fragmentation pathway is the loss of an ethene molecule (C₂H₄, 28 amu), leading to a prominent fragment ion at m/z = 56 (84 - 28).[14] Other smaller fragments from the aliphatic chain are also observed.
Data Summary: Mass Spectrometry
| Feature | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |
|---|---|---|
| Molecular Weight | 78 amu | 84 amu |
| Molecular Ion (M⁺•) | m/z = 78 (Base Peak)[14] | m/z = 84 |
| Major Fragment(s) | Minimal fragmentation | m/z = 56[14] |
| Fragmentation Pathway | Highly stable ring | Loss of C₂H₄ |
Experimental Protocols
A generalized workflow for spectroscopic analysis is crucial for obtaining reliable and reproducible data.
Protocol Details:
-
Sample Purity: Ensure samples are of high purity to avoid interference from contaminants. For GC-MS analysis, contaminants can affect peak shape and retention times.[15]
-
Solvent Selection: For solution-state analysis (UV-Vis, NMR), the solvent must not absorb in the region of interest and should be deuterated for NMR (e.g., CDCl₃). Cyclohexane itself is often used as a non-polar solvent for UV-Vis studies.[10]
-
IR Spectroscopy: Samples can be analyzed as neat liquids between salt (NaCl or KBr) plates, as a solution in a non-absorbing solvent like carbon tetrachloride (CCl₄), or as a gas.
-
NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent to a concentration of 5-25 mg/mL. A reference standard like tetramethylsilane (B1202638) (TMS) is added to define 0 ppm.
-
UV-Vis Spectroscopy: Samples are dissolved in a UV-transparent solvent (like cyclohexane or ethanol) in a quartz cuvette. A blank spectrum of the pure solvent is taken first for background correction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For analyzing mixtures or volatile samples, GC-MS is ideal.
-
Column Selection: A non-polar or moderately polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (DB-5) phase, is typically recommended for separating benzene and cyclohexane.[15]
-
Chromatographic Conditions: An optimized temperature gradient program is essential. For example, start at a low temperature (e.g., 40°C) and gradually ramp up to ensure separation.
-
Ionization: Electron Ionization (EI) is commonly used, with the mass spectrometer scanning a range (e.g., m/z 35-300) to detect the molecular and fragment ions.[15]
-
Conclusion
The spectroscopic analysis of benzene and cyclohexane provides a classic illustration of how molecular structure dictates physical properties. Each major analytical technique—IR, UV-Vis, NMR, and MS—offers a unique and complementary perspective, allowing for their definitive differentiation. IR spectroscopy distinguishes between their C-H and C-C bond types, UV-Vis spectroscopy confirms the presence or absence of a π-electron system, NMR spectroscopy reveals the vast difference in the magnetic environments of their protons and carbons, and mass spectrometry reflects their respective molecular stabilities and fragmentation patterns. A combined, multi-technique approach, as outlined in the workflow, provides the most robust and unambiguous characterization for researchers, scientists, and drug development professionals.
References
- 1. difference.wiki [difference.wiki]
- 2. quora.com [quora.com]
- 3. proprep.com [proprep.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. echemi.com [echemi.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 13. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Analysis of Benzene and Cyclohexane: Physical and Chemical Properties for the Modern Researcher
An In-depth Technical Guide for Scientists and Drug Development Professionals
This whitepaper provides a comprehensive examination of the physical and chemical properties of two foundational six-carbon ring structures in organic chemistry: the aromatic hydrocarbon, benzene (B151609), and the cycloalkane, cyclohexane (B81311). While structurally similar, their distinct electronic configurations impart vastly different characteristics, influencing their applications, reactivity, and biological interactions. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a concise yet thorough comparison of these two critical compounds.
Core Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of benzene and cyclohexane is paramount for their safe handling, appropriate use in synthesis and analysis, and for predicting their behavior in biological systems. The following tables summarize key quantitative data for easy comparison.
Table 1: Physical Properties of Benzene and Cyclohexane
| Property | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |
| Molar Mass | 78.11 g/mol | 84.16 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Aromatic, sweet | Mild, sweet, petroleum-like |
| Melting Point | 5.5 °C | 6.5 °C |
| Boiling Point | 80.1 °C | 80.7 °C |
| Density | 0.8765 g/cm³ (at 20 °C) | 0.7781 g/cm³ (at 20 °C) |
| Vapor Pressure | 10.0 kPa (at 25 °C)[1] | 10.4 kPa (at 25 °C)[1] |
| Solubility in Water | 1.79 g/L (at 15 °C)[2] | Slightly soluble |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone | Soluble in alcohol, ether, acetone |
| Refractive Index (n_D^20) | 1.5011 | 1.4266 |
| Viscosity | 0.604 cP (at 25 °C) | 0.894 cP (at 25 °C) |
| Specific Heat Capacity (C_p) | 134.8 J/(mol·K)[2] | 156.5 J/(mol·K) |
Table 2: Chemical Properties and Reactivity of Benzene and Cyclohexane
| Property | Benzene | Cyclohexane |
| Molecular Formula | C₆H₆ | C₆H₁₂ |
| Structure | Planar, hexagonal ring with delocalized π electrons | Non-planar, puckered "chair" conformation |
| Bonding | Aromatic, alternating single and double bonds (delocalized) | Saturated, all single C-C bonds |
| Reactivity | Undergoes electrophilic aromatic substitution; resistant to addition reactions | Relatively inert; undergoes free-radical substitution |
| Flammability | Highly flammable, burns with a sooty flame | Highly flammable |
| Aromaticity | Aromatic | Non-aromatic |
Experimental Protocols for Property Determination
Accurate and reproducible experimental data are the bedrock of scientific research. This section details standardized protocols for determining key physical properties of benzene and cyclohexane.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For both benzene and cyclohexane, which are liquids at room temperature, this determination requires cooling the sample.
Methodology:
-
Sample Preparation: A small amount of the liquid sample (benzene or cyclohexane) is placed in a capillary tube, which is then sealed.
-
Apparatus: A melting point apparatus equipped with a cooling stage or a cryostat is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the melting point apparatus.
-
The sample is frozen by lowering the temperature of the stage.
-
Once completely solid, the temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first crystals begin to melt and the temperature at which the last crystal disappears are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow.
-
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid (benzene or cyclohexane) is placed in a small test tube or a distillation flask. A boiling chip is added to ensure smooth boiling.
-
Apparatus: A distillation apparatus or a Thiele tube setup is commonly used. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask or immersed in the heating bath of the Thiele tube.
-
Procedure:
-
The apparatus is assembled, and the sample is gently heated.
-
As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
The temperature is recorded when it becomes constant, indicating that the vapor and liquid are in equilibrium. This constant temperature is the boiling point.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
Determination of Density
Density is the mass of a substance per unit volume.
Methodology:
-
Apparatus: A pycnometer (a small glass flask with a precise volume) or a graduated cylinder and a balance are required.
-
Procedure using a Pycnometer:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid (benzene or cyclohexane), ensuring no air bubbles are present. The excess liquid is wiped from the outside.
-
The mass of the pycnometer filled with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
The temperature of the liquid should be recorded as density is temperature-dependent.
-
Determination of Solubility
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.
Methodology:
-
Sample and Solvent Preparation: A known volume or mass of the solute (benzene or cyclohexane) is used. The primary solvent of interest is typically water, but other organic solvents can also be tested.
-
Procedure:
-
A measured amount of the solvent is placed in a test tube.
-
A small, measured amount of the solute is added.
-
The mixture is agitated (e.g., by vortexing or shaking) for a specific period.
-
The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble).
-
For quantitative determination, the concentration of the solute in the solvent can be measured using techniques like spectroscopy or chromatography after reaching equilibrium.
-
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.
Methodology:
-
Apparatus: An Abbe refractometer is commonly used.
-
Procedure:
-
A few drops of the liquid sample (benzene or cyclohexane) are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus and on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
-
Signaling Pathways and Metabolism
The metabolism of benzene and cyclohexane in biological systems is a critical area of study, particularly in the context of toxicology and drug development. Their biotransformation pathways determine their detoxification or activation into toxic metabolites.
Benzene Metabolism
Benzene is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1.[3][4] The initial step is the oxidation of benzene to benzene oxide, which exists in equilibrium with its tautomer, oxepin.[3][4] From this point, the metabolic pathway branches, leading to a variety of metabolites.
This simplified diagram illustrates the major metabolic pathways of benzene. Benzene is first converted to benzene oxide. This reactive intermediate can then be converted to phenol, which can be further metabolized to hydroquinone and ultimately to the toxic metabolite, benzoquinone. Alternatively, benzene oxide can be hydrolyzed to catechol or undergo ring-opening to form muconic acid.
Cyclohexane Metabolism
The metabolism of cyclohexane is initiated by hydroxylation, a reaction also catalyzed by cytochrome P450 enzymes.[5] This initial step forms cyclohexanol, which is then further oxidized.
As shown in the diagram, cyclohexane is hydroxylated to cyclohexanol. Cyclohexanol is subsequently oxidized to cyclohexanone by dehydrogenase enzymes. Further oxidation of cyclohexanone, for instance by a monooxygenase, can lead to ring-opening and the formation of adipic acid, which can then be excreted.
Experimental Workflows for Analysis
The accurate identification and quantification of benzene and cyclohexane, whether in environmental samples, reaction mixtures, or biological matrices, are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.
HPLC Analysis of Benzene and Cyclohexane
This workflow outlines a general procedure for the analysis of benzene and cyclohexane using HPLC with a UV detector.
Methodology:
-
Sample Preparation:
-
The sample containing benzene and/or cyclohexane is collected.
-
The sample is filtered through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.
-
The sample is diluted with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the detector.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a pump, injector, column oven, a reverse-phase C18 column, and a UV detector is used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for separating aromatic hydrocarbons. The exact ratio can be optimized.
-
Injection: A specific volume of the prepared sample is injected into the HPLC system.
-
Separation: The components of the sample are separated on the C18 column based on their polarity. Benzene, being more polar than cyclohexane, will have a different retention time.
-
Detection: The UV detector is set to a wavelength where benzene absorbs (e.g., 254 nm). Cyclohexane does not have significant UV absorbance and would require a different detection method, such as a refractive index detector, if it needs to be quantified in the same run.
-
-
Data Analysis:
-
The detector output is recorded as a chromatogram, which shows peaks corresponding to the separated components.
-
The area under each peak is integrated.
-
The concentration of benzene in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Conclusion
Benzene and cyclohexane, despite their similar six-carbon ring structures, exhibit profoundly different physical and chemical properties due to the presence of aromaticity in benzene. This guide has provided a detailed comparison of these properties, along with standardized experimental protocols for their determination and an overview of their metabolic pathways and analytical workflows. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is essential for advancing research and ensuring the safe and effective use of these fundamental organic compounds.
References
The Dawn of a New Era in Organic Synthesis: A Technical Guide to the Discovery of Catalytic Hydrogenation of Benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery of the catalytic hydrogenation of benzene (B151609) by French chemists Paul Sabatier and Jean-Baptiste Senderens. This breakthrough, which occurred at the turn of the 20th century, laid the foundation for modern catalytic organic synthesis and has had a profound and lasting impact on the chemical and pharmaceutical industries. This document provides a detailed account of the core scientific principles, experimental methodologies, and theoretical underpinnings of their pioneering work.
Introduction: The Challenge of Aromatic Saturation
Prior to the work of Sabatier and Senderens, the reduction of the highly stable benzene ring to cyclohexane (B81311) was a formidable challenge in organic chemistry. Existing methods for hydrogenation were often harsh, inefficient, and provided low yields. The discovery of a method for the direct addition of hydrogen to the benzene molecule under relatively mild conditions opened up a new world of possibilities for the synthesis of novel compounds and the modification of existing ones.
The breakthrough came in 1901 when Sabatier and Senderens demonstrated that finely divided nickel could effectively catalyze the gas-phase hydrogenation of benzene to cyclohexane with high efficiency.[1][2] This discovery was not a singular event but the culmination of systematic investigations into the catalytic properties of finely divided metals on various unsaturated organic compounds.
The Core Discovery: Sabatier and Senderens' Landmark Experiment
The pivotal experiments conducted by Sabatier and Senderens involved passing a vaporous mixture of benzene and an excess of hydrogen over a heated, freshly prepared nickel catalyst. Their success was contingent on the careful preparation of the catalyst and the precise control of reaction conditions.
Experimental Protocols
The following protocols are reconstructed based on the descriptions provided by Sabatier in his Nobel Lecture and subsequent analyses of his work.
2.1.1. Preparation of the Finely Divided Nickel Catalyst
The activity of the nickel catalyst was paramount to the success of the hydrogenation. Sabatier and Senderens developed a method to produce a highly active, finely divided nickel catalyst, which is a precursor to modern supported metal catalysts.
-
Starting Material: Nickel oxide (NiO) was used as the precursor for the active catalyst.
-
Reduction Process: The nickel oxide was placed within a horizontal glass or copper tube. A stream of pure, dry hydrogen gas was passed over the nickel oxide.
-
Heating: The tube containing the nickel oxide was gently heated. The reduction of nickel oxide to metallic nickel typically commences at around 250-300°C. Sabatier noted the importance of not overheating the catalyst during its preparation, as this could lead to a loss of activity.[1]
-
Activation: The reduction was continued until no more water was evolved, indicating the complete conversion of the oxide to the active metallic nickel. The resulting catalyst was a pyrophoric, gray-black powder of finely divided nickel.
-
In-situ Use: The freshly prepared catalyst was used immediately in-situ for the hydrogenation reaction to prevent deactivation by exposure to air.
2.1.2. Catalytic Hydrogenation of Benzene
The hydrogenation reaction was carried out in a continuous flow system.
-
Apparatus: A horizontal tube reactor, likely made of glass or copper, was used to house the nickel catalyst. The tube was heated externally by a furnace to maintain the desired reaction temperature. One end of the tube was connected to a system for generating a mixture of benzene vapor and hydrogen, while the other end was connected to a condenser to collect the reaction products.
-
Reactant Preparation: A stream of pure hydrogen gas was bubbled through liquid benzene, which was gently warmed to increase its vapor pressure. This created a continuous flow of a gaseous mixture of benzene and an excess of hydrogen.
-
Reaction Execution: The benzene and hydrogen vapor mixture was passed through the heated tube containing the freshly reduced nickel catalyst.
-
Product Collection: The gaseous stream exiting the reactor was passed through a condenser. The condensable product, cyclohexane, was collected as a liquid, while the unreacted hydrogen gas could be recycled or vented.
-
Purification: The collected liquid was then purified by distillation to isolate the cyclohexane.
Quantitative Data
While Sabatier and Senderens' initial publications were more descriptive, the following table summarizes the key quantitative parameters of their groundbreaking experiment on benzene hydrogenation.
| Parameter | Value/Range | Notes |
| Catalyst | Finely divided Nickel | Prepared by the reduction of nickel oxide with hydrogen. |
| Reactants | Benzene (vapor), Hydrogen (gas) | An excess of hydrogen was used. |
| Reaction Temperature | 150 - 200 °C | Sabatier noted that the optimal temperature was around 180°C for the complete conversion of benzene to cyclohexane.[1] |
| Pressure | Atmospheric | The experiments were conducted at ambient pressure. |
| Product | Cyclohexane | Near-quantitative conversion was achieved under optimal conditions. |
| Catalyst Deactivation | Observed with impurities | Sabatier noted that traces of sulfur compounds, such as thiophene (B33073) in the benzene, would "poison" the nickel catalyst and inhibit the reaction.[1] |
Theoretical Framework: Sabatier's Theory of Catalysis
Sabatier's contributions extended beyond the practical discovery of new reactions. He was a pioneer in the theoretical understanding of catalysis. He proposed a "chemical theory of catalysis," which stood in contrast to the prevailing physical theories of the time.
Sabatier's theory postulated the formation of unstable intermediate compounds between the catalyst and the reactants. In the case of hydrogenation, he suggested that the metal catalyst forms a temporary, unstable hydride. This activated hydrogen is then transferred to the unsaturated organic molecule.
Experimental Workflow and Logical Progression
Sabatier's discovery was a result of a logical progression of research, starting with simpler unsaturated molecules and moving towards the more challenging aromatic ring.
Conclusion and Impact
The discovery of the catalytic hydrogenation of benzene by Sabatier and Senderens was a watershed moment in organic chemistry. It provided a simple, efficient, and widely applicable method for the saturation of aromatic rings, a reaction that was previously fraught with difficulty. This work not only earned Paul Sabatier the Nobel Prize in Chemistry in 1912 but also laid the groundwork for the development of a vast array of catalytic processes that are central to the modern chemical and pharmaceutical industries. The principles of heterogeneous catalysis they established continue to guide the development of new catalysts and synthetic methodologies to this day. Their legacy is a testament to the power of systematic investigation and the profound impact that a single, well-designed experiment can have on the course of science and technology.
References
Theoretical Models of Benzene Reduction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core theoretical models governing the reduction of benzene (B151609), a fundamental transformation in organic chemistry with significant implications for industrial synthesis and pharmaceutical development. The document delves into the mechanisms, kinetics, and experimental considerations of the primary reduction pathways, with a focus on catalytic hydrogenation and the Birch reduction. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental and computational methodologies are provided.
Catalytic Hydrogenation of Benzene
Catalytic hydrogenation is the most common method for the complete reduction of benzene to cyclohexane (B81311). This process typically requires high pressures and temperatures due to the aromatic stability of the benzene ring.[1][2][3] The reaction is highly exothermic and is catalyzed by various transition metals.
The Horiuti-Polanyi Mechanism
The most widely accepted theoretical model for the catalytic hydrogenation of benzene on metal surfaces is the Horiuti-Polanyi mechanism.[3][4][5] This model describes a stepwise pathway involving the sequential addition of adsorbed hydrogen atoms to the adsorbed benzene molecule.
The key steps of the Horiuti-Polanyi mechanism are:
-
Adsorption: Benzene and hydrogen molecules adsorb onto the catalyst surface.
-
Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the metal surface.
-
Stepwise Hydrogenation: Adsorbed hydrogen atoms are sequentially transferred to the adsorbed benzene ring, proceeding through various partially hydrogenated intermediates.
-
Desorption: The final product, cyclohexane, desorbs from the catalyst surface.
First-principles density functional theory (DFT) calculations have provided significant insights into this mechanism, particularly on platinum (Pt) surfaces.[4][5] These studies indicate that the reaction follows a dominant pathway, with specific activation energies for each hydrogenation step.
A diagram illustrating the stepwise Horiuti-Polanyi pathway for benzene hydrogenation is presented below.
Catalyst Systems and Quantitative Data
The choice of catalyst is critical for the efficiency of benzene hydrogenation. Metals such as platinum (Pt), palladium (Pd), nickel (Ni), and ruthenium (Ru) are commonly used, often supported on materials like carbon, alumina, or silica (B1680970).[6][7] DFT studies and experimental work have quantified the activation energies for the stepwise hydrogenation on a Pt(111) surface.
| Hydrogenation Step | Reactant | Product | Activation Energy (kJ/mol) on Pt(111) |
| 1 | C₆H₆ + H | C₆H₇ | ~75 |
| 2 | C₆H₇ + H | C₆H₈ | ~75 |
| 3 | C₆H₈ + H | C₆H₉ | ~75 |
| 4 | C₆H₉ + H | C₆H₁₀ | ~88 |
| 5 | C₆H₁₀ + H | C₆H₁₁ | ~104 |
| 6 | C₆H₁₁ + H | C₆H₁₂ | ~88 |
| Table 1: Activation energies for the stepwise hydrogenation of benzene on a Pt(111) surface, based on DFT calculations. The fifth hydrogenation step is often considered the rate-determining step.[4][5] |
The activity of different catalysts varies, with the relative activity at 100°C and 5.6 atm of hydrogen pressure being Pt > Ni > Pd.[6] The apparent activation energy is also catalyst-dependent, with values of 14.0, 5.8, and 2.3 kcal/mol reported for Ni, Co, and Pt catalysts on a silica support, respectively.[6]
| Catalyst | Support | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Temperature (°C) |
| Ni | Al₂O₃ | 99.19 | High | 130 |
| Ni | SiO₂ | Lower | 75.26 (for benzene in toluene (B28343) mixture) | 130 |
| Ru-Zn | - | 75.4 | 12.4 (to cyclohexene) | 150 |
| Ru-Zn with NaOH | - | 45.3 | 89.3 (to cyclohexene) | 150 |
| Table 2: Comparative catalytic performance for benzene hydrogenation under various conditions.[7][8] |
Experimental Protocol: Catalytic Hydrogenation
The following provides a generalized methodology for the catalytic hydrogenation of benzene in a laboratory setting.
1. Catalyst Preparation (Example: Platinum on Carbon)
-
Support Preparation: Activated carbon is treated to create a suitable surface.
-
Impregnation: The carbon support is impregnated with a solution of a platinum precursor, such as chloroplatinic acid or monoethanolamine hydroxyl platinum salt.[9]
-
Reduction: The platinum precursor is reduced to metallic platinum nanoparticles on the carbon support. This can be achieved through chemical reduction with agents like sodium borohydride (B1222165) (NaBH₄) or through thermal reduction in a hydrogen atmosphere.[9]
-
Washing and Drying: The prepared catalyst is washed to remove any residual reagents and dried.
2. Hydrogenation Reaction
-
Reactor Setup: A high-pressure reactor (autoclave) is charged with the catalyst and the solvent (if any). The system is sealed and purged with an inert gas (e.g., nitrogen) to remove air.
-
Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 30-100 atm) and heated to the target temperature (e.g., 70-150°C).[2][10] Benzene is then introduced.
-
Monitoring: The reaction is monitored by measuring hydrogen uptake over time.[11] Liquid samples can be periodically withdrawn for analysis.
3. Product Analysis
-
Sample Preparation: The reaction mixture is filtered to remove the catalyst.
-
Gas Chromatography (GC): The composition of the product mixture (benzene, cyclohexane, and any intermediates) is determined using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.[8][12]
-
Quantification: The conversion of benzene and the selectivity to cyclohexane are calculated based on the peak areas from the GC analysis.
The following diagram illustrates a typical experimental workflow for a catalytic hydrogenation study.
Birch Reduction
The Birch reduction is a dissolving-metal reduction that converts aromatic rings into 1,4-cyclohexadienes.[13][14][15] This method offers a pathway to partially hydrogenated products, which is in contrast to catalytic hydrogenation that typically leads to complete saturation. The reaction is carried out using an alkali metal (e.g., sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849), with an alcohol (e.g., ethanol (B145695) or t-butanol) as a proton source.[16][17]
Theoretical Model: Radical Anion Mechanism
The mechanism of the Birch reduction involves the transfer of solvated electrons from the alkali metal to the benzene ring.[1][13][14] This process generates a radical anion, which is a key intermediate.
The steps of the Birch reduction mechanism are as follows:
-
Electron Transfer: A solvated electron is transferred from the alkali metal to the benzene ring, forming a radical anion.
-
Protonation: The radical anion is protonated by the alcohol, forming a cyclohexadienyl radical.
-
Second Electron Transfer: A second electron is transferred to the cyclohexadienyl radical, forming a cyclohexadienyl anion.
-
Second Protonation: The cyclohexadienyl anion is protonated by the alcohol to yield the final 1,4-cyclohexadiene (B1204751) product.
The regioselectivity of the Birch reduction is influenced by the substituents on the benzene ring. Electron-donating groups generally result in the substituent remaining on a double bond in the product, while electron-withdrawing groups tend to be on a saturated carbon.[14]
A diagram of the Birch reduction mechanism is shown below.
Experimental Protocol: Birch Reduction
The following is a representative procedure for performing a Birch reduction in the laboratory.[16]
1. Reaction Setup
-
A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Liquid ammonia is condensed into the flask at -78°C (dry ice/acetone bath).
2. Reaction Execution
-
Small pieces of an alkali metal (e.g., lithium) are added to the liquid ammonia until a persistent blue color is observed, indicating the presence of solvated electrons.
-
A solution of benzene in a suitable solvent (e.g., THF) is added dropwise to the reaction mixture.
-
After a period of stirring, an alcohol (e.g., t-butanol) is added to serve as the proton source.
-
The reaction is stirred for several hours at -78°C.
3. Work-up and Product Isolation
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The ammonia is allowed to evaporate as the mixture warms to room temperature.
-
The remaining aqueous slurry is extracted with an organic solvent (e.g., MTBE).
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
The product can be purified by distillation or chromatography.
Computational Methodologies: Density Functional Theory (DFT)
DFT has become an indispensable tool for elucidating the mechanisms of benzene reduction.[2][4][18] It allows for the calculation of the electronic structure of molecules and materials, providing insights into reaction energies, activation barriers, and the geometries of intermediates and transition states.
A typical DFT workflow for studying benzene hydrogenation on a catalyst surface involves:
-
Model Building: A model of the catalyst surface (e.g., a Pt(111) slab) and the adsorbate molecules (benzene, hydrogen, and intermediates) is constructed.
-
Geometry Optimization: The positions of the atoms are optimized to find the most stable adsorption geometries.
-
Energy Calculations: The total energies of the reactants, intermediates, products, and transition states are calculated.
-
Reaction Pathway Analysis: The minimum energy pathway for the reaction is determined, and the activation barriers for each elementary step are calculated.
-
Microkinetic Modeling: The DFT-calculated energies can be used as input for microkinetic models to simulate reaction rates and selectivities under different conditions, allowing for direct comparison with experimental data.[19][20]
The following diagram outlines the logical workflow for a DFT and microkinetic modeling study.
Conclusion
The reduction of benzene is governed by well-defined theoretical models, primarily the Horiuti-Polanyi mechanism for catalytic hydrogenation and the radical anion mechanism for the Birch reduction. Computational methods, particularly DFT, have been instrumental in refining these models and providing quantitative insights into reaction energetics. A thorough understanding of these theoretical frameworks, combined with detailed experimental protocols, is essential for the rational design of new catalysts and synthetic methodologies in both industrial and pharmaceutical research. The data and workflows presented in this guide offer a foundational resource for professionals engaged in this critical area of chemical science.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN103551142A - Preparation method of Pt-C (platinum-carbon) catalyst for nitrobenzene hydrogenation - Google Patents [patents.google.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. rsc.org [rsc.org]
- 12. sid.ir [sid.ir]
- 13. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. byjus.com [byjus.com]
- 16. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Birch reduction - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Ab initio coverage-dependent microkinetic modeling of benzene hydrogenation on Pd(111) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Achieving Theory–Experiment Parity for Activity and Selectivity in Heterogeneous Catalysis Using Microkinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Ab Initio Reaction Path Analysis of Benzene Hydrogenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction pathways of benzene (B151609) hydrogenation, primarily focusing on insights derived from ab initio computational studies. The content is structured to offer a comprehensive understanding of the underlying mechanisms, energetics, and methodologies employed in this field of research, which is crucial for applications ranging from industrial catalysis to the synthesis of pharmaceutical precursors.
Introduction
The hydrogenation of benzene to cyclohexane (B81311) is a fundamental catalytic reaction with significant industrial importance, particularly in the production of nylon precursors and the reduction of aromatic content in fuels.[1] Understanding the intricate reaction mechanism at a molecular level is paramount for the rational design of more efficient and selective catalysts. Ab initio calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools to elucidate the complex reaction networks, identify key intermediates and transition states, and quantify the energetic landscape of the reaction.[1][2] This guide summarizes the key findings from these computational studies, with a focus on the reaction on platinum, palladium, and nickel surfaces.
The Dominant Reaction Mechanism: A Stepwise Hydrogen Addition
Computational studies have consistently shown that the hydrogenation of benzene on transition metal surfaces, such as Pt(111), follows a Horiuti-Polanyi mechanism.[1][3][4] This mechanism involves the sequential addition of adsorbed hydrogen atoms to the benzene molecule. While a multitude of reaction pathways are theoretically possible—approximately 180 considering the reduced symmetry of the adsorbed species—a dominant reaction path with the lowest energy barriers has been identified.[1][5]
A key finding is that the hydrogenation preferentially occurs at the meta position relative to an existing methylene (B1212753) group on the ring.[1][3][4] This preferred pathway dictates that intermediates like cyclohexadiene and cyclohexene (B86901) are, at best, minor products, as they are not formed along this dominant route.[1][2] The primary and most stable product that desorbs from the catalyst surface is cyclohexane.[1][2]
Quantitative Energetics of the Reaction Pathway
The energy profile of the dominant reaction pathway is characterized by a series of activation barriers for the sequential addition of six hydrogen atoms. The quantitative data, primarily from DFT calculations, provides a detailed picture of the reaction kinetics and helps in identifying the rate-determining step.
Table 1: Activation Energies and Reaction Enthalpies for Benzene Hydrogenation on Pt(111)
| Hydrogenation Step | Reactant | Product | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |
| 1 | C₆H₆ + H | C₆H₇ | ~75 | +10 |
| 2 | C₆H₇ + H | C₆H₈ | ~75 | - |
| 3 | C₆H₈ + H | C₆H₉ | ~75 | - |
| 4 | C₆H₉ + H | C₆H₁₀ | ~88 | - |
| 5 | C₆H₁₀ + H | C₆H₁₁ | 104 | - |
| 6 | C₆H₁₁ + H | C₁₂H₁₂ | ~88 | - |
| Data sourced from first-principles density functional theory calculations on Pt(111).[1][2][3][4] The reaction enthalpy for the first step is provided; subsequent enthalpies are part of the overall exothermic reaction. |
Table 2: Comparative Activation Barriers for the Initial Hydrogenation Step on Different Metal Surfaces
| Metal Surface | Reaction | Activation/Free Energy Barrier |
| Pt(111) | C₆H₆ + H → C₆H₇ | ~75 kJ/mol |
| Ni(111) | C₆H₆ + H → C₆H₇ | 0.7 eV (~67.5 kJ/mol) |
| Pd(111) | C₆H₆ + H → C₆H₇ | 0.96 eV (~92.6 kJ/mol) at 450 K |
| This table provides a comparative view of the initial and often rate-limiting hydrogenation step on different catalytically active surfaces.[1][6][7] |
The highest activation barrier on Pt(111) is observed for the fifth hydrogenation step (104 kJ/mol), suggesting this is the rate-determining step of the overall reaction.[1][2][3][4] This high barrier is attributed to a significant C-H···Pt interaction in the adsorbed 1,2,3,5-tetrahydrobenzene intermediate, which stabilizes the reactant state and thus increases the energy required to reach the transition state.[1][2][4]
Methodologies: Computational and Experimental Protocols
The insights presented in this guide are predominantly the result of sophisticated computational chemistry techniques, often corroborated by surface science experiments.
A typical ab initio investigation of the benzene hydrogenation pathway involves the following steps:
-
Model Construction: The catalytic surface is modeled using a slab representation with periodic boundary conditions (e.g., a Pt(111) surface). Adsorbed molecules (benzene, hydrogen, and intermediates) are placed on this slab.
-
Electronic Structure Calculations: First-principles DFT calculations are performed to determine the electronic structure and total energy of the system. Common approaches include:
-
Functionals: Generalized Gradient Approximation (GGA) functionals such as the Becke-Perdew (BP86) or the Perdew-Burke-Ernzerhof (PBE) are frequently used.[3][6] Van der Waals corrections (e.g., vdW-DF or Grimme's D3) are often included to accurately describe the non-covalent interactions between the adsorbate and the surface.[6][8]
-
Basis Sets: Plane-wave basis sets are commonly employed in conjunction with pseudopotentials to describe the core electrons.[7]
-
-
Adsorption Site and Energy Determination: The most stable adsorption geometries and corresponding adsorption energies for benzene and all reaction intermediates are determined by placing the molecules at various high-symmetry sites on the surface and optimizing their geometry.
-
Reaction Path and Transition State Search:
-
The reaction path is initially mapped by performing a series of calculations along a linear transit between the identified reactant and product states.[1]
-
This initial path is then refined using more advanced methods to locate the exact transition state structure, which is a first-order saddle point on the potential energy surface. The Dimer method is one such technique used for this purpose.[8]
-
Vibrational frequency analysis is performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate).
-
While this guide focuses on ab initio analysis, experimental validation is crucial. Key experimental techniques include:
-
Surface Science Studies: Techniques like High-Resolution Electron Energy Loss Spectroscopy (HREELS) and Temperature Programmed Desorption (TPD) can be used under ultra-high vacuum conditions to study the adsorption and reaction of benzene on single-crystal metal surfaces, providing data to compare with theoretical predictions.
-
Catalyst Screening: For industrial applications, catalyst performance is evaluated in pilot plants using fixed-bed reactors.[9] An experimental protocol for screening would typically involve:
-
Catalyst Preparation: Synthesis of the catalyst material (e.g., nickel-based catalysts).[9]
-
Reactor Setup: A fixed-bed reactor operating at elevated temperatures and pressures.[10]
-
Reaction Conditions: Control of parameters such as Liquid Hourly Space Velocity (LHSV), H₂/hydrocarbon ratio, and temperature.[9]
-
Product Analysis: Gas chromatography (GC) or other analytical techniques to determine the conversion of benzene and the selectivity towards cyclohexane and other products.
-
-
In-situ Spectroscopy: Advanced techniques like in-situ Nuclear Magnetic Resonance (NMR) (e.g., ¹H MAS and ¹³C CPMAS NMR) and Extended X-ray Absorption Fine Structure (EXAFS) can provide structural information about the catalyst and adsorbed species under reaction conditions.[11]
Visualizing the Reaction Pathway and Computational Workflow
Diagrammatic representations are essential for understanding the complex relationships in reaction networks and computational methodologies.
Caption: Dominant reaction pathway for benzene hydrogenation.
Caption: Workflow for ab initio reaction path analysis.
Conclusion
Ab initio reaction path analysis has provided profound insights into the mechanism of benzene hydrogenation. The identification of the dominant Horiuti-Polanyi-type pathway, the quantification of activation barriers for each elementary step, and the pinpointing of the rate-determining step are critical achievements of computational catalysis. This knowledge is invaluable for the rational design of new catalysts with improved activity and selectivity, not only for benzene hydrogenation but for a wide range of chemical transformations relevant to the pharmaceutical and chemical industries. The synergy between detailed computational modeling and targeted experimental validation will continue to drive innovation in this important field.
References
- 1. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ab initio reaction path analysis of benzene hydrogenation to cyclohexane on Pt(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Modeling of a Real-Life Industrial Reactor for Hydrogenation of Benzene Process [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Early Transition Metal Precursors for Benzene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The hydrogenation of benzene (B151609) to cyclohexane (B81311) is a fundamental industrial process, crucial for the production of precursors for materials like nylon and for the upgrading of fuel stocks. While noble metals have traditionally dominated this field, there is a growing interest in developing catalysts based on more abundant and cost-effective early transition metals. This guide provides a comprehensive overview of recent advancements in the use of organometallic early transition metal precursors for benzene hydrogenation, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Catalytic Performance of Early Transition Metal Precursors
Recent studies have demonstrated the remarkable potential of well-defined organometallic complexes of early transition metals as pre-catalysts for the hydrogenation of benzene. These precursors, typically from Group 4 (Titanium, Zirconium, Hafnium) and Group 5 (Vanadium, Niobium, Tantalum) of the periodic table, exhibit high catalytic activity under relatively mild conditions. The performance of several key precursors is summarized below.
Group 4 Metal Precursors
Organometallic complexes of the form [M(CH₂tBu)₄], where M is Ti, Zr, or Hf, have been investigated as pre-catalysts for benzene hydrogenation.[1][2] Among these, the hafnium-based precursor has shown the highest activity.
| Precursor | Metal | Temperature (°C) | Pressure (psi H₂) | Initial TOF (mol C₆H₆ mol M⁻¹ h⁻¹) | Conversion (%) | Time (h) |
| [Ti(CH₂tBu)₄] | Ti | 120 | 400 | 28 | 10 | 4 |
| [Zr(CH₂tBu)₄] | Zr | 120 | 400 | 691 | >99 | 3.2 |
| [Hf(CH₂tBu)₄] | Hf | 120 | 400 | 1155 | >99 | 2.4 |
Table 1: Catalytic performance of Group 4 metal precursors for benzene hydrogenation. Data sourced from Cummins et al., Catalysis Science & Technology, 2024.[1][2]
Group 5 Metal Precursors
For Group 5, a vanadium complex and dinuclear niobium and tantalum complexes have been evaluated. The niobium precursor, in particular, demonstrates excellent catalytic activity, comparable to the most active Group 4 precursor.[1][2]
| Precursor | Metal | Temperature (°C) | Pressure (psi H₂) | Initial TOF (mol C₆H₆ mol M⁻¹ h⁻¹) | Conversion (%) | Time (h) |
| [V(CH₂SiMe₃)₃(THF)] | V | 120 | 400 | 13 | 5 | 4 |
| [Nb₂(μ₂-CSiMe₃)₂(CH₂SiMe₃)₄] | Nb | 120 | 400 | 1055 | >99 | 2.1 |
| [Ta₂(μ₂-CSiMe₃)₂(CH₂SiMe₃)₄] | Ta | 120 | 400 | 177 | 44 | 4 |
Table 2: Catalytic performance of Group 5 metal precursors for benzene hydrogenation. Data sourced from Cummins et al., Catalysis Science & Technology, 2024.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections outline the synthesis of the pre-catalysts and the general procedure for benzene hydrogenation experiments.
Synthesis of Pre-catalysts
Synthesis of [M(CH₂tBu)₄] (M = Ti, Zr, Hf)
These homoleptic neopentyl complexes can be synthesized via a salt metathesis reaction between the corresponding metal tetrachloride and neopentyllithium (B1624585).
General Procedure:
-
A solution of neopentyllithium in a suitable solvent (e.g., pentane (B18724) or diethyl ether) is prepared.
-
The metal tetrachloride (TiCl₄, ZrCl₄, or HfCl₄) is dissolved in the same solvent and cooled to a low temperature (e.g., -78 °C).
-
The neopentyllithium solution is added dropwise to the cooled metal chloride solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The resulting mixture is filtered to remove the lithium chloride byproduct.
-
The solvent is removed under vacuum, and the product is purified by crystallization or sublimation to yield the desired [M(CH₂tBu)₄] complex.
Synthesis of [V(CH₂SiMe₃)₃(THF)]
This vanadium(III) complex can be prepared by the reaction of VCl₃(THF)₃ with (trimethylsilyl)methyllithium (B167594).
Procedure:
-
VCl₃(THF)₃ is suspended in diethyl ether and cooled to a low temperature.
-
A solution of (trimethylsilyl)methyllithium in pentane is added dropwise to the suspension.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
After filtration to remove LiCl, the solvent is removed under vacuum to yield the product.
Synthesis of [M₂(μ₂-CSiMe₃)₂(CH₂SiMe₃)₄] (M = Nb, Ta)
These dinuclear complexes featuring bridging alkylidyne ligands are synthesized from the corresponding metal pentachlorides.
General Procedure:
-
A solution of (trimethylsilyl)methyllithium is prepared in pentane.
-
The metal pentachloride (NbCl₅ or TaCl₅) is suspended in pentane and cooled.
-
The (trimethylsilyl)methyllithium solution is added slowly to the metal chloride suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred.
-
The mixture is filtered, and the solvent is removed in vacuo.
-
The product is purified by crystallization from a suitable solvent.
Benzene Hydrogenation Reaction
The catalytic testing is typically performed in a high-pressure reactor system.
General Procedure:
-
In an inert atmosphere glovebox, a glass liner is charged with the pre-catalyst and the substrate (benzene).
-
The glass liner is inserted into a high-pressure stainless-steel reactor.
-
The reactor is sealed and purged with hydrogen gas multiple times.
-
The reactor is heated to the desired reaction temperature (e.g., 120 °C).
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 400 psi).
-
The reaction is monitored by measuring hydrogen uptake over time.
-
Upon completion, the reactor is cooled, depressurized, and the reaction mixture is analyzed (e.g., by NMR or GC) to determine conversion and selectivity.
Mechanistic Considerations and Visualization
The exact mechanism of benzene hydrogenation by these early transition metal precursors is an area of active research. It is generally believed that the organometallic precursor decomposes under the reaction conditions to form highly reactive, low-valent metal species that are the true catalysts.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for benzene hydrogenation initiated by an early transition metal precursor.
Caption: A generalized catalytic cycle for benzene hydrogenation.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating early transition metal precursors for benzene hydrogenation.
References
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Cyclohexane from Benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of cyclohexane (B81311) via the catalytic hydrogenation of benzene (B151609). The information is intended to guide researchers in setting up and executing this reaction efficiently and safely.
Introduction
The conversion of benzene to cyclohexane is a fundamental hydrogenation reaction of significant industrial importance, primarily as a precursor in the production of nylon-6 and nylon-6,6.[1][2] In a laboratory setting, this reaction serves as a model for studying aromatic hydrogenation and for the synthesis of cyclohexane as a solvent or chemical intermediate. The process involves the catalytic addition of hydrogen to the benzene ring, typically employing transition metal catalysts such as nickel, platinum, palladium, or ruthenium.[3][4] The reaction is highly exothermic, and careful control of reaction parameters is crucial to ensure high conversion and selectivity.[5]
Reaction Principle
The overall reaction for the hydrogenation of benzene to cyclohexane is as follows:
C₆H₆ + 3H₂ → C₆H₁₂
This reaction is thermodynamically favorable but requires a catalyst to proceed at a reasonable rate under laboratory conditions.[6] The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and the purity of the resulting cyclohexane.
Comparative Data of Catalytic Systems
The following table summarizes various catalytic systems and their reported performance in the hydrogenation of benzene to cyclohexane, providing a basis for selecting an appropriate method for a specific laboratory application.
| Catalyst System | Temperature (°C) | Pressure (atm) | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Reaction Time | Reference |
| Nickel-based | 150 - 250 | 25 | ~99 | >99 | Not Specified | [1][5] |
| Ruthenium (Ru/γ-Al₂O₃) | 80 | 20 | >95 | Not Specified | Not Specified | [7] |
| Ruthenium-Zinc (Ru-Zn) with NaOH | 150 | 50 | 45.3 | 89.3 (to cyclohexene) | 25 min | [6] |
| Platinum on Alumina (Pt/Al₂O₃) | 240 | 1 | ~100 | >99 | Not Specified | [8] |
| Nickel on TiO₂-ZrO₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: The Ru-Zn system with NaOH is optimized for the selective hydrogenation to cyclohexene, a different synthetic goal. It is included here for comparative purposes to illustrate how catalyst modification can alter product selectivity. For complete hydrogenation to cyclohexane, nickel and platinum catalysts are highly effective.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of cyclohexane from benzene using a nickel-based catalyst in a batch reactor system. This method is chosen for its high conversion and selectivity, as well as the relative accessibility of the catalyst.
Materials and Equipment
Materials:
-
Benzene (high purity, >99%)
-
Hydrogen gas (high purity, >99.9%)
-
Raney Nickel catalyst (or a supported nickel catalyst, e.g., Ni/Al₂O₃)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Solvent for catalyst washing (e.g., ethanol (B145695) or the reaction product, cyclohexane)
Equipment:
-
High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Gas cylinder with a two-stage regulator for hydrogen.
-
Schlenk line or glovebox for inert atmosphere handling of the catalyst.
-
Filtration apparatus (e.g., Buchner funnel or cannula filtration setup).
-
Rotary evaporator for solvent removal.
-
Distillation apparatus for purification.
-
Gas chromatograph (GC) for product analysis.
Experimental Procedure
Safety Precaution: Benzene is a known carcinogen and is highly flammable. Hydrogen gas is extremely flammable and can form explosive mixtures with air. This procedure must be carried out in a well-ventilated fume hood, and all necessary safety precautions for handling flammable and toxic materials under pressure must be strictly followed.
-
Catalyst Preparation and Loading:
-
If using a commercial Raney Nickel slurry, carefully wash the catalyst with a suitable solvent (e.g., ethanol or cyclohexane) under an inert atmosphere to remove any storage liquid.
-
Weigh the desired amount of the nickel catalyst (a typical catalyst loading is 1-5 wt% relative to benzene) and transfer it to the high-pressure reactor under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reactor Assembly and Leak Testing:
-
Add the desired volume of benzene to the reactor containing the catalyst.
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the reactor with an inert gas (e.g., nitrogen) to the intended reaction pressure and check for any pressure drops over a period of 30 minutes to ensure the system is leak-proof.
-
Depressurize the reactor and purge with hydrogen gas several times to remove the inert gas.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 25 atm).[5]
-
Begin stirring at a constant rate (e.g., 500-1000 rpm) to ensure good mixing of the reactants and catalyst.
-
Heat the reactor to the target temperature (e.g., 150-200 °C).[3][5]
-
Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction can be considered complete when the pressure stabilizes.
-
Maintain the hydrogen pressure by adding more gas as needed if a constant pressure is desired.
-
-
Reaction Quenching and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a safe manner.
-
Purge the reactor with an inert gas.
-
Under an inert atmosphere, carefully open the reactor and separate the liquid product from the solid catalyst. This can be achieved by decantation or filtration. The catalyst is pyrophoric and must be handled with care.
-
Wash the catalyst with a small amount of fresh solvent (cyclohexane) to recover any remaining product.
-
-
Purification and Analysis:
-
The crude product can be dried over anhydrous sodium sulfate or magnesium sulfate.
-
For high purity, the cyclohexane can be purified by distillation to remove any unreacted benzene and other potential byproducts. The boiling point of cyclohexane is 80.74 °C, while benzene's is 80.1 °C, making simple distillation challenging. Fractional distillation is recommended.
-
Analyze the purity of the final product using Gas Chromatography (GC) and compare it to a known standard. Calculate the reaction yield.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for the hydrogenation of benzene to cyclohexane.
Experimental Workflow
Caption: Step-by-step workflow for the laboratory synthesis of cyclohexane.
References
- 1. dwsim.fossee.in [dwsim.fossee.in]
- 2. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 3. Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation [jove.com]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A STUDY ON THE HYDROGENATION OF BENZENE TO CYCLOHEXANE IN VAPOUR PHASE WITH Pt/Al<sub>2</sub>O<sub>3</sub> CATALYSTS-Academax [academax.com]
Application Notes and Protocols for the Industrial Catalytic Hydrogenation of Benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial process for the catalytic hydrogenation of benzene (B151609) to cyclohexane (B81311), a critical raw material in the pharmaceutical and polymer industries. The accompanying protocols offer detailed methodologies for laboratory-scale replication and catalyst performance assessment.
Introduction
The catalytic hydrogenation of benzene is a cornerstone of the chemical industry, primarily for the production of high-purity cyclohexane. Cyclohexane is a key precursor in the synthesis of nylon-6 and nylon-6,6, which have widespread applications.[1] The process involves the reaction of benzene with hydrogen gas in the presence of a catalyst, typically nickel-based, to produce cyclohexane with high conversion and selectivity.[2][3] This process is highly exothermic, necessitating careful thermal management to maintain optimal reaction conditions and ensure safety.[4]
Industrial Process Overview
The industrial production of cyclohexane from benzene via catalytic hydrogenation can be broadly categorized into two main types: vapor-phase and liquid-phase processes. Both processes aim for high conversion of benzene (typically >99%) and high purity of the cyclohexane product (>99.5%).[2][5]
A typical industrial process involves the following key stages:
-
Feed Preparation: High-purity benzene and hydrogen are preheated and pressurized to the desired reaction conditions.[1] The hydrogen is often in excess to ensure complete conversion of benzene.[2]
-
Catalytic Hydrogenation: The preheated feed mixture is introduced into a reactor containing the hydrogenation catalyst. The reaction is highly exothermic, and various reactor designs, such as multi-tubular reactors or slurry reactors, are employed to manage the heat of reaction.[4][6]
-
Product Separation and Purification: The reactor effluent, a mixture of cyclohexane, unreacted hydrogen, and trace amounts of benzene, is cooled and sent to a separation unit. A series of flash separators and a distillation column are typically used to separate the cyclohexane product from the unreacted hydrogen and any remaining benzene.[2][5] The unreacted hydrogen is often recycled back to the reactor feed to improve process efficiency.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the industrial catalytic hydrogenation of benzene.
Table 1: Typical Operating Conditions for Benzene Hydrogenation
| Parameter | Vapor-Phase Process | Liquid-Phase Process | Source(s) |
| Temperature | 150 - 260 °C | 100 - 250 °C | [6][7] |
| Pressure | 1.0 - 3.0 MPa | 0.5 - 10 MPa | [6][7] |
| H₂/Benzene Molar Ratio | 3:1 to 5:1 | 3:1 to 10:1 | [2] |
| Catalyst | Supported Nickel (e.g., Ni/Al₂O₃) | Raney Nickel, Supported Nickel | [3][8] |
| Benzene Conversion | > 99% | > 99.5% | [2][9] |
| Cyclohexane Purity | > 99.5% | > 99.8% | [2][9] |
Table 2: Performance of Common Catalysts for Benzene Hydrogenation
| Catalyst | Support | Operating Temperature (°C) | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Source(s) |
| Raney Nickel | - | 120 - 200 | > 95 | > 99 | [4][10] |
| Ni/Al₂O₃ | Alumina | 140 - 200 | > 99 | > 99 | [3][11] |
| Ni/SiO₂ | Silica | 150 - 250 | ~98 | > 99 | [12] |
| Pt/CeO₂ | Ceria | 80 - 200 | 42 - 100 | 100 | [13] |
| Ru/La₂O₃-ZnO | Lanthana-Zinc Oxide | 150 | ~50 | ~90 (for cyclohexene) | [14] |
Experimental Protocols
The following protocols provide a framework for laboratory-scale benzene hydrogenation experiments. Safety is paramount when working with benzene, a known carcinogen and highly flammable liquid. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times. [1][2][15][16][17]
Safety Precautions
-
Engineering Controls: All work with benzene must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Use Viton, Neoprene, or double-gloving with nitrile gloves for handling benzene.[15][16]
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[1]
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.[2]
-
Footwear: Closed-toe shoes are required.[2]
-
-
Waste Disposal: All benzene-contaminated waste must be collected as hazardous waste and disposed of according to institutional guidelines.[2]
-
Spill Response: Have a chemical spill kit readily available. For spills larger than 500 mL, evacuate the area and contact emergency services.[15]
Protocol 1: Preparation of a Supported Nickel Catalyst (Ni/Al₂O₃)
This protocol describes the impregnation method for preparing a nickel-on-alumina catalyst.
Materials:
-
γ-Alumina (support)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Deionized water
-
Drying oven
-
Calcination furnace
-
Reduction furnace with hydrogen gas supply
Procedure:
-
Support Pre-treatment: Dry the γ-alumina support in an oven at 120 °C for 4 hours to remove adsorbed water.
-
Impregnation: a. Prepare an aqueous solution of nickel(II) nitrate hexahydrate with a concentration calculated to achieve the desired nickel loading on the support (e.g., 10 wt%). b. Add the dried γ-alumina to the nickel nitrate solution. c. Stir the mixture at room temperature for 24 hours to ensure uniform impregnation.
-
Drying: Remove the impregnated support from the solution and dry it in an oven at 120 °C for 12 hours.
-
Calcination: Calcine the dried catalyst precursor in a furnace. Ramp the temperature to 450 °C at a rate of 5 °C/min and hold for 4 hours in a static air atmosphere.[8]
-
Reduction: a. Place the calcined catalyst in a tube furnace. b. Purge the system with an inert gas (e.g., nitrogen) to remove air. c. Introduce a flow of hydrogen gas and heat the catalyst to 400 °C at a rate of 2 °C/min. d. Hold at 400 °C for 4 hours to reduce the nickel oxide to metallic nickel. e. Cool the catalyst to room temperature under a hydrogen or inert gas flow. The catalyst is now active and should be handled under an inert atmosphere to prevent re-oxidation.
Protocol 2: Laboratory-Scale Benzene Hydrogenation in a Batch Reactor
This protocol outlines a procedure for evaluating the performance of a prepared catalyst in a high-pressure batch reactor.
Equipment:
-
High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet.
-
Gas chromatograph (GC) for product analysis.
Materials:
-
Prepared hydrogenation catalyst (e.g., Ni/Al₂O₃)
-
Benzene (high purity)
-
Cyclohexane (for use as a solvent, optional)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Loading: Carefully weigh and load the desired amount of catalyst into the reactor vessel under an inert atmosphere.
-
Reactant Charging: a. Add a known volume of benzene (and solvent, if used) to the reactor. b. Seal the reactor according to the manufacturer's instructions.
-
System Purge: Purge the reactor several times with low-pressure hydrogen to remove any residual air.
-
Pressurization and Heating: a. Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 2.0 MPa). b. Begin stirring and heat the reactor to the target reaction temperature (e.g., 150 °C).
-
Reaction: Monitor the pressure and temperature throughout the reaction. The consumption of hydrogen will cause a pressure drop, which can be used to monitor the reaction progress. Maintain a constant pressure by feeding hydrogen as needed.
-
Reaction Quenching and Product Collection: a. After the desired reaction time, stop the heating and allow the reactor to cool to room temperature. b. Carefully vent the excess hydrogen gas in a safe manner. c. Open the reactor and collect the liquid product mixture.
-
Product Analysis: a. Separate the catalyst from the liquid product by filtration or centrifugation. b. Analyze the liquid product using a gas chromatograph (GC) to determine the conversion of benzene and the selectivity to cyclohexane.[18][19]
Visualizations
Reaction Pathway
The hydrogenation of benzene to cyclohexane is believed to proceed via a stepwise addition of hydrogen atoms to the benzene ring, as described by the Horiuti-Polanyi mechanism.[6][20]
Caption: Simplified Horiuti-Polanyi reaction pathway for benzene hydrogenation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for catalyst testing.
Caption: Experimental workflow for catalyst preparation and benzene hydrogenation.
Industrial Process Flow
This diagram provides a simplified representation of the continuous industrial process for benzene hydrogenation.
Caption: Simplified industrial process flow for benzene hydrogenation to cyclohexane.
References
- 1. carleton.ca [carleton.ca]
- 2. wcu.edu [wcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. prosim.net [prosim.net]
- 6. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 7. CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds - Google Patents [patents.google.com]
- 8. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 9. dwsim.fossee.in [dwsim.fossee.in]
- 10. m-hikari.com [m-hikari.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzene - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. sid.ir [sid.ir]
- 19. Quantitative analysis of hydrogen mass fraction in catalytically reacted 1,4-bis(phenylethynyl)benzene by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Reduction of Benzene to Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic reduction of benzene (B151609) to cyclohexane (B81311). The information compiled herein is intended to guide researchers in setting up and executing this important industrial reaction, offering insights into various catalytic systems, reaction conditions, and analytical methodologies.
Introduction
The hydrogenation of benzene to cyclohexane is a cornerstone chemical transformation with significant industrial relevance, primarily in the production of nylon precursors. The reaction's efficiency is highly dependent on the catalyst employed and the specific reaction conditions. This document outlines several established methods for this conversion, providing quantitative data for comparison and detailed protocols for reproducibility.
Catalytic Systems and Reaction Conditions
The choice of catalyst is paramount for achieving high conversion and selectivity in benzene hydrogenation. Nickel-based catalysts are widely used due to their high activity and cost-effectiveness. Other metals, including platinum, palladium, rhodium, and ruthenium, also exhibit excellent catalytic performance. The reaction can be carried out in either the gas phase or the liquid phase, with each approach offering distinct advantages and requiring specific experimental setups.
Gas-Phase Hydrogenation
Gas-phase hydrogenation is often favored for continuous industrial processes. It typically involves passing a mixture of benzene vapor and hydrogen over a fixed-bed catalyst at elevated temperatures and pressures.
Liquid-Phase Hydrogenation
Liquid-phase hydrogenation is well-suited for batch or semi-batch laboratory-scale reactions. This method offers better control over the reaction temperature due to the solvent's heat capacity.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the catalytic reduction of benzene to cyclohexane, allowing for a direct comparison of different experimental setups.
Table 1: Comparison of Nickel-Based Catalysts in Benzene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Reference |
| Raney Ni | - | 150-250 | 25 | High | >99 | [1][2] |
| Ni/Al₂O₃ | Alumina | 70-140 | 30 | >99 | >99 | [3] |
| Ni/Kieselguhr | Kieselguhr | 119-195 | 72-122 (kPa H₂) | Variable | 100 | [4] |
| Ni-P (amorphous) | - | - | - | Higher than Raney Ni | 100 | [5] |
| Ni/TiO₂-ZrO₂ | Titania-Zirconia | 100-200 | 10-50 | >99.5 | >99.5 | [6] |
Table 2: Comparison of Other Catalytic Systems in Benzene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Reference |
| Pt/CeO₂ | Ceria | 100 | 1 | 42 | 100 | [7] |
| Rh(I) complex | Montmorillonite Clay | 70 | 20 | - | - | [8] |
| Ru-Zn | m-ZrO₂ | 150 | 50 | 78.3 | 77.1 (to Cyclohexene) | [4] |
| Pd/α-Al₂O₃ | Alumina | 70 | 41 | High | >99 | [9] |
Experimental Protocols
The following are detailed protocols for catalyst preparation, and both gas-phase and liquid-phase benzene hydrogenation.
Protocol for Preparation of Supported Nickel Catalyst (Ni/Al₂O₃)
This protocol is based on the impregnation method.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
γ-Alumina (γ-Al₂O₃) support
-
Deionized water
-
Furnace
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Procedure:
-
Support Pre-treatment: Dry the γ-Al₂O₃ support at 120°C for 4 hours to remove adsorbed water.
-
Impregnation:
-
Prepare an aqueous solution of nickel(II) nitrate hexahydrate of the desired concentration to achieve the target nickel loading (e.g., 10 wt%).
-
Add the dried γ-Al₂O₃ support to the nickel nitrate solution.
-
Stir the mixture at room temperature for 12 hours to ensure uniform impregnation.
-
-
Drying: Remove the excess water from the impregnated support using a rotary evaporator. Further dry the solid in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried catalyst precursor in a furnace under a flow of air. Ramp the temperature from room temperature to 500°C at a rate of 5°C/min and hold at 500°C for 4 hours.[6]
-
Reduction:
-
Place the calcined catalyst in a tube furnace.
-
Purge the system with nitrogen gas for 30 minutes.
-
Switch to a flow of hydrogen gas (or a H₂/N₂ mixture) and heat the catalyst to 400°C at a rate of 2°C/min.
-
Hold at 400°C for 4 hours to reduce the nickel oxide to metallic nickel.
-
Cool the catalyst to room temperature under a flow of nitrogen. The catalyst is now active and should be handled under an inert atmosphere.
-
Protocol for Gas-Phase Benzene Hydrogenation
Experimental Setup:
-
Fixed-bed reactor (e.g., quartz or stainless steel tube)
-
Furnace with temperature controller
-
Mass flow controllers for hydrogen and an inert gas (e.g., nitrogen)
-
Syringe pump for feeding liquid benzene
-
Vaporizer/mixing chamber
-
Condenser to collect the product
-
Gas chromatograph (GC) for online or offline analysis
Procedure:
-
Catalyst Loading: Load a known amount of the prepared catalyst into the fixed-bed reactor, securing it with quartz wool plugs.
-
System Purge: Purge the entire system with nitrogen gas to remove any air.
-
Catalyst Activation (if not pre-reduced): Activate the catalyst in-situ by following the reduction procedure described in Protocol 4.1.5.
-
Reaction Initiation:
-
Set the furnace to the desired reaction temperature (e.g., 150°C).
-
Establish a stable flow of hydrogen gas through the reactor using a mass flow controller.
-
Start the syringe pump to feed liquid benzene at a constant rate into the vaporizer, where it mixes with the hydrogen stream before entering the reactor.
-
-
Reaction Monitoring:
-
Allow the reaction to reach a steady state (typically 1-2 hours).
-
Collect the liquid product by passing the reactor effluent through a condenser cooled with a circulating coolant.
-
Analyze the product mixture using a gas chromatograph to determine the conversion of benzene and the selectivity to cyclohexane.
-
Protocol for Liquid-Phase Benzene Hydrogenation
Experimental Setup:
-
High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet/outlet, sampling port, and temperature and pressure sensors.
-
Heating mantle or oil bath.
-
Hydrogen gas cylinder with a pressure regulator.
-
Solvent (e.g., n-heptane, anhydrous).
Procedure:
-
Catalyst Loading: Add the desired amount of catalyst (e.g., 50 mg of 1 wt% Pd/α-Al₂O₃) and 80 mL of solvent to the reactor vessel.[9]
-
Catalyst Reduction (in-situ): Seal the reactor and purge it several times with hydrogen. Pressurize the reactor with hydrogen (e.g., 6.8 atm) and heat to 100°C for one hour while stirring.[9]
-
Reactant Addition: Cool the reactor to the desired reaction temperature (e.g., 70°C). Introduce the benzene reactant (e.g., to a final concentration of 0.2 mol/L) into the reactor.[9]
-
Reaction: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 41 atm) and start vigorous stirring.[9]
-
Reaction Monitoring:
-
Monitor the reaction progress by observing the pressure drop in the reactor (as hydrogen is consumed) or by taking liquid samples periodically through the sampling port.
-
Analyze the samples using a gas chromatograph to determine the concentration of benzene and cyclohexane over time.
-
-
Reaction Termination: After the desired reaction time or when the reaction is complete (no further hydrogen uptake), stop the heating and stirring. Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Product Recovery: Open the reactor and separate the catalyst from the liquid product by filtration or centrifugation.
Analytical Protocol for Product Analysis (GC-MS/GC-FID)
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for separating benzene and cyclohexane (e.g., DB-1, DB-5, or a more polar column like TCEP).[1][10]
GC Conditions (Example):
-
Column: (5%-phenyl)-methylpolysiloxane (DB-5), 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Detector Temperature (FID): 280°C.
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., the reaction solvent or another high-purity solvent like acetone) to a concentration within the linear range of the detector.
-
Add an internal standard (e.g., n-nonane) for accurate quantification.[11]
Quantification:
-
Identify the peaks for benzene and cyclohexane based on their retention times and, if using MS, their mass spectra (benzene m/z 78; cyclohexane m/z 84, 56).[10]
-
Calculate the concentration of each component using the peak areas relative to the internal standard and a pre-established calibration curve.
-
Determine the benzene conversion and cyclohexane selectivity based on the initial and final concentrations of the reactants and products.
Visualizations
The following diagrams illustrate the experimental workflow and a simplified reaction pathway.
Caption: Experimental workflow for benzene reduction to cyclohexane.
Caption: Simplified reaction pathway for benzene hydrogenation.
References
- 1. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 5. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 6. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.yzimgs.com [file.yzimgs.com]
Application Notes and Protocols for Monitoring Cyclohexane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane (B81311), a critical precursor in the production of nylon and a widely used solvent, is primarily synthesized through the hydrogenation of benzene.[1][2] Monitoring the synthesis process is crucial to ensure high purity, optimize reaction yield, and minimize the presence of unreacted starting materials and byproducts.[1][2] This document provides detailed application notes and experimental protocols for the key analytical techniques used to monitor cyclohexane synthesis, ensuring product quality and consistency. The primary analytical methods covered are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic techniques.
Key Analytical Techniques
A variety of analytical methods are employed to monitor the progress of cyclohexane synthesis and to determine the purity of the final product. Gas chromatography is the most common and powerful technique for this purpose, offering high sensitivity and separation efficiency for volatile compounds.[3] HPLC can also be utilized, particularly for non-volatile components or when derivatization is employed.[3] Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the functional groups present and the overall structure of the synthesized molecules.[3][4]
Workflow for Cyclohexane Synthesis and Analysis
The general workflow for the synthesis of cyclohexane followed by its analysis is depicted below. The process begins with the hydrogenation of benzene, followed by purification steps and subsequent analysis to determine purity and yield.
References
Cyclohexane as a Non-Polar Solvent: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Cyclohexane (B81311) (C₆H₁₂) is a colorless, flammable cycloalkane that is widely utilized as a non-polar solvent in various scientific and industrial applications, including research, and drug development.[1] Its non-polar nature, relatively low boiling point (80.7°C), and ability to dissolve a wide range of non-polar compounds make it a valuable tool for chemists and pharmaceutical scientists.[2][3] This document provides detailed application notes and protocols for the effective use of cyclohexane in a laboratory setting.
Physicochemical Properties of Cyclohexane
A thorough understanding of cyclohexane's properties is crucial for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ | [3] |
| Molecular Weight | 84.16 g/mol | [2] |
| Boiling Point | 80.7°C | [2] |
| Melting Point | 6.55°C | [2] |
| Density | 0.779 g/cm³ at 20°C | [2] |
| Vapor Pressure | 77.5 Torr at 20°C | [4] |
| Refractive Index | 1.4262 at 20°C | [4] |
| Dielectric Constant | 2.02 at 20°C | [4] |
| Dipole Moment | 0 D | [4] |
| Solubility in Water | 0.0055% (55 mg/L) at 25°C | [4] |
| log P (octanol/water) | 3.44 | |
| Flash Point | -20°C (-4°F) | [5] |
| Autoignition Temperature | 245°C (473°F) | [6] |
Application Notes
Cyclohexane in Chemical Synthesis
Cyclohexane serves as an effective non-polar medium for various organic reactions, particularly those involving non-polar reactants and intermediates. Its inertness under many reaction conditions prevents it from participating in unwanted side reactions.[7]
-
Grignard Reactions: While ethereal solvents like THF and diethyl ether are more common for Grignard reactions due to their ability to solvate the magnesium center, cyclohexane can be used as a co-solvent or in specific cases where a non-coordinating solvent is desired.[8][9][10] The choice of solvent can significantly impact the reaction yield and the formation of byproducts.[9]
-
Diels-Alder Reactions: As a non-polar solvent, cyclohexane can facilitate Diels-Alder reactions, which are often favored in the absence of polar interactions that could stabilize the reactants.
-
Free Radical Reactions: Its lack of easily abstractable protons makes cyclohexane a suitable solvent for certain free-radical chain reactions.
Extraction of Natural Products and Active Pharmaceutical Ingredients (APIs)
The principle of "like dissolves like" is fundamental to extraction processes. Cyclohexane's non-polar character makes it an excellent choice for extracting non-polar compounds from various matrices.[3]
-
Extraction from Plant Material: Cyclohexane is used to extract essential oils, lipids, and other non-polar secondary metabolites from plant tissues.[3]
-
Liquid-Liquid Extraction (LLE): In drug development and quality control, LLE is a common technique to separate a target compound from a complex mixture. A cyclohexane/water system can be employed to extract non-polar compounds from an aqueous phase into the organic cyclohexane phase. The efficiency of this process is determined by the compound's partition coefficient (K).
| Compound | log K (Cyclohexane/Water) | Reference |
| Caffeine | -0.87 (K < 1, indicating preference for water) | [11][12][13] |
| Compound X (hypothetical) | 0.176 (K = 1.5) | [12][14] |
Note: A higher log K value indicates a greater preference for the cyclohexane phase.
Recrystallization for Purification
Recrystallization is a critical technique for purifying solid compounds. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Cyclohexane is an effective recrystallization solvent for many non-polar organic compounds.[15]
-
Purification of APIs: In the pharmaceutical industry, cyclohexane is used for the recrystallization of non-polar drug substances to achieve high purity. For instance, it has been explored for the purification of ibuprofen.[16][17]
-
Removal of Impurities: By carefully selecting the solvent and controlling the cooling process, impurities can be left behind in the mother liquor, resulting in the formation of pure crystals of the desired compound.
| Compound | Solubility | Temperature | Reference |
| Cholesterol (Needles) | 21.0% (w/w) | 38°C | [1][2][4] |
| Cholesterol (Hydrated Plates) | 7.0% (w/w) | 38°C | [1][2][4] |
| Ibuprofen | Low | Ambient | [16][17] |
| Naproxen | Low | Ambient | [14][18][19] |
| Testosterone | Insoluble | Ambient | [20][21] |
Cyclohexane in Chromatography
-
Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase is used with a non-polar mobile phase. Cyclohexane, often mixed with more polar solvents like ethyl acetate (B1210297) or isopropanol, is a common component of the mobile phase for the separation of non-polar to moderately polar compounds.[15][22]
-
High-Performance Liquid Chromatography (HPLC): While less common than in NPC, cyclohexane can be used as a component of the mobile phase in specific HPLC applications. However, its relatively high freezing point and the potential to solidify under high pressure should be considered.[6]
Spectroscopic Applications
Cyclohexane is a suitable solvent for various spectroscopic techniques due to its transparency in certain regions of the electromagnetic spectrum.
-
UV-Vis Spectroscopy: High-purity cyclohexane is transparent in the UV-Vis region above 210 nm, making it a good solvent for analyzing non-polar compounds that absorb in this range.
-
Infrared (IR) Spectroscopy: Cyclohexane has a relatively simple IR spectrum with few interfering peaks, allowing for the clear observation of the vibrational modes of the dissolved analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated cyclohexane (C₆D₁₂) is used as an NMR solvent for non-polar analytes. The residual proton signal can be used as an internal reference. At room temperature, the rapid chair-to-chair interconversion of the cyclohexane ring results in a single averaged signal for all protons. At low temperatures, this flipping can be slowed, allowing for the observation of separate signals for axial and equatorial protons.[23][24][25][26][27]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) using Cyclohexane
This protocol describes a general procedure for extracting a non-polar compound from an aqueous solution into cyclohexane.
Materials:
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
-
Ring stand and clamp
-
Aqueous solution containing the target compound
-
Cyclohexane (reagent grade)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator (optional)
Procedure:
-
Preparation: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed.
-
Loading: Carefully pour the aqueous solution containing the compound to be extracted into the separatory funnel.
-
Addition of Cyclohexane: Add an appropriate volume of cyclohexane to the separatory funnel. The optimal volume will depend on the partition coefficient and the desired extraction efficiency.
-
Extraction: Stopper the separatory funnel and gently invert it several times to mix the two phases. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup. Caution: Always point the tip of the funnel away from yourself and others when venting.
-
Phase Separation: Place the separatory funnel back in the ring clamp and allow the two layers to fully separate. The less dense cyclohexane layer will be on top of the aqueous layer.
-
Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker.
-
Collection: Drain the upper cyclohexane layer containing the extracted compound into a clean, dry Erlenmeyer flask.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the cyclohexane extract to remove any residual water. Swirl the flask and let it sit for a few minutes.
-
Isolation: Decant or filter the dried cyclohexane solution into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the cyclohexane using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization of a Non-Polar Solid using Cyclohexane
This protocol outlines the general steps for purifying a non-polar solid compound by recrystallization from cyclohexane.
Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Crude solid compound
-
Cyclohexane (reagent grade)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of cyclohexane and gently heat the mixture on a hot plate while swirling until the solid is completely dissolved. Add more cyclohexane in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, and crystals will begin to form.
-
Cooling: To maximize the yield of crystals, place the flask in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Visualizations
Logical Relationship: "Like Dissolves Like"
Caption: The principle of "like dissolves like" governing solubility.
Experimental Workflow: Solvent Extraction
Caption: General workflow for solvent extraction.
Experimental Workflow: Recrystallization
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. carlroth.com [carlroth.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. thermofishersci.in [thermofishersci.in]
- 6. Cyclohexane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Naproxen (CAS 22204-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Testosterone | 58-22-0 [chemicalbook.com]
- 21. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. graco.com [graco.com]
- 23. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Cyclohexane(110-82-7) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Raney® Nickel-Catalyzed Benzene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the hydrogenation of benzene (B151609) to cyclohexane (B81311) using a Raney® nickel catalyst. It includes comprehensive safety precautions, catalyst activation procedures, and a step-by-step experimental workflow. The information is intended for use in a laboratory research and development setting.
Safety Precautions
Raney® nickel is a pyrophoric catalyst, particularly when dry, and hydrogen gas is highly flammable. Strict adherence to safety protocols is essential.[1][2]
-
Handling Raney® Nickel: Always handle Raney® nickel as a slurry in water or a suitable solvent.[3][4] Never allow the catalyst to dry, as it can ignite spontaneously upon exposure to air.[2][5][6] When filtering, do not let the filter cake run dry.[3][5] It is recommended to measure the catalyst as a slurry and calculate the mass by density.[3]
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[1] Ensure the reaction is carried out in a well-ventilated area, preferably within a fume hood, and away from ignition sources.[6] The reaction vessel must be purged of air before introducing hydrogen.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, safety glasses, and gloves.[1]
-
Fire Safety: Have an appropriate fire extinguisher readily available. Do not use CO2-based extinguishers on Raney® nickel fires; instead, use large quantities of water.[3]
-
Spills: In case of a small spill of moist catalyst, use a wetted paper towel to wipe it up, place the towel in a waste container, and submerge it in water.[5] For larger spills or if the catalyst ignites, evacuate the area and contact emergency services.[5]
Catalyst Activation
Commercially available Raney® nickel is often supplied as a nickel-aluminum alloy that requires activation before use.[2][7] This process involves leaching the aluminum from the alloy using a concentrated sodium hydroxide (B78521) solution.[2][3]
Materials:
-
Raney® nickel-aluminum alloy powder
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Ethanol (B145695) (absolute)
-
Ice bath
-
Stirrer
-
Thermometer
-
Beakers and flasks
Procedure:
-
In a large Erlenmeyer flask equipped with a stirrer and thermometer, prepare a solution of sodium hydroxide in distilled water (e.g., 160 g NaOH in 600 ml H2O).[8]
-
Cool the NaOH solution to 50°C in an ice bath.[8]
-
Slowly and portion-wise, add the Raney® nickel-aluminum alloy powder (e.g., 125 g) to the stirred NaOH solution over 25-30 minutes, maintaining the temperature at 50 ± 2°C.[8]
-
After the addition is complete, continue to stir the suspension and maintain the temperature at 50 ± 2°C for an additional 50 minutes.[8]
-
After digestion, carefully decant the supernatant and wash the catalyst with several large portions of distilled water until the washings are neutral (pH 7).[8][9]
-
The activated Raney® nickel catalyst should be stored as a slurry in water or ethanol in a tightly sealed container.[3][8] Caution: The activated catalyst is pyrophoric and must be kept wet at all times.[8]
Experimental Protocol: Benzene Hydrogenation
This protocol describes the liquid-phase hydrogenation of benzene to cyclohexane in a batch reactor.
Materials:
-
Benzene (reagent grade)
-
Activated Raney® nickel catalyst (as a slurry)
-
Solvent (e.g., deionized water or ethanol)[10]
-
High-pressure autoclave reactor equipped with a stirrer, pressure gauge, and temperature controller[10]
-
Hydrogen gas supply
Procedure:
-
Reactor Charging:
-
To a 300 mL stainless steel autoclave, add the solvent (e.g., 55 mL of deionized water).[10]
-
Add benzene (e.g., 17 mL).[10]
-
Carefully add the activated Raney® nickel catalyst slurry. The amount of catalyst can vary, but a typical starting point is a mole ratio of catalyst to substrate that ensures efficient reaction.
-
-
System Purge:
-
Reaction:
-
Monitoring and Completion:
-
Monitor the reaction progress by observing the drop in hydrogen pressure.
-
The reaction is typically complete within a few hours. For example, a 2-hour reaction time has been reported.[10]
-
-
Work-up:
-
Stop the stirring and cool the reactor to room temperature using an ice bath.[10]
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Open the reactor and extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[10]
-
The product can be analyzed by gas chromatography.[10]
-
-
Catalyst Handling After Reaction:
Data Presentation
The following table summarizes typical reaction conditions for Raney® nickel-catalyzed benzene hydrogenation based on literature values.
| Parameter | Liquid-Phase Hydrogenation | Liquid-Phase Hydrogenation |
| Reference | [10] | [12] |
| Reactor Type | Stainless steel autoclave | Bubble column reactor |
| Temperature | 130°C | 200°C - 225°C |
| Pressure | 60 bar H₂ | 50 bar |
| Substrate | Benzene | Benzene |
| Solvent | Deionized Water | Not specified |
| Reaction Time | 2 hours | Not specified |
Visualization
Caption: Experimental workflow for Raney® nickel-catalyzed benzene hydrogenation.
References
- 1. youtube.com [youtube.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. englelab.com [englelab.com]
- 4. nickelgreen.com [nickelgreen.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol - Google Patents [patents.google.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]
- 12. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
Application Notes: A Comparative Analysis of Liquid-Phase and Gas-Phase Benzene Hydrogenation
Introduction
Benzene (B151609) hydrogenation is a cornerstone of the chemical industry, primarily for the production of cyclohexane (B81311), a key intermediate in the synthesis of nylon 6 and nylon 66.[1][2] The reaction is also pivotal in reducing the benzene content in gasoline to meet environmental regulations. While the complete hydrogenation to cyclohexane is thermodynamically favored, the selective partial hydrogenation to cyclohexene (B86901) is also of significant industrial interest as an alternative route for producing adipic acid and caprolactam.[3][4] This process can be carried out in either the liquid phase or the gas phase, each presenting distinct advantages, challenges, and operational parameters. These notes provide a detailed comparison of the two methods, complete with experimental protocols and quantitative data, to aid researchers and professionals in selecting and optimizing the appropriate hydrogenation strategy.
Comparative Analysis: Liquid-Phase vs. Gas-Phase Hydrogenation
The choice between liquid-phase and gas-phase benzene hydrogenation depends on several factors, including the desired product (cyclohexane or cyclohexene), scale of operation, and available infrastructure.
-
Liquid-Phase Hydrogenation: This method is often preferred for selective hydrogenation to cyclohexene and is adaptable to various scales. It typically involves a slurry reactor where the catalyst is suspended in a liquid medium. The presence of a solvent can significantly influence reaction rates and selectivity. One of the main challenges in liquid-phase reactions is managing mass transfer limitations between the gas (hydrogen), liquid (benzene and solvent), and solid (catalyst) phases.[5]
-
Gas-Phase Hydrogenation: Predominantly used for the large-scale industrial production of cyclohexane, gas-phase hydrogenation is often carried out in fixed-bed reactors.[6][7] This method generally allows for more efficient catalyst utilization and higher throughput due to better mass transfer compared to multiphase liquid systems.[5] A key challenge in gas-phase reactions is the effective removal of the significant exothermic heat of reaction to maintain temperature control and prevent catalyst deactivation.[8]
Data Presentation: Key Operational Parameters
The following tables summarize the key quantitative data for both liquid-phase and gas-phase benzene hydrogenation, facilitating a direct comparison.
Table 1: General Reaction Conditions
| Parameter | Liquid-Phase Hydrogenation | Gas-Phase Hydrogenation |
| Temperature | 70°C - 160°C[9][10] | 80°C - 260°C[6][11] |
| Pressure | 2.4 - 61 atm (H₂)[9] | 1 - 30 atm[2][12] |
| Catalysts | Ru, Pd, Ni, Rh[9][13][14][15] | Ni, Pt, Pd, Ru[1][11][12][16] |
| Primary Product | Cyclohexene (selective) or Cyclohexane | Cyclohexane |
| Reactor Type | Slurry Batch Reactor, CSTR[9][10] | Fixed-Bed Reactor[6][17] |
Table 2: Performance Metrics for Selective Hydrogenation to Cyclohexene (Liquid Phase)
| Catalyst System | Benzene Conversion (%) | Cyclohexene Selectivity (%) | Cyclohexene Yield (%) | Reference |
| Ru-Zn (with NaOH) | 45.3 | 89.3 | 40.5 | [3] |
| Ru-Cu/ZnO (with NaOH) | Not Specified | 68.3 | 49.4 | [3] |
| Ce-promoted Ru/SBA-15 | Not Specified | Not Specified | 53.8 | [18] |
| Ru-4.7 (with ZnO/ZnSO₄) | 78.3 | 77.1 | >59.6 | [19] |
| Ru/ZrO₂ (with ZnSO₄) | Not Specified | Not Specified | 56 | [13] |
Table 3: Performance Metrics for Hydrogenation to Cyclohexane
| Phase | Catalyst | Temperature (°C) | H₂ Pressure (atm) | Turnover Frequency (TOF) (s⁻¹) | Apparent Activation Energy (kJ/mol) | Reference |
| Liquid | 1.2% Pd/η-Al₂O₃ | 140 | 13.6 | 0.26 | 38.9 | [20] |
| Gas | Pd Catalysts | Not Specified | 1 | 0.091 | ~53 | [21] |
| Gas | Ni/Silica | 25 - 120 | 0.1 - 0.8 | Not Specified | 49 - 52.3 | [2] |
| Gas | Ce₀.₉₈Pt₀.₀₂O₂-δ | 100 | Not Specified | 0.292 | Not Specified | [11] |
Experimental Protocols
The following sections provide generalized, yet detailed, methodologies for performing benzene hydrogenation in both liquid and gas phases. These protocols are synthesized from various cited experimental studies.
Protocol 1: Liquid-Phase Benzene Hydrogenation in a Batch Reactor
This protocol describes a typical experiment for the selective hydrogenation of benzene to cyclohexene.
1. Materials and Equipment:
-
Reactor: High-pressure batch reactor (e.g., 300 mL Parr reactor) equipped with a magnetic stirrer, temperature controller, pressure gauge, and sampling port.[9]
-
Catalyst: Supported Ruthenium catalyst (e.g., Ru-Zn, Ru/ZrO₂).[3][18]
-
Reactants: Benzene (anhydrous, ≥99.8%), high-purity hydrogen gas.[9]
-
Solvent/Additive Phase: Deionized water, reaction additives like ZnSO₄ or NaOH.[3][13]
-
Analysis: Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis.
2. Catalyst Pre-treatment (Reduction):
-
Charge the reactor with the desired amount of catalyst (e.g., 50 mg of 1.0 wt.% Pd/α-Al₂O₃ or 2.0 g of Ru-Zn catalyst) and the solvent/aqueous phase (e.g., 80-280 mL of water).[3][9]
-
If applicable, add reaction modifiers like ZnSO₄ (e.g., 50.0 g) or NaOH (to a concentration of 0.600 mol L⁻¹).[3][19]
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen to remove air.
-
Pressurize the reactor with hydrogen (e.g., 6.8 atm) and heat to the reduction temperature (e.g., 100°C) for a specified duration (e.g., 1 hour) with stirring.[9]
3. Hydrogenation Reaction:
-
After reduction, cool the reactor to the desired reaction temperature (e.g., 70°C - 150°C).[9][19]
-
Introduce the benzene (e.g., 140 mL) into the reactor.[19]
-
Pressurize the reactor with hydrogen to the final reaction pressure (e.g., 41 atm or 5.0 MPa).[9][19]
-
Maintain constant temperature, pressure, and stirring speed throughout the experiment.
-
Take liquid samples periodically via the sampling port for analysis.
4. Product Analysis:
-
Analyze the collected samples using GC-FID to determine the concentrations of benzene, cyclohexene, and cyclohexane.
-
Calculate benzene conversion, cyclohexene selectivity, and cyclohexene yield based on the GC data.
Protocol 2: Gas-Phase Benzene Hydrogenation in a Fixed-Bed Reactor
This protocol outlines a typical procedure for the complete hydrogenation of benzene to cyclohexane in a continuous flow system.
1. Materials and Equipment:
-
Reactor System: Continuous-flow fixed-bed reactor (typically a stainless steel tube) housed in a furnace with a temperature controller.
-
Catalyst: Supported Nickel or Platinum catalyst (e.g., Ni/SiO₂, Pt/γ-Al₂O₃) pressed into pellets and sieved.[2][12]
-
Feed System: Mass flow controllers for hydrogen and an inert gas (e.g., nitrogen), and a syringe pump or saturator to introduce benzene vapor into the gas stream.
-
Analysis: Online gas chromatograph (GC) for real-time analysis of the effluent gas stream.[22]
2. Catalyst Loading and Activation:
-
Load a specific amount of the catalyst into the reactor tube, securing it with quartz wool plugs.
-
Place the reactor in the furnace and connect the gas lines.
-
Activate the catalyst in-situ by heating it under a flow of hydrogen (e.g., to 473 K) to reduce the metal oxide.[16]
3. Hydrogenation Reaction:
-
Set the reactor temperature to the desired reaction point (e.g., 100°C - 200°C).[11]
-
Establish a steady flow of hydrogen gas through the reactor at the desired pressure (e.g., 1 atm to 30 bar).[2][12]
-
Introduce a controlled flow of benzene vapor into the hydrogen stream. The H₂/benzene molar ratio is a critical parameter (e.g., 200-300 NL/L).[17]
-
Allow the reaction to reach a steady state, which is confirmed by stable product concentrations in the effluent gas as monitored by the online GC.
-
Vary parameters such as temperature, pressure, and flow rates (Liquid Hourly Space Velocity, LHSV) to study their effect on the reaction.[17]
4. Data Analysis:
-
Use the GC data to calculate the benzene conversion and selectivity towards cyclohexane.
-
For kinetic studies, ensure the reaction is conducted under differential conditions (low conversion) to accurately determine reaction rates and activation energies.[20]
Visualizations: Workflows and Comparative Logic
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical comparison between the two hydrogenation methods.
Caption: Experimental workflow for liquid-phase benzene hydrogenation.
Caption: Experimental workflow for gas-phase benzene hydrogenation.
Caption: Comparison of liquid-phase and gas-phase hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. mdpi.com [mdpi.com]
- 8. US3450784A - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 11. researchgate.net [researchgate.net]
- 12. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 16. Selectivity to cyclohexene in the gas-phase hydrogenation of benzene over ruthenium - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Kinetic and thermodynamic analysis of liquid-phase benzene hydrogenation - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Selective Hydrogenation of Benzene using Ruthenium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ruthenium-based catalysts in the selective hydrogenation of benzene (B151609) to cyclohexene (B86901). Cyclohexene is a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals, including adipic acid and caprolactam, the precursors to Nylon-6 and Nylon-6,6.[1] The selective hydrogenation of benzene is a challenging transformation due to the thermodynamic favorability of complete hydrogenation to cyclohexane (B81311).[2] Ruthenium catalysts, particularly when modified and used in a multiphase system, have demonstrated significant success in achieving high selectivity for cyclohexene.
Core Concepts
The selective hydrogenation of benzene to cyclohexene is typically carried out in a four-phase system:
-
Gas Phase: Hydrogen
-
Organic Phase: Benzene (reactant) and Cyclohexene/Cyclohexane (products)
-
Aqueous Phase: Water containing additives
-
Solid Phase: Supported Ruthenium Catalyst
The key to achieving high cyclohexene selectivity lies in controlling the catalyst's properties and the reaction environment to favor the desorption of cyclohexene from the catalyst surface before it can be further hydrogenated to cyclohexane.[1][3] This is often achieved by rendering the catalyst surface more hydrophilic through the use of supports and additives.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Supported Ru-Zn/m-ZrO₂ Catalyst via Impregnation
This protocol describes the synthesis of a monoclinic zirconia-supported ruthenium-zinc catalyst, which has shown high yields of cyclohexene.
Materials:
-
Monoclinic zirconia (m-ZrO₂) support
-
Ruthenium (III) chloride hydrate (B1144303) (RuCl₃·nH₂O)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Deionized water
-
Furnace
-
Hydrogen gas (for reduction)
Procedure:
-
Support Pre-treatment: Dry the m-ZrO₂ support at 120°C for 4 hours to remove any adsorbed water.
-
Zinc Impregnation:
-
Prepare an aqueous solution of zinc nitrate hexahydrate. The concentration should be calculated to achieve the desired Zn loading on the support.
-
Add the dried m-ZrO₂ support to the zinc nitrate solution.
-
Stir the suspension at room temperature for 12 hours.
-
Dry the impregnated support at 100°C for 12 hours.
-
Calcine the dried powder in a furnace at 400°C for 4 hours in air.
-
-
Ruthenium Impregnation:
-
Prepare an aqueous solution of ruthenium (III) chloride hydrate. The concentration should be calculated to achieve the desired Ru loading.
-
Add the calcined Zn/m-ZrO₂ powder to the ruthenium chloride solution.
-
Stir the suspension at room temperature for 24 hours.
-
Dry the resulting material at 100°C for 12 hours.
-
-
Reduction:
-
Place the dried Ru-Zn/m-ZrO₂ powder in a tube furnace.
-
Reduce the catalyst under a flow of hydrogen gas at 400°C for 4 hours.
-
After reduction, cool the catalyst to room temperature under a nitrogen atmosphere to prevent re-oxidation.
-
Passivate the catalyst with a 1% O₂/N₂ mixture for 2 hours before exposure to air.
-
Protocol 2: Selective Hydrogenation of Benzene in a Batch Reactor
This protocol outlines the procedure for the selective hydrogenation of benzene using the prepared Ru-Zn/m-ZrO₂ catalyst in a high-pressure batch reactor.
Materials:
-
Prepared Ru-Zn/m-ZrO₂ catalyst
-
Benzene
-
Deionized water
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Hydrogen gas
-
High-pressure autoclave reactor with a stirrer
Procedure:
-
Reactor Charging:
-
System Purging:
-
Seal the reactor.
-
Purge the reactor with nitrogen gas four times to remove air.
-
Purge the reactor with hydrogen gas four times.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5.0 MPa).[3]
-
Begin stirring (e.g., 800 min⁻¹) and heat the reactor to the reaction temperature (e.g., 150°C / 423 K).[3]
-
Once the temperature and pressure are stable, inject benzene (e.g., 140 cm³) into the reactor and increase the stirring speed to 1400 rpm to minimize mass transfer limitations.[3]
-
-
Sampling and Analysis:
-
Take samples of the organic phase at regular intervals.
-
Cool the samples and separate the organic layer for analysis.
-
Analyze the organic phase using gas chromatography with a flame ionization detector (GC-FID) to determine the concentrations of benzene, cyclohexene, and cyclohexane.
-
Protocol 3: Product Analysis by Gas Chromatography (GC-FID)
This protocol provides a general method for the quantitative analysis of the reaction products.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for separating aromatic and aliphatic hydrocarbons (e.g., a polar FFAP column).[5]
GC Conditions (Example):
-
Carrier Gas: Nitrogen or Helium.[5]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Internal Standard: n-dodecane or a similar high-boiling alkane not present in the reaction mixture.
Procedure:
-
Sample Preparation:
-
Dilute a known volume of the organic phase sample with a suitable solvent (e.g., ethanol).
-
Add a precise amount of the internal standard to the diluted sample.
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of benzene, cyclohexene, cyclohexane, and the internal standard.
-
Inject the standards into the GC to generate a calibration curve for each component.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Identify and integrate the peaks corresponding to benzene, cyclohexene, cyclohexane, and the internal standard.
-
-
Quantification:
-
Calculate the concentration of each component in the sample using the calibration curves and the peak area of the internal standard.
-
Determine the benzene conversion, cyclohexene selectivity, and cyclohexene yield using the following formulas:
-
Benzene Conversion (%) = [(Initial moles of benzene - Final moles of benzene) / Initial moles of benzene] x 100
-
Cyclohexene Selectivity (%) = [Moles of cyclohexene produced / (Moles of cyclohexene produced + Moles of cyclohexane produced)] x 100
-
Cyclohexene Yield (%) = (Benzene Conversion x Cyclohexene Selectivity) / 100
-
-
Data Presentation
Table 1: Performance of Various Ruthenium Catalysts in Selective Benzene Hydrogenation
| Catalyst | Support | Additive(s) | Temp. (°C) | Pressure (MPa) | Benzene Conv. (%) | Cyclohexene Select. (%) | Cyclohexene Yield (%) | Reference |
| 2Ru/La₂O₃–ZnO | La₂O₃–ZnO | NaDCA | - | - | 50 | - | 18 | [1] |
| Ru–Zn–La/ZrO₂ | ZrO₂ | - | - | - | 43.7 | 80.6 | - | [6] |
| Ru-Zn(0.60)/m-ZrO₂ | m-ZrO₂ | ZnSO₄ | 150 | 5.0 | - | - | 60.9 | [3] |
| Ru-Zn(0.27) | - | NaOH | 150 | 5.0 | 45.3 | 89.3 | - | [7] |
| Monometallic Ru | - | ZnO, ZnSO₄ | 150 | 5.0 | 78.3 | 77.1 | 60.4 | [8] |
Visualizations
Reaction Pathway
The selective hydrogenation of benzene over a ruthenium catalyst proceeds through a consecutive reaction network. Benzene is first hydrogenated to the desired intermediate, cyclohexene, which can then be further hydrogenated to the undesired by-product, cyclohexane.
Caption: Reaction pathway for benzene hydrogenation.
Experimental Workflow
The overall experimental process for the selective hydrogenation of benzene involves several key stages, from catalyst synthesis to product analysis.
Caption: Experimental workflow for selective benzene hydrogenation.
References
- 1. Effect of ZnSO4, MnSO4 and FeSO4 on the Partial Hydrogenation of Benzene over Nano Ru-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on Mn3O4 Coated Ru Nanoparticles for Partial Hydrogenation of Benzene towards Cyclohexene Production Using ZnSO4, MnSO4 and FeSO4 as Reaction Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1910.1028 App D - Sampling and analytical methods for Benzene monitoring and measurement procedures | Occupational Safety and Health Administration [osha.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclohexane Production via Liquid-Phase Hydrogenation of Benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane (B81311) is a critical raw material in the chemical industry, primarily serving as a precursor in the production of nylon-6 and nylon-6,6. The most prevalent industrial method for its synthesis is the catalytic hydrogenation of benzene (B151609). This document provides detailed application notes and experimental protocols for the liquid-phase hydrogenation of benzene to cyclohexane, suitable for laboratory and pilot-scale research and development. The liquid-phase process offers excellent control over the highly exothermic reaction, ensuring high selectivity and yield of the desired product.[1]
Process Overview
The liquid-phase hydrogenation of benzene to cyclohexane is a catalytic reaction where benzene and hydrogen are reacted in the presence of a catalyst, typically nickel-based, under elevated temperature and pressure.[2][3] The reaction is highly exothermic. The overall chemical equation is:
C₆H₆ + 3H₂ → C₆H₁₂
The process generally involves a reaction section followed by a separation and purification section to isolate high-purity cyclohexane.[3]
Data Presentation: Reaction Parameters and Performance
The following tables summarize quantitative data from various studies on the liquid-phase hydrogenation of benzene, showcasing the influence of different catalysts and reaction conditions on conversion and selectivity.
Table 1: Performance of Various Catalysts in Benzene Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Reference |
| Raney Nickel | 160 | 1.0 | >99 | ~100 | [4] |
| Ru-Zn | 150 | 2.0 | 75.4 | 12.4 (to cyclohexene) | [5] |
| Ru-Zn with NaOH | 150 | 2.0 | 45.3 | 89.3 (to cyclohexene) | [5] |
| [RMIm][RuCl₄] based | 70 | 1.0 | 92.89 | 100 | [6] |
| [RMIm][RuCl₄] based | 80 | 1.0 | 98.12 | 100 | [6] |
| [RMIm][RuCl₄] based | 100 | 0.8 | 99.69 | 100 | [6] |
Table 2: Typical Industrial Process Conditions for Liquid-Phase Benzene Hydrogenation
| Parameter | Value | Unit | Reference |
| Catalyst | Nickel-based | - | [1] |
| Temperature | 150 - 200 | °C | [1] |
| Pressure | 2.0 - 3.0 | MPa | [1] |
| Reactor Type | Bubble column or Slurry | - | [1] |
| Benzene Conversion | >99 | % | [1] |
| Cyclohexane Selectivity | >99 | % | [1] |
Experimental Protocols
Protocol 1: Preparation and Activation of Raney Nickel Catalyst
Raney nickel is a highly active catalyst for benzene hydrogenation. It is typically prepared from a nickel-aluminum alloy by leaching out the aluminum with a strong base.[4]
Materials:
-
Raney nickel-aluminum alloy (50:50 wt%), fine powder
-
Sodium hydroxide (B78521) (NaOH), pellets
-
Distilled water
-
Absolute ethanol (B145695)
Procedure:
-
In a fume hood, prepare a 20% (w/v) NaOH solution by dissolving NaOH pellets in distilled water in a large beaker with stirring. Allow the solution to cool to room temperature.
-
Slowly and cautiously add the Raney nickel-aluminum alloy powder to the NaOH solution in small portions with continuous stirring. The reaction is highly exothermic and produces hydrogen gas. Maintain the temperature of the reaction mixture between 70-100°C.[4]
-
After the addition is complete, continue stirring the mixture for 1-2 hours to ensure complete leaching of the aluminum.
-
Once the reaction has subsided, carefully decant the supernatant sodium aluminate solution.
-
Wash the catalyst by adding a large volume of distilled water, stirring, allowing the catalyst to settle, and decanting the water. Repeat this washing step until the wash water is neutral (pH 7).
-
After the final water wash, wash the catalyst with absolute ethanol three times using the same decantation method.
-
Store the activated Raney nickel catalyst as a slurry under absolute ethanol in a sealed container to prevent oxidation. The catalyst is pyrophoric when dry.[7]
Protocol 2: Liquid-Phase Hydrogenation of Benzene in a Batch Reactor
This protocol describes the hydrogenation of benzene using the prepared Raney nickel catalyst in a high-pressure batch reactor.
Materials and Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.[8]
-
Benzene (reagent grade)
-
Activated Raney nickel catalyst slurry in ethanol
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Safety Precautions:
-
All operations involving high-pressure hydrogen must be conducted in a well-ventilated fume hood or a dedicated high-pressure facility.[9]
-
Ensure the reactor is properly assembled and leak-tested before use.
-
Personnel should be trained in high-pressure reactor operation.[10]
-
Use appropriate personal protective equipment (safety glasses, lab coat, etc.).
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Catalyst Loading: Under a nitrogen atmosphere, transfer a desired amount of the Raney nickel catalyst slurry into the reactor.
-
Substrate Addition: Add a measured volume of benzene to the reactor. A typical solvent-to-substrate ratio can be varied to study its effect.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor with nitrogen gas three times to remove any air, followed by purging with hydrogen gas twice.[9]
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1.0 - 3.0 MPa).[1][6] Begin stirring and heat the reactor to the target temperature (e.g., 70 - 160°C).[4][6]
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor, which indicates hydrogen consumption. Samples can be carefully withdrawn at different time intervals for analysis.
-
Reaction Termination and Cooling: After the desired reaction time or when hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization and Product Recovery: Carefully vent the excess hydrogen from the reactor in a safe manner. Purge the reactor with nitrogen. Open the reactor and recover the reaction mixture.
-
Catalyst Separation: Separate the solid Raney nickel catalyst from the liquid product by filtration or centrifugation. The catalyst can potentially be reused after washing.
Protocol 3: Product Analysis by Gas Chromatography (GC)
Gas chromatography is a standard method for analyzing the reaction mixture to determine the conversion of benzene and the selectivity to cyclohexane.[5][11]
GC Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating aromatic and aliphatic hydrocarbons (e.g., a non-polar or mid-polar column like DB-1 or DB-5).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven: Programmed temperature ramp, for example, start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
-
Injection Volume: 1 µL.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., ethanol or dichloromethane).
-
Standard Preparation: Prepare standard solutions of known concentrations of benzene and cyclohexane in the same solvent.
-
Analysis: Inject the prepared sample and standards into the GC.
-
Quantification: Identify the peaks corresponding to benzene and cyclohexane based on their retention times from the standard injections. Calculate the peak areas.
-
Calculations:
-
Benzene Conversion (%) = [ (Initial moles of benzene - Final moles of benzene) / Initial moles of benzene ] * 100
-
Cyclohexane Selectivity (%) = [ Moles of cyclohexane produced / (Initial moles of benzene - Final moles of benzene) ] * 100
-
Protocol 4: Purification of Cyclohexane
The crude product from the reaction will contain cyclohexane, unreacted benzene, and potentially small amounts of byproducts. Purification can be achieved by distillation.
Procedure:
-
Initial Washing: If necessary, wash the crude product with a dilute sodium hydroxide solution to remove any acidic impurities, followed by washing with distilled water until neutral. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Fractional Distillation: Set up a fractional distillation apparatus. Due to the close boiling points of benzene (80.1°C) and cyclohexane (80.7°C), a highly efficient fractional distillation column is required.
-
Distillation: Carefully heat the mixture. Collect the fractions at their respective boiling points. The initial fraction will be an azeotrope of benzene and cyclohexane, followed by pure cyclohexane.
-
Purity Check: Analyze the collected cyclohexane fraction by GC to confirm its purity.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the liquid-phase production of cyclohexane.
Caption: Experimental workflow for cyclohexane production.
References
- 1. quora.com [quora.com]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Method for preparing cyclohexane by hydrogenating benzene - Eureka | Patsnap [eureka.patsnap.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Which Reactor Is Used For Hydrogenation? Choosing The Right System For Safe And Efficient Reactions - Kintek Solution [kindle-tech.com]
- 8. njhjchem.com [njhjchem.com]
- 9. njhjchem.com [njhjchem.com]
- 10. sid.ir [sid.ir]
- 11. repositorio.comillas.edu [repositorio.comillas.edu]
Application Notes and Protocols for the Conversion of Benzene to Cyclohexane via Catalytic Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic distillation process used in the conversion of benzene (B151609) to cyclohexane (B81311). This method offers significant advantages, including improved energy efficiency and high product purity.
Introduction
The hydrogenation of benzene to produce cyclohexane is a crucial industrial process, as cyclohexane is a key precursor in the production of nylon.[1] Traditionally, this reaction is carried out in fixed-bed reactors. However, catalytic distillation (CD) presents a more advanced and efficient alternative by integrating reaction and separation into a single unit. This integration leverages the exothermic heat of reaction for the distillation process, leading to better temperature control and reduced energy consumption.[2][3] In the CD process, the catalyst is structured as a component of a distillation column, allowing the reaction to occur concurrently with the separation of products and reactants.[2]
Principle of Catalytic Distillation for Benzene Hydrogenation
In the catalytic distillation column, benzene is fed to a point above the catalyst bed, while hydrogen is introduced below it.[2] As the liquid benzene flows down the column, it comes into contact with the solid catalyst and the rising hydrogen gas. The hydrogenation reaction is exothermic, and the heat generated causes the liquid mixture in the catalyst bed to boil.[2] This "boiling point control" maintains a stable reaction temperature, which is determined by the boiling point of the mixture at the operating pressure.[2] The newly formed cyclohexane, along with unreacted benzene and hydrogen, vaporizes and moves up the column. The overhead vapors are condensed, and a portion is returned to the column as reflux, which helps to control the temperature profile and wash the catalyst, reducing the potential for coking and polymer buildup.[2] The final cyclohexane product is typically withdrawn from the bottom of the column.[2]
Experimental Protocols
The following protocols are synthesized from established methodologies for benzene hydrogenation in a catalytic distillation setup.
Protocol 1: General Laboratory-Scale Catalytic Distillation for Benzene Hydrogenation
Objective: To achieve high conversion of benzene to cyclohexane with high selectivity using a laboratory-scale catalytic distillation column.
Materials:
-
Benzene (reagent grade, ≥99%)
-
Hydrogen (high purity, ≥99.99%)
-
Catalyst: Nickel-based catalyst, such as 12% Nickel on alumina (B75360) (e.g., Crosfield HTC-400), structured as distillation packing.[2]
-
Catalytic distillation column (e.g., 3-inch diameter) with a packed catalyst bed (e.g., 9 feet).[2]
-
Ancillary equipment: Feed pumps, hydrogen mass flow controller, condenser, reboiler, product collection vessel, and analytical instrumentation (e.g., Gas Chromatograph).
Procedure:
-
Catalyst Loading and System Preparation:
-
Startup:
-
Initiate the flow of hydrogen from the bottom of the column.
-
Begin feeding benzene to a point above the catalyst bed.[2]
-
Heat the reboiler to establish the desired operating pressure and temperature within the column.
-
-
Reaction and Distillation:
-
Maintain the column overhead pressure between 0 and 350 psig, with a preferred range of 75 to 200 psig.[2]
-
Control the temperature in the catalyst bed, which will be dictated by the boiling point of the reaction mixture at the operating pressure, typically in the range of 100 to 500°F (approximately 38 to 260°C).[2] A more specific operating temperature range is 346-383°F (174-195°C).[2][4]
-
Set the hydrogen to benzene mole ratio to be between 3.0:1 and 15.0:1.[2][4]
-
Condense the overhead vapors and return all of the condensed liquid (benzene and cyclohexane) to the column as reflux to provide cooling within the catalyst bed.[2][4]
-
-
Product Collection and Analysis:
-
Continuously withdraw the liquid product, which is rich in cyclohexane, from the bottom of the column.[2]
-
Periodically collect samples from the product stream for analysis by gas chromatography to determine the conversion of benzene and selectivity to cyclohexane.
-
-
Shutdown:
-
Stop the benzene and hydrogen feeds.
-
Allow the column to cool down under a nitrogen atmosphere.
-
Safely vent any residual hydrogen.
-
Data Presentation
The following tables summarize key quantitative data from various studies on benzene hydrogenation.
Table 1: Operating Conditions for Catalytic Distillation of Benzene
| Parameter | Value | Reference |
| Overhead Pressure | 0 - 350 psig (preferably 75 - 200 psig) | [2] |
| Hydrogen Partial Pressure | 0.1 - 200 psia (preferably 75 - 150 psia) | [2] |
| Reaction Temperature | 100 - 500 °F (280 - 380 °F preferred) | [2] |
| H₂/Benzene Mole Ratio | 3.0:1 to 15.0:1 | [2][4] |
| Benzene Feed Location | Above the catalyst bed | [2] |
| Hydrogen Feed Location | Below the catalyst bed | [2] |
| Reflux Ratio | Total reflux of condensed overheads | [2] |
Table 2: Performance Data for Benzene Hydrogenation
| Parameter | Value | Catalyst/Process | Reference |
| Benzene Conversion | > 90% | Catalytic Distillation with Ni catalyst | [2] |
| Benzene Conversion | ~99% | Vapor-phase packed bed reactor with Ni catalyst | [5] |
| Benzene Conversion | Complete | Axens' liquid phase bubble point reactor | [6] |
| Cyclohexane Selectivity | 100% | Catalytic Distillation | [2] |
| Cyclohexane Purity | > 99.99% | Axens' Process | [6] |
| Cyclohexane Purity | 99.5% (wt/wt) | Packed bed reactor followed by distillation | [5] |
| Residual Benzene | < 100 ppm | Liquid-phase process with Ni catalyst | [7] |
Visualizations
Diagram 1: Catalytic Distillation Process for Benzene to Cyclohexane Conversion
Caption: Workflow of the catalytic distillation process.
Diagram 2: Logical Flow of the Experimental Protocol
Caption: Logical workflow for the experimental protocol.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. US6187980B1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. dwsim.fossee.in [dwsim.fossee.in]
- 6. scribd.com [scribd.com]
- 7. cdn.intratec.us [cdn.intratec.us]
Troubleshooting & Optimization
Technical Support Center: Catalyst Deactivation in Benzene Hydrogenation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation by sulfur poisoning during benzene (B151609) hydrogenation experiments.
Troubleshooting Guide
This guide addresses common problems encountered during benzene hydrogenation, focusing on diagnosing and resolving issues related to catalyst deactivation by sulfur.
Q1: My benzene conversion rate has significantly dropped over a short period. What are the potential causes?
A1: A rapid decline in benzene conversion is a classic symptom of catalyst deactivation. The primary causes can be categorized as chemical, mechanical, or thermal.[1] Given the context of benzene hydrogenation, the most likely chemical cause is catalyst poisoning, particularly by sulfur compounds present in the feedstock.[1][2] Other possibilities include fouling by carbonaceous deposits (coking) or thermal degradation if the reaction temperature has exceeded the catalyst's stability limit.[1]
Q2: I suspect sulfur poisoning is deactivating my catalyst. How can I confirm this?
A2: To confirm sulfur poisoning, a multi-step approach is recommended:
-
Feedstock Analysis: Analyze your benzene and hydrogen feed for trace amounts of sulfur compounds like hydrogen sulfide (B99878) (H₂S), thiophene, or mercaptans. Even parts-per-million (ppm) levels can cause significant deactivation.[3][4]
-
Catalyst Characterization: Perform surface analysis on the deactivated catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) to identify adsorbed sulfur species or the formation of metal sulfides on the catalyst surface.[1]
-
Control Experiment: Run the hydrogenation reaction with a fresh batch of catalyst using a high-purity, sulfur-free feedstock. If activity is stable, it strongly indicates the original feed was contaminated.
Q3: My catalyst has confirmed sulfur poisoning. Is the deactivation reversible?
A3: The reversibility of sulfur poisoning depends on the nature of the sulfur-metal bond and the reaction conditions.
-
Irreversible Poisoning: Sulfur often bonds very strongly to metal surfaces, leading to permanent deactivation.[1] The formation of stable bulk metal sulfides is generally considered irreversible under normal operating conditions.[1][5]
-
Reversible Poisoning: In some cases, particularly with specific catalysts or under certain conditions, the poisoning may be partially reversible. Regeneration procedures can sometimes restore a degree of catalytic activity.[2][6][7] For instance, removing the sulfur source from the feed can lead to a total recovery of activity for some palladium catalysts.[8]
Q4: What are the immediate steps I should take to mitigate sulfur poisoning in my current experiment?
A4:
-
Purify the Feedstock: Immediately implement a purification step for your reactants. Using adsorption beds (e.g., activated carbon or zeolites) or guard beds can effectively remove trace sulfur compounds before they reach the reactor.[2]
-
Modify Reaction Conditions: In some cases, increasing the reaction temperature can decrease the strength of sulfur adsorption, though this may have other effects on your reaction and catalyst stability.[9]
-
Consider a Sulfur-Tolerant Catalyst: If sulfur is an unavoidable component of your feedstock, switching to a catalyst designed for sulfur resistance, such as certain bimetallic or sulfide-based catalysts, may be necessary for long-term stability.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of sulfur poisoning in benzene hydrogenation?
A1: The primary mechanism of sulfur poisoning involves the strong chemisorption of sulfur-containing molecules onto the active metal sites of the catalyst (e.g., Nickel, Palladium, Platinum).[1][12] The sulfur atom, with its lone pair of electrons, forms a strong bond with the metal surface.[11] This interaction blocks the active sites, preventing benzene and hydrogen molecules from adsorbing and reacting, thereby reducing or eliminating the catalyst's activity.[2][12] This process can lead to the formation of a surface sulfide layer.[1]
Caption: Mechanism of catalyst deactivation by sulfur poisoning.
Q2: Which catalysts are most susceptible to sulfur poisoning?
A2: Noble and transition metal catalysts, which are highly effective for hydrogenation, are particularly susceptible to sulfur poisoning. This includes commonly used catalysts like those based on Nickel (Ni), Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[4][5][7] Nickel catalysts, in particular, are known to be very sensitive to sulfur compounds.[1][4]
Q3: Can a sulfur-poisoned catalyst be regenerated? If so, how?
A3: Yes, regeneration is sometimes possible, although full activity may not always be recovered. Common methods include:
-
Thermal Treatment: Heating the catalyst to a high temperature in an inert or oxidizing atmosphere can help decompose or desorb the sulfur species.[2]
-
Chemical Treatment: Passing a reactive gas, such as hydrogen or a steam-hydrogen mixture, over the catalyst at elevated temperatures can reduce the metal sulfides and remove sulfur.[2][8] For example, some sulfur species can be removed from Pd/Al₂O₃ catalysts by treatment with H₂ at 573 K.[7]
-
Oxidative Regeneration: A controlled oxidation can burn off sulfur compounds, often followed by a reduction step to restore the active metal sites.
The effectiveness of regeneration depends heavily on the catalyst type, the severity of poisoning, and the regeneration conditions. For some systems, regeneration below 700°C is found to be irreversible.[13]
Q4: How does the concentration of sulfur affect the rate of deactivation?
A4: The rate of deactivation is directly related to the concentration of the sulfur poison in the feed. Studies have shown that even at very low concentrations (ppm level), sulfur compounds can significantly reduce catalyst activity and life.[1][11] One study on a fixed-bed nickel catalyst determined that the disappearance of active sites is a first-order process, with the rate constant being proportional to the sulfur concentration.[1]
Quantitative Data on Sulfur Poisoning
The following tables summarize quantitative data from various studies on catalyst deactivation by sulfur.
Table 1: Experimental Conditions for Catalyst Poisoning Studies
| Catalyst | Poison | Poison Concentration | Temperature (°C) | Pressure | Reference |
| Ni-0104T / Kieselguhr | 1-Propanethiol | 75, 79, 115, 290 ppm | 68 - 120 | Not Specified | [3][4] |
| Pd/Al₂O₃ | SO₂ | 100 ppm | 400 | Atmospheric | [14] |
| Pd(nanodisk)/Al₂O₃ | H₂SO₄(aq) | 1.0 x 10⁻² M | 110 | Atmospheric | [6][7] |
| Ni-based (DRM) | H₂S | Not Specified | 700 - 900 | Not Specified | [13] |
Table 2: Catalyst Regeneration Parameters and Outcomes
| Catalyst | Poison | Regeneration Method | Temperature (°C) | Atmosphere | Outcome | Reference |
| Pd(nanodisk)/Al₂O₃ | H₂SO₄ | Catalytic Reduction | 300 | H₂ | Most sulfur species removed | [6][7] |
| Ni-based (DRM) | H₂S | High-Temp Treatment | > 700 | H₂S-free N₂ | Activity recovery depends on temp; irreversible at 700°C | [13] |
| Pd/Al₂O₃ | SO₂ | Reduction | 400 - 550 | Fuel-rich | Partial, temporary activity recovery | [14] |
| Pd/SiO₂-Al₂O₃ | Thiophene/H₂S | Hydrogen Treatment | Not Specified | H₂ | Total recovery of activity | [8] |
Experimental Protocols
Protocol 1: Catalyst Pretreatment and Reduction (Example for Ni-based catalyst)
This protocol is based on the pretreatment for a commercial nickel/Kieselguhr catalyst.[4]
-
Place the catalyst in the reactor and purge the system with Nitrogen (N₂) at a flow rate of 1000 cm³(STP)/min at 50°C for 1 hour.
-
Reduce the N₂ flow to 200 cm³(STP)/min.
-
Increase the temperature to 120°C at a ramp rate of 1°C/min and hold for 3 hours.
-
Increase the temperature from 120°C to 160°C at a ramp rate of 3°C/min.
-
Switch the gas flow from N₂ to Hydrogen (H₂) at 200 cm³(STP)/min to reduce the catalyst. Maintain these conditions until the reduction is complete.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. dcl-inc.com [dcl-inc.com]
improving cyclohexane yield in benzene hydrogenation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the hydrogenation of benzene (B151609) to cyclohexane (B81311).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the catalytic hydrogenation of benzene, offering potential causes and solutions in a direct question-and-answer format.
Q1: My cyclohexane yield is lower than expected. What are the primary factors I should investigate?
Low cyclohexane yield can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, or the presence of impurities. A systematic approach to troubleshooting is recommended, starting with an evaluation of your reaction parameters and catalyst integrity.
Q2: I am observing significant amounts of cyclohexene (B86901) in my product mixture. How can I promote complete hydrogenation to cyclohexane?
The presence of cyclohexene indicates incomplete hydrogenation. To drive the reaction to completion, consider the following:
-
Increase Hydrogen Pressure: Higher hydrogen pressure favors the complete saturation of the aromatic ring.[1]
-
Increase Reaction Time: Extending the reaction duration can allow for the full conversion of benzene and intermediates to cyclohexane.
-
Optimize Temperature: While higher temperatures can increase reaction rates, excessively high temperatures can be detrimental. There is often an optimal temperature range for maximizing cyclohexane yield.[1]
-
Catalyst Choice: Ensure you are using a catalyst known for high hydrogenation activity, such as Nickel or Palladium-based catalysts.
Q3: My reaction has produced unexpected byproducts like methyl cyclopentane (B165970). What causes this and how can I prevent it?
The formation of methyl cyclopentane is a common side reaction, particularly at higher temperatures. This isomerization is an unwanted competing reaction. To minimize its formation, it is advisable to operate at lower temperatures.[2]
Q4: My catalyst activity appears to have decreased over several runs. What could be the cause and can the catalyst be regenerated?
Catalyst deactivation is a common issue and can be caused by:
-
Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[3]
-
Poisoning: Impurities in the benzene feed or hydrogen gas, such as sulfur compounds, can irreversibly poison the catalyst.[3][4]
-
Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.
In some cases, catalysts can be regenerated. For instance, coked catalysts can sometimes be regenerated by a controlled oxidation to burn off the carbon deposits, followed by re-reduction.[5]
Q5: How do I choose the appropriate catalyst for my benzene hydrogenation experiment?
The choice of catalyst depends on the desired outcome (e.g., complete hydrogenation vs. selective hydrogenation to cyclohexene) and operating conditions.
-
For complete hydrogenation to cyclohexane: Nickel-based catalysts are widely used due to their high activity and cost-effectiveness.[6] Palladium and Platinum catalysts also exhibit high activity.[7][8]
-
For selective hydrogenation to cyclohexene: Ruthenium-based catalysts are often preferred.[9][10] The addition of promoters like Zinc can further enhance selectivity.
The catalyst support can also play a significant role in the overall performance. Supports like alumina (B75360), silica, and activated carbon are commonly used.[11][12]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the effect of different reaction parameters on benzene hydrogenation.
Table 1: Effect of Temperature on Benzene Conversion and Product Selectivity
| Catalyst | Temperature (°C) | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Cyclohexene Selectivity (%) | Reference |
| Ni/Al2O3 | 70 | - | - | - | [13] |
| Ni/Al2O3 | 100 | - | - | - | [13] |
| Ni/Al2O3 | 140 | - | - | - | [13] |
| Ru-Cd/bentonite | 150 | - | Enhanced | - | [14] |
| Ce0.98Pt0.02O2-δ | 100 | 42 | 100 | 0 | [8] |
Table 2: Effect of Additives on Ru-Zn Catalyst Performance in Benzene Hydrogenation
| Additive (NaOH) Concentration (mol/L) | Benzene Conversion (%) (at 25 min) | Cyclohexene Selectivity (%) (at 25 min) | Cyclohexene Yield (%) (at 25 min) | Reference |
| 0.000 | 98.5 | 2.7 | - | [15] |
| 0.075 | - | - | - | [15] |
| 0.150 | - | - | - | [15] |
| 0.300 | - | - | - | [15] |
| 0.600 | 45.3 | 89.3 | 40.5 | [15] |
| 1.200 | Increased activity, decreased selectivity | - | - | [15] |
Note: The study using Ru-Zn catalyst was focused on selective hydrogenation to cyclohexene.
Experimental Protocols
This section provides a general methodology for a laboratory-scale benzene hydrogenation experiment.
Catalyst Preparation (Example: Impregnation Method for Ni/Al2O3)
-
Support Preparation: Dry the alumina (Al2O3) support at 120°C for 4 hours to remove adsorbed water.
-
Impregnation Solution: Prepare a solution of a nickel precursor (e.g., nickel nitrate, Ni(NO3)2·6H2O) in deionized water. The concentration should be calculated to achieve the desired nickel loading on the support.
-
Impregnation: Add the dried alumina support to the impregnation solution. Allow the mixture to stand for 24 hours to ensure uniform wetting and adsorption of the nickel precursor.
-
Drying: Remove the excess solvent by rotary evaporation or oven drying at 100-120°C.
-
Calcination: Calcine the dried catalyst in air at a high temperature (e.g., 400-500°C) for several hours. This step decomposes the nickel precursor to nickel oxide.
-
Reduction: Prior to the reaction, the catalyst must be activated by reduction. This is typically done in a stream of hydrogen gas at an elevated temperature (e.g., 350-450°C).
Benzene Hydrogenation Reaction
-
Reactor Setup: Assemble a high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and pressure gauge.
-
Catalyst Loading: Place the activated catalyst into the reactor.
-
Reactant Addition: Add the desired amount of benzene and any solvent to the reactor.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by several purges with hydrogen.
-
Pressurization: Pressurize the reactor to the desired hydrogen pressure.
-
Reaction: Begin stirring and heat the reactor to the target reaction temperature. Monitor the pressure and temperature throughout the experiment.
-
Sampling and Analysis: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess hydrogen. Collect the liquid product for analysis by gas chromatography (GC) or other suitable analytical techniques to determine the conversion of benzene and the selectivity to cyclohexane and other products.
Visualizations
Reaction Pathway for Benzene Hydrogenation
Caption: Stepwise hydrogenation of benzene to cyclohexane.
Experimental Workflow for Benzene Hydrogenation
Caption: General experimental workflow for benzene hydrogenation.
Troubleshooting Logic for Low Cyclohexane Yield
Caption: Decision tree for troubleshooting low cyclohexane yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. US6187980B1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. benchchem.com [benchchem.com]
- 5. Selectivity to cyclohexene in the gas-phase hydrogenation of benzene over ruthenium - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Benzene hydrogenation over supported and unsupported palladium. I. Kinetic behavior (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Role of support in the catalytic hydrogenation of benzene over ruthenium catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzene Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in benzene (B151609) reduction experiments.
Frequently Asked Questions (FAQs)
Q1: My benzene reduction reaction has a very low conversion rate. What are the most common causes?
Low conversion rates in benzene reduction can stem from several factors. The most common issues are related to catalyst activity, reaction conditions, and reactant purity. Specifically, consider the following:
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering.[1][2]
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact reaction efficiency.[3][4]
-
Impure Reactants: The presence of moisture or other impurities in the benzene, hydrogen, or solvent can inhibit the reaction.
-
Inefficient Mixing: Poor agitation can lead to mass transfer limitations, preventing effective contact between the reactants and the catalyst.
Q2: I suspect my catalyst is deactivated. How can I confirm this and what can I do about it?
Catalyst deactivation is a primary cause of reduced reaction efficiency.[1] Deactivation can be identified by a gradual decrease in conversion over time or with repeated use of the catalyst.
-
Confirmation: Compare the performance of your current catalyst with a fresh batch under identical conditions. A significant drop in conversion indicates deactivation.
-
Regeneration: Some catalysts can be regenerated. The specific procedure depends on the catalyst type and the nature of the deactivation. For example, coking might be addressed by controlled oxidation. However, in many lab-scale reactions, replacing the catalyst is more practical.
-
Prevention: To prevent future deactivation, ensure high purity of all reactants and solvents. The use of catalyst promoters, such as lanthana with Rh/SiO2 catalysts, can also inhibit deactivation.[1]
Q3: What is the optimal temperature and pressure for benzene reduction?
The optimal temperature and pressure for benzene reduction are highly dependent on the specific catalyst being used. Catalytic hydrogenation of aromatic rings generally requires more forcing conditions (higher temperature and pressure) than the hydrogenation of alkenes due to the stability of the aromatic ring.[5][6]
| Catalyst System | Temperature (°C) | Pressure (MPa) | Benzene Conversion (%) | Reference |
| Ru/C | 200 | 1 | 95 | [3] |
| Ru-B/MIL-53(AlCr) | 30 | 1.0 | High Efficiency | [4] |
| Ru-Cd/bentonite | 150 | 5 | - | [3] |
| Ru-4.7 with additives | 150 | 5.0 | 78.3 | [7] |
Note: The data presented is based on specific experimental conditions and may not be directly transferable to all systems. It is crucial to perform systematic optimization of reaction conditions for your specific setup.
Q4: Can additives improve my conversion rate?
Yes, certain additives can significantly influence the reaction. For instance, in the selective hydrogenation of benzene to cyclohexene (B86901) over Ru-Zn catalysts, the addition of NaOH can impact both conversion and selectivity.[8] Similarly, the use of ZnSO4 has been shown to be beneficial in some systems.[3]
| Catalyst System | Additive | Effect on Benzene Conversion | Effect on Cyclohexene Selectivity | Reference |
| Ru-Zn | NaOH (0.600 mol L⁻¹) | Decreased to 45.3% | Increased to 89.3% | [8] |
| Ru-SiO₂ | ZnSO₄ | - | 42% Yield | [3] |
| Ru-La/MCM-41 | ZnSO₄ | - | 46% Yield | [3] |
Troubleshooting Guides
Guide 1: Low or No Conversion
This guide provides a systematic approach to troubleshooting when you observe minimal or no product formation.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
Guide 2: Reaction Stalls or is Sluggish
If the reaction starts but then slows down or stops prematurely, consider the following:
-
Catalyst Deactivation During Reaction: As discussed in the FAQs, the catalyst might be deactivating over the course of the reaction.[1]
-
Product Inhibition: The product (cyclohexane or cyclohexene) might be adsorbing to the catalyst surface and inhibiting further reaction.
-
Hydrogen Depletion: Ensure a continuous and sufficient supply of hydrogen gas. Check for any leaks in your system.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Benzene
This protocol provides a general methodology for the catalytic hydrogenation of benzene. Caution: Benzene is a known carcinogen and is flammable. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reactor Setup:
-
Place the desired amount of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) into a high-pressure reactor vessel.
-
Add the solvent (if any) and then the benzene.
-
Seal the reactor.
-
-
Inerting the System:
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Begin stirring and heat the reactor to the target temperature.
-
Maintain a constant hydrogen pressure throughout the reaction.
-
-
Reaction Monitoring:
-
Work-up:
-
After the reaction is complete (as determined by monitoring), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be purified by distillation if necessary.
-
Protocol 2: Monitoring Benzene Concentration by GC-MS
Accurate monitoring of the reactant concentration is crucial for determining the conversion rate.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., diethyl ether, hexane) to a known volume in a volumetric flask.
-
If necessary, add an internal standard for quantitative analysis.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a suitable GC column (e.g., a non-polar column like DB-5ms) and temperature program to separate benzene from the product and solvent.
-
The mass spectrometer can be operated in scan mode to identify the components or in selected ion monitoring (SIM) mode for higher sensitivity and quantification.
-
Visualizations
Benzene Reduction Pathway
Caption: Simplified reaction pathway for the hydrogenation of benzene to cyclohexane.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aklectures.com [aklectures.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts: Mechanism Investigation on NaOH as a Reaction Additive [mdpi.com]
- 9. gdscorp.com [gdscorp.com]
- 10. Benzene exposure: An overview of monitoring methods and their findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cyclohexane Synthesis Technical Support Center: Troubleshooting Side Reactions and Byproduct Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions and byproduct formation during cyclohexane (B81311) synthesis via benzene (B151609) hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing cyclohexane from benzene?
A1: The primary method for industrial cyclohexane production is the catalytic hydrogenation of benzene. This reaction involves the addition of three molecules of hydrogen (H₂) to one molecule of benzene (C₆H₆) to form one molecule of cyclohexane (C₆H₁₂). The reaction is highly exothermic (ΔH(500 K) = -216.37 kJ/mol) and is typically carried out in the presence of a metal catalyst.[1]
Q2: What are the most common byproducts I might encounter in my cyclohexane synthesis?
A2: The most common byproducts in the catalytic hydrogenation of benzene to cyclohexane include:
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Unreacted Benzene: Incomplete conversion can leave residual benzene in the product.[2] Industrially, the goal is to reduce benzene content to very low levels, often less than 50 ppm.[2]
-
Cyclohexene (B86901): This is a product of partial hydrogenation, where only one or two molecules of hydrogen have been added to the benzene ring.
-
Methylcyclopentane (B18539) (MCP): This is an isomer of cyclohexane that can be formed, particularly under certain temperature and catalyst conditions.[3]
-
Other Alkanes: At higher temperatures, thermal cracking can lead to the formation of smaller alkanes such as n-hexane, methyl-pentane, n-pentane, and methane.
Q3: What factors contribute to the formation of these byproducts?
A3: Several factors can influence the formation of byproducts:
-
Reaction Temperature: Higher temperatures can lead to thermodynamic limitations on benzene conversion and promote thermal cracking, resulting in the formation of light alkanes.[3] Dehydrogenation of cyclohexane back to benzene can also occur at temperatures above 300°C.[1]
-
Catalyst Type: The choice of catalyst (e.g., Nickel, Platinum, Palladium) and its support can affect selectivity and the propensity for isomerization to methylcyclopentane.[3][4]
-
Reaction Time and Hydrogen Pressure: Insufficient reaction time or hydrogen pressure can lead to incomplete hydrogenation and the presence of cyclohexene and unreacted benzene.
-
Catalyst Deactivation: Impurities in the feedstock, such as sulfur compounds, can poison the catalyst, reducing its activity and leading to incomplete conversion.
Q4: How can I analyze the purity of my cyclohexane product and quantify the byproducts?
A4: The standard method for analyzing the purity of cyclohexane and quantifying impurities is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[5]
-
Column Selection: A non-polar or moderately polar capillary column, such as (5%-phenyl)-methylpolysiloxane (DB-5) or 100% polydimethylsiloxane (B3030410) (DB-1), is typically recommended for separating cyclohexane from benzene and other byproducts.[5]
-
Detection: A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) can be used for definitive identification of the byproducts by their mass-to-charge ratio.[5][6]
Troubleshooting Guides
Issue 1: High Levels of Unreacted Benzene in the Final Product
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Increase reaction time or hydrogen pressure. | Ensure sufficient time and hydrogen are available for the reaction to go to completion. |
| Catalyst Deactivation | Ensure high-purity benzene and hydrogen are used. Consider catalyst regeneration or replacement. | Impurities like sulfur can poison the catalyst. Newer processes often require benzene with less than 1 ppm of sulfur.[3] |
| Low Catalyst Activity | Increase catalyst loading or use a more active catalyst (e.g., Platinum or Palladium). | A higher concentration of active sites can increase the reaction rate. |
| Improper Temperature | Optimize the reaction temperature. For vapor-phase hydrogenation with a Nickel catalyst, a temperature between 150-300°C is common. | Temperatures that are too low can result in slow reaction kinetics, while excessively high temperatures can favor the reverse reaction (dehydrogenation). |
Issue 2: Presence of Cyclohexene in the Product
| Possible Cause | Troubleshooting Step | Explanation |
| Partial Hydrogenation | Increase reaction time, hydrogen pressure, or temperature within the optimal range. | Cyclohexene is an intermediate in the hydrogenation of benzene to cyclohexane. Ensuring complete reaction is key. |
| Catalyst Selectivity | If not desired, avoid catalysts specifically designed for selective hydrogenation to cyclohexene (e.g., some Ruthenium-based catalysts). | Certain catalysts and reaction conditions are optimized to stop the reaction at the cyclohexene stage. |
Issue 3: Formation of Methylcyclopentane (MCP)
| Possible Cause | Troubleshooting Step | Explanation |
| Isomerization of Cyclohexane | Maintain an appropriate temperature. Meticulous heat removal is crucial. | The isomerization of cyclohexane to methylcyclopentane can be favored at higher temperatures.[3] |
| Catalyst Choice | Select a catalyst with low isomerization activity. | The catalyst support and metal can influence the degree of isomerization. |
Data on Byproduct Formation
The following table summarizes the expected impact of key reaction parameters on the formation of major byproducts in benzene hydrogenation aimed at producing high-purity cyclohexane.
| Parameter Change | Effect on Unreacted Benzene | Effect on Cyclohexene | Effect on Methylcyclopentane | Rationale |
| Increase Temperature (within optimal range) | Decrease | Decrease | Increase | Higher temperature increases reaction rate but can also favor isomerization.[3] |
| Increase Temperature (above optimal range) | Increase | Increase | Increase | Can lead to thermodynamic limitations and favor dehydrogenation back to benzene and cyclohexene.[1] |
| Increase Hydrogen Pressure | Decrease | Decrease | No significant direct effect | Drives the hydrogenation equilibrium towards the fully saturated product, cyclohexane. |
| Increase Reaction Time | Decrease | Decrease | May slightly increase | Allows for the reaction to proceed to completion, but also provides more time for the secondary isomerization reaction to occur. |
| Use of Pt or Pd vs. Ni Catalyst | Generally Decreases | Generally Decreases | Can Vary | Platinum and Palladium are typically more active than Nickel, leading to higher conversion rates at lower temperatures.[4] Isomerization activity depends on the specific catalyst formulation. |
Experimental Protocols
Representative Lab-Scale Protocol for Benzene Hydrogenation
This protocol is a general guideline and should be adapted based on the specific equipment and safety protocols of your laboratory.
1. Materials and Equipment:
-
Benzene (high purity, <1 ppm sulfur)
-
Hydrogen gas (high purity)
-
Catalyst (e.g., 5% Ni on Al₂O₃)
-
Solvent (e.g., n-hexane or cyclohexane, if applicable for liquid-phase)
-
High-pressure autoclave reactor with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
-
Gas Chromatograph with FID or MS for analysis.
2. Procedure:
-
Catalyst Loading: Carefully load the catalyst into the reactor. For a slurry reactor, the catalyst is suspended in the solvent. For a fixed-bed reactor, the catalyst is packed in a tubular reactor.
-
System Purge: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen.
-
Reactant Charging: Introduce the benzene (and solvent, if applicable) into the reactor.
-
Reaction Conditions:
-
Monitoring the Reaction: Take samples periodically via the sampling port and analyze them by GC to monitor the conversion of benzene and the formation of products and byproducts.
-
Reaction Completion and Cooldown: Once the desired conversion is achieved (or after a set time), stop the heating and allow the reactor to cool to room temperature.
-
Depressurization and Product Recovery: Carefully vent the excess hydrogen. Recover the liquid product from the reactor.
-
Purification: The crude product can be purified by distillation to separate the cyclohexane from any unreacted benzene, cyclohexene, and higher-boiling byproducts.
-
Analysis: Analyze the final product for purity using GC-MS.
Visualizations
Caption: Reaction pathways in benzene hydrogenation.
Caption: Troubleshooting workflow for cyclohexane synthesis.
References
- 1. Cyclohexane - Wikipedia [en.wikipedia.org]
- 2. Industrial production of Cyclohexane_Chemicalbook [chemicalbook.com]
- 3. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 4. globallcadataaccess.org [globallcadataaccess.org]
- 5. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
optimization of temperature and pressure for benzene hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of temperature and pressure for benzene (B151609) hydrogenation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during benzene hydrogenation experiments.
Question: Why is my benzene conversion low?
Answer: Low benzene conversion can be attributed to several factors:
-
Suboptimal Temperature: The reaction temperature may be too low. For instance, with a 4 wt% Ru/γ-Al₂O₃ catalyst, increasing the temperature from 40°C to 80°C can significantly improve conversion.[1] However, excessively high temperatures (e.g., above 80°C for the same catalyst) can lead to a decrease in conversion.[1]
-
Insufficient Pressure: Hydrogen pressure plays a crucial role. While some catalysts can operate at atmospheric pressure, many require elevated pressures to achieve high conversion rates. For example, a study using a Pd/13X zeolite catalyst achieved 95% conversion at 1 MPa (approximately 10 bar).[1][2]
-
Catalyst Deactivation: The catalyst may be deactivated. Common causes of deactivation for nickel catalysts include poisoning by sulfur compounds and coke formation.[3]
-
Poor Catalyst Activity: The chosen catalyst may not be active enough for the desired reaction conditions. Catalyst activity can be influenced by the metal type (e.g., Ru, Pd, Ni), support material, and preparation method.[4][5]
Question: Why is the selectivity to my desired product (cyclohexane or cyclohexene) low?
Answer: Achieving high selectivity is a common challenge, particularly for the partial hydrogenation to cyclohexene (B86901).
-
Reaction Temperature: Temperature significantly impacts selectivity. For complete hydrogenation to cyclohexane (B81311) using a 4 wt% Ru/γ-Al₂O₃ catalyst, a temperature of 80°C provides 100% selectivity.[1] For selective hydrogenation to cyclohexene over a Ru-Cd/bentonite catalyst, the optimal temperature is 150°C.[2]
-
Hydrogen Pressure: At low hydrogen pressures, the consecutive reaction mechanism (benzene → cyclohexene → cyclohexane) is more prominent, which can be leveraged for cyclohexene production.[2] For complete hydrogenation to cyclohexane, higher pressures are generally favored.[6]
-
Catalyst and Promoters: The choice of catalyst and the use of additives are critical for selectivity. For cyclohexene production, additives like ZnSO₄ or NaOH can be used with Ru-based catalysts to inhibit the further hydrogenation of cyclohexene to cyclohexane.[2] The catalyst support can also influence selectivity; non-acidic supports can help avoid hydrocracking side reactions.[3] For instance, Pt(111) surfaces can produce both cyclohexene and cyclohexane, while Pt(100) surfaces exclusively yield cyclohexane.[7]
Question: I am observing unexpected byproducts. What could be the cause?
Answer: The formation of byproducts such as methyl cyclopentane (B165970) can occur, particularly in conventional vapor-phase reactions.[8] This can be influenced by the catalyst and reaction conditions. Using a distillation column reactor has been shown to minimize the formation of such byproducts.[8] Other side reactions like hydrocracking can be catalyzed by acidic supports.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of benzene hydrogenation.
Question: What are the typical optimal temperature and pressure ranges for benzene hydrogenation?
Answer: The optimal conditions are highly dependent on the catalyst used and the desired product.
-
For complete hydrogenation to cyclohexane:
-
Using a Ru/γ-Al₂O₃ catalyst, 100% conversion and selectivity can be achieved at 80°C and 20 bar.[1][9]
-
With a Pd/13X zeolite catalyst, 95% conversion is reported at 200°C and 1 MPa (10 bar).[1][2]
-
Industrial processes often operate at temperatures between 163°C and 316°C and pressures from 6.9 to 35 bar.[6]
-
-
For partial hydrogenation to cyclohexene:
-
Over a Ru-Cd/bentonite catalyst, optimal conditions are reported as 150°C and 5 MPa (50 bar).[2]
-
Question: Why are high temperatures and pressures often required for benzene hydrogenation?
Answer: Benzene is an aromatic compound with significant resonance stabilization, making it more resistant to hydrogenation than simple alkenes.[10][11][12][13] High temperatures and pressures are necessary to provide sufficient energy to overcome this stability and achieve a reasonable reaction rate.[10][13] The reaction is typically carried out at temperatures exceeding 100°C.[14]
Question: What are the most common catalysts used for benzene hydrogenation?
Answer: A variety of catalysts are used, with the choice depending on the desired outcome and process conditions. Common catalysts include those based on:
-
Ruthenium (Ru): Highly active and can be tailored for selectivity to either cyclohexane or cyclohexene.[1][2][15]
-
Palladium (Pd): Widely used for hydrogenation reactions.[2][16]
-
Nickel (Ni): A common and cost-effective catalyst, often used in industrial processes.[3][17]
-
Platinum (Pt): Also an effective catalyst for this reaction.[7]
Question: How can I prevent catalyst deactivation?
Answer: To prevent catalyst deactivation, it is crucial to:
-
Purify the Feedstock: Remove sulfur compounds from the benzene and hydrogen feeds, as these are known poisons for many hydrogenation catalysts.[3]
-
Optimize Operating Conditions: Avoid excessively high temperatures that can lead to coking and catalyst sintering.
-
Catalyst Selection: Choose a catalyst that is robust under the desired reaction conditions. For example, using non-acidic supports can prevent side reactions that lead to coke formation.[3]
Data Presentation
Table 1: Optimal Conditions for Benzene Hydrogenation to Cyclohexane
| Catalyst | Temperature (°C) | Pressure (bar) | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Reference |
| 4 wt% Ru/γ-Al₂O₃ | 80 | 20 | 100 | 100 | [1][9] |
| Pd/13X zeolite | 200 | 10 | 95 | Not Specified | [1][2] |
| Nickel-based | 224 | 30 | ~99 | Not Specified | [17] |
| Industrial Process | 163 - 316 | 6.9 - 35 | Complete | High | [6] |
Table 2: Optimal Conditions for Partial Hydrogenation of Benzene to Cyclohexene
| Catalyst | Temperature (°C) | Pressure (bar) | Benzene Conversion (%) | Cyclohexene Selectivity (%) | Reference |
| Ru-Cd/bentonite | 150 | 50 | Not Specified | Enhanced | [2] |
| RuCl₃ (with ZnSO₄) | Not Specified | 60 | Varies with Temp. | Varies with Temp. | [2] |
Experimental Protocols
Protocol 1: Catalyst Screening for Total Benzene Hydrogenation in a Fixed-Bed Reactor
This protocol is adapted from a study on developing an experimental procedure for catalyst screening.[3][18]
-
Catalyst Loading: Pack the fixed-bed reactor with the desired amount of catalyst.
-
System Purge: Purge the reactor system with an inert gas, such as nitrogen, to remove air and moisture.
-
Catalyst Saturation: Saturate the catalyst with nitrogen before introducing the reactants.[3]
-
Pressurization: Pressurize the system with hydrogen to the desired operating pressure (e.g., 30 bar).[3]
-
Heating: Heat the reactor to the initial reaction temperature (e.g., 140°C).[3]
-
Reactant Feed: Introduce the benzene feed and hydrogen at the specified liquid hourly space velocity (LHSV) of 50-150 h⁻¹ and H₂/HC ratio of 200-300 NL/L.[3]
-
Temperature Program: Gradually decrease the temperature from 140°C to 70°C to study the catalyst performance across a range of conditions.[3]
-
Product Analysis: Continuously or periodically sample the reactor effluent and analyze the composition using gas chromatography (GC) to determine benzene conversion and product selectivity.
Protocol 2: Benzene Hydrogenation in a Batch Reactor
This protocol is based on a study using a Ru/γ-Al₂O₃ nanocatalyst.[9]
-
Reactor Charging: Charge the batch reactor (e.g., a Parr autoclave) with the catalyst (e.g., 100 mg of 4 wt% Ru/γ-Al₂O₃), benzene (e.g., 5 mL), and a solvent (e.g., 15 mL n-hexane).[9]
-
System Purge: Seal the reactor and purge several times with hydrogen to remove air.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).[9]
-
Heating and Agitation: Heat the reactor to the target temperature (e.g., 80°C) while stirring at a constant speed (e.g., 500 rpm) to ensure good mixing.[9]
-
Reaction Monitoring: Monitor the reaction progress by taking liquid samples at regular intervals and analyzing them by GC.
-
Termination: After the desired reaction time or conversion is reached, cool the reactor, vent the hydrogen pressure, and recover the product mixture for further analysis.
Visualizations
Caption: Workflow for Catalyst Screening in a Fixed-Bed Reactor.
Caption: Influence of Temperature and Pressure on Reaction Outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Benzene Reactions - GeeksforGeeks [geeksforgeeks.org]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6187980B1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. aklectures.com [aklectures.com]
- 11. nagwa.com [nagwa.com]
- 12. thestudentroom.co.uk [thestudentroom.co.uk]
- 13. Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation [jove.com]
- 14. Benzene - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. dwsim.fossee.in [dwsim.fossee.in]
- 18. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Catalyst Particle Size and Cyclohexane Purity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of catalyst particle size on cyclohexane (B81311) purity during benzene (B151609) hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of catalyst particle size on the purity of cyclohexane produced from benzene hydrogenation?
A: Generally, smaller catalyst particles lead to a higher purity of cyclohexane. This is because reducing the particle size increases the rate of the desired hydrogenation of benzene to cyclohexane without proportionally increasing the rate of undesirable side reactions, such as the hydrogenolysis of cyclohexane to n-hexane.[1]
Q2: How does catalyst particle size affect the selectivity between hydrogenation and other reactions?
A: Catalyst particle size is a critical factor in controlling selectivity. In the hydrogenation of cyclohexene (B86901) (an intermediate in some benzene hydrogenation processes), smaller platinum (Pt) particles tend to favor dehydrogenation to benzene, while larger particles are more selective for hydrogenation to cyclohexane, particularly at specific temperatures.[2] This principle of controlling side reactions is key to achieving high purity.
Q3: Is the effect of particle size always the same regardless of reaction temperature?
A: No, the effect can be highly dependent on temperature. The hydrogenation of cyclohexene, for example, is considered "structure-insensitive" at low temperatures, meaning particle size has little effect on the reaction rate. However, at higher temperatures, it becomes "structure-sensitive," and the particle size significantly influences the reaction due to its effect on the coverage of reactive hydrogen on the catalyst surface.[2]
Q4: What are common impurities when producing cyclohexane, and how are they related to the catalyst?
A: Common impurities include unreacted benzene, n-hexane, and methylcyclopentane (B18539).
-
Unreacted Benzene: Incomplete conversion leads to residual benzene. Smaller catalyst particles can enhance the hydrogenation rate, leading to lower residual benzene.[1]
-
n-Hexane: This is a product of a side reaction called hydrogenolysis, where the cyclohexane ring is broken. Using smaller catalyst particles can suppress this reaction relative to the main hydrogenation reaction.[1]
-
Methylcyclopentane: This can be formed through the isomerization of cyclohexane, a competing reaction.[3]
Q5: Which types of catalysts are commonly used for benzene hydrogenation?
A: Several metals are effective catalysts for this reaction, often supported on materials like alumina (B75360), silica, or carbon. Common choices include Nickel (Ni), Platinum (Pt), Palladium (Pd), and Ruthenium (Ru).[4] Nickel-based catalysts are frequently used in industrial applications.[5]
Troubleshooting Guide
| Problem | Potential Cause Related to Catalyst Particles | Suggested Solution |
| Low Cyclohexane Purity (High n-hexane content) | The catalyst particle size may be too large, promoting the side reaction of hydrogenolysis over hydrogenation. | Synthesize or procure a catalyst with a smaller particle size. A diameter of not more than one-tenth of an inch has been shown to reduce paraffin (B1166041) formation.[1] |
| Incomplete Benzene Conversion | The catalyst may have low activity. While smaller particles generally increase activity, factors like poor dispersion or catalyst poisoning can reduce effectiveness. | Ensure the catalyst has a high dispersion of active sites. Consider using a catalyst with smaller particles to increase the hydrogenation rate. Verify that the hydrogen source is free from poisons like carbon monoxide.[4][6] |
| High Levels of Methylcyclopentane | This isomerization reaction is a common competing reaction in benzene hydrogenation.[3] | Optimizing reaction temperature can help minimize this side reaction. Lowering the temperature, within the active range of the catalyst, generally disfavors isomerization. |
| Inconsistent Results Between Batches | There may be significant variation in the particle size distribution between different catalyst batches. | Characterize the particle size distribution of each new catalyst batch using techniques like Transmission Electron Microscopy (TEM) before use to ensure consistency. |
Data Presentation
The following tables summarize representative data on the effect of catalyst particle size on reaction outcomes. Note that direct comparisons can be complex due to variations in catalysts, supports, and reaction conditions.
Table 1: Effect of Ru Catalyst Particle Size on Benzene Hydrogenation to Cyclohexene
This table illustrates the "volcanic-type" relationship often observed, where an optimal particle size exists for maximizing the yield of an intermediate product like cyclohexene.
| Catalyst | Mean Ru Particle Size (nm) | Benzene Conversion (%) | Cyclohexene Selectivity (%) | Max. Cyclohexene Yield (%) |
| Ru-1 | 3.6 | 75.2 | 70.1 | 52.7 |
| Ru-2 | 4.7 | 78.3 | 77.1 | 60.4 |
| Ru-3 | 5.6 | 85.1 | 65.2 | 55.5 |
| Ru-4 | 7.6 | 82.3 | 58.9 | 48.5 |
Data synthesized from studies on Ru-based catalysts.[7][8] Reaction Conditions: 423 K, 5.0 MPa H₂.
Table 2: Effect of Pt Catalyst Particle Size on Cyclohexene Conversion
This table demonstrates how particle size can dictate the selectivity between hydrogenation (to cyclohexane) and dehydrogenation (to benzene).
| Catalyst Support | Mean Pt Particle Size (nm) | Selectivity to Cyclohexane (%) | Selectivity to Benzene (%) |
| SBA-15 Silica | 1.7 | < 40 | > 60 |
| SBA-15 Silica | 2.9 | ~ 60 | ~ 40 |
| SBA-15 Silica | 3.6 | ~ 75 | ~ 25 |
| SBA-15 Silica | 7.1 | > 90 | < 10 |
Data adapted from studies on Pt/SBA-15 catalysts.[2] Reaction Conditions: 423 K, 10 Torr Cyclohexene, 200 Torr H₂.
Experimental Protocols
Protocol 1: Synthesis of a Supported Catalyst with Controlled Particle Size (Impregnation Method)
This protocol describes a general method for preparing a supported metal catalyst, such as Pt on an alumina support (Pt/Al₂O₃).
-
Support Preparation: Select a support material (e.g., γ-alumina pellets) with the desired surface area and pore size distribution. Dry the support in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Precursor Solution Preparation: Prepare a solution of a metal precursor (e.g., chloroplatinic acid, H₂PtCl₆) in a suitable solvent (e.g., deionized water). The concentration should be calculated to achieve the desired metal loading on the support.
-
Impregnation: Add the dried support to the precursor solution. Allow the support to soak for several hours with gentle agitation to ensure even distribution of the precursor within the pores.
-
Drying: Decant the excess solution and dry the impregnated support in an oven at 120°C overnight.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature is ramped up slowly (e.g., 5°C/min) to a final temperature (e.g., 400-500°C) and held for several hours. This step decomposes the metal precursor to its oxide form.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in Ar). The temperature is ramped to a specific setpoint (e.g., 300-500°C) and held for several hours. This step reduces the metal oxide to the active metallic state. Note: The reduction temperature and time are critical parameters for controlling the final metal particle size. Higher temperatures and longer durations generally lead to larger particles due to sintering.
Protocol 2: Benzene Hydrogenation Experiment
This protocol outlines the procedure for testing the prepared catalyst in a batch reactor.
-
Catalyst Loading: Load a specific amount of the prepared catalyst (e.g., 0.5 g) into a high-pressure batch reactor.
-
Reactor Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by several purges with hydrogen.
-
Reactant Addition: Introduce a known amount of benzene (e.g., 50 mL) into the reactor.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 3-5 MPa). Begin stirring and heat the reactor to the target reaction temperature (e.g., 150-200°C).
-
Reaction: Maintain the desired temperature and pressure for the specified reaction time (e.g., 2-4 hours). Monitor the pressure to track hydrogen consumption.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Product Collection: Collect the liquid product from the reactor. Filter the product to remove the solid catalyst particles.
Protocol 3: Product Analysis by Gas Chromatography (GC)
This protocol provides a general method for analyzing the purity of the collected cyclohexane product.
-
Instrumentation: Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID). A non-polar or moderately polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating benzene and cyclohexane.[9]
-
Standard Preparation: Prepare calibration standards of known concentrations of benzene, cyclohexane, n-hexane, and methylcyclopentane in a suitable solvent.
-
Sample Preparation: Dilute a small aliquot of the reaction product in a suitable solvent if necessary.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low initial temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 150°C).
-
-
Analysis: Inject the prepared standards and the product sample into the GC. Identify the peaks based on their retention times compared to the standards.
-
Quantification: Calculate the concentration of each component (cyclohexane, residual benzene, n-hexane, etc.) based on the peak areas and the calibration curves generated from the standards. The purity of cyclohexane is then determined from these concentrations. For detailed standard test methods, refer to ASTM D7266.[10][11]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. US3586728A - Process for the preparation of high purity cyclohexane - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
minimizing thermal cracking during benzene hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing benzene (B151609) hydrogenation experiments and minimizing thermal cracking.
Frequently Asked Questions (FAQs)
Q1: What is thermal cracking in the context of benzene hydrogenation?
A1: In benzene hydrogenation, "thermal cracking" refers to undesired side reactions that occur at elevated temperatures. Instead of the desired addition of hydrogen to form cyclohexane (B81311), high temperatures can cause the breaking of C-C bonds in the benzene ring or its products, and can lead to the formation of coke on the catalyst surface.[1][2] This process, also known as catalyst fouling, deactivates the catalyst and reduces the overall efficiency and selectivity of the reaction.[3][4]
Q2: What are the primary goals and products of benzene hydrogenation?
A2: The primary goal of benzene hydrogenation is the saturation of the aromatic ring with hydrogen. The main product is cyclohexane, which is a valuable solvent and an intermediate in the production of nylon.[5] In some cases, the reaction is controlled to achieve partial hydrogenation, yielding cyclohexene (B86901) or cyclohexadienes as the desired products.[6][7]
Q3: What are the most common causes of catalyst deactivation in this process?
A3: The most common causes of catalyst deactivation are coke formation and poisoning.[3][8] Coke, a carbonaceous deposit, physically blocks the active sites of the catalyst and is often a result of high reaction temperatures.[1][9] Poisoning occurs when impurities in the feedstock, such as sulfur compounds, irreversibly bind to the catalyst's active sites.[3]
Q4: Why is precise temperature control so critical during benzene hydrogenation?
A4: Temperature is a critical parameter that directly influences reaction rate, conversion, selectivity, and catalyst stability. While higher temperatures increase the reaction rate, excessively high temperatures can lead to a decrease in selectivity towards the desired product (cyclohexane) and promote thermal cracking and coke formation, which deactivates the catalyst.[10][11] The reaction is also highly exothermic, and poor temperature control can lead to temperature excursions or runaway reactions.[12]
Q5: What types of catalysts are typically used for benzene hydrogenation?
A5: Catalysts for benzene hydrogenation are typically based on metals from Group VIII of the periodic table. Finely divided nickel is commonly used in industrial applications.[6] Other highly active catalysts include platinum (Pt), palladium (Pd), ruthenium (Ru), and rhodium (Rh), often supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or carbon.[10][13][14]
Troubleshooting Guide
Issue 1: Low Benzene Conversion
| Possible Cause | Troubleshooting Steps |
| Low Reaction Temperature | Benzene's aromatic stability requires sufficient thermal energy to initiate hydrogenation; temperatures below 100°C may result in low conversion rates.[6][15] Gradually increase the reactor temperature in increments (e.g., 10-20°C) while monitoring the conversion. Consult literature for the optimal temperature range for your specific catalyst.[10] |
| Catalyst Deactivation | The catalyst may be deactivated by coke deposition or poisoning from feed impurities (e.g., sulfur).[3][4] Check the purity of the benzene and hydrogen feed. If poisoning is suspected, introduce a purification step for the feed. If coking is the issue, a catalyst regeneration cycle (e.g., controlled air treatment) may be necessary.[3] In some cases, the catalyst may need to be replaced.[13] |
| Insufficient Hydrogen Pressure | The reaction requires high hydrogen pressure to favor the hydrogenation equilibrium.[6] Ensure the system pressure is within the optimal range for the catalyst being used (e.g., pressures can range from 1 MPa to 6 MPa).[7][10] |
Issue 2: Poor Selectivity to Cyclohexane (High Level of Byproducts)
| Possible Cause | Troubleshooting Steps |
| Excessively High Reaction Temperature | High temperatures can favor side reactions, leading to the formation of cracking products or partially hydrogenated intermediates.[10][11] Reduce the reaction temperature. An optimal temperature exists that balances high conversion with high selectivity. For example, with a Ru/γ-Al₂O₃ catalyst, 100% conversion and selectivity were achieved between 50-80°C, but selectivity decreased at 100°C.[10] |
| Incorrect H₂/Benzene Molar Ratio | An improper stoichiometric ratio can affect selectivity.[10] Optimize the molar ratio of hydrogen to benzene. Industrial processes often use a large excess of hydrogen.[3] |
| Catalyst Shape/Structure | The catalyst's physical structure can influence selectivity. For instance, studies on platinum nanoparticles have shown that different shapes (cubic vs. cuboctahedral) yield different product distributions, with some favoring the formation of cyclohexene alongside cyclohexane.[16] |
Issue 3: Rapid Pressure Drop Across the Catalyst Bed
| Possible Cause | Troubleshooting Steps |
| Coke Formation/Fouling | High temperatures can lead to the formation of coke, which physically blocks the catalyst bed and restricts flow.[1][3] Lower the operating temperature to minimize coke formation. Implement a catalyst regeneration procedure to burn off the carbon deposits.[3] |
| Catalyst Attrition | Mechanical stress or high flow rates can cause the catalyst particles to break down, leading to fines that clog the reactor.[4] Ensure the catalyst is mechanically stable and that the gas flow rates are not excessive. |
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on Benzene Conversion and Product Selectivity
| Catalyst | Temperature (°C) | Pressure | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Cyclohexene Selectivity (%) | Reference |
| 4 wt% Ru/γ-Al₂O₃ | 40 | - | 74 | - | - | [10] |
| 4 wt% Ru/γ-Al₂O₃ | 50-80 | - | 100 | 100 | - | [10] |
| 4 wt% Ru/γ-Al₂O₃ | 100 | - | 96 | - | - | [10] |
| Ru-Cd/Bentonite | 150 | 5 MPa | - | - | High | [7] |
| Pd/13X Zeolite | 200 | 1 MPa | 95 | - | - | [10] |
| Pt (cuboctahedral) | ~67-97 | 100 Torr H₂ | - | Apparent Ea = 8.3 kcal/mol | Apparent Ea = 12.2 kcal/mol | [16] |
| Pt (cubic) | ~87-127 | 100 Torr H₂ | - | Apparent Ea = 10.9 kcal/mol | 0 | [16] |
Table 2: Typical Experimental Protocols for Benzene Hydrogenation
| Parameter | Value | Reference |
| Reactor Type | Fixed Bed Reactor | [3][5] |
| Pressure | 30 bar (3 MPa) | [3] |
| Temperature Range | 70 - 140°C | [3][5] |
| Liquid Hourly Space Velocity (LHSV) | 50 - 150 h⁻¹ | [3][5] |
| H₂/Hydrocarbon (HC) Ratio | 200 - 300 NL/L | [3][5] |
| Catalyst Pre-treatment | Saturation with nitrogen before reaction | [5] |
Experimental Protocols
Protocol: Catalyst Screening for Benzene Hydrogenation in a Fixed-Bed Reactor
This protocol is adapted from established methodologies for catalyst screening in a pilot plant setting.[3][5]
-
Catalyst Loading and Preparation:
-
Load the desired amount of catalyst into the fixed-bed reactor.
-
Begin a pre-treatment sequence by flowing nitrogen gas through the catalyst bed.[5]
-
If required by the specific catalyst (e.g., nickel-based), perform a reduction step under a hydrogen flow at an elevated temperature (e.g., 350-400°C) to activate the metal sites.[3]
-
-
System Pressurization and Heating:
-
Reaction Initiation:
-
Data Collection and Analysis:
-
Allow the reaction to reach a steady state.
-
Collect samples from the reactor outlet at regular intervals.
-
Analyze the product stream using gas chromatography (GC) to determine the conversion of benzene and the selectivity to cyclohexane and other byproducts.
-
-
Parameter Study:
-
To study the effect of temperature, gradually decrease the reactor temperature in steps (e.g., from 140°C down to 70°C), allowing the system to stabilize at each step before collecting data.[3][5]
-
Similarly, the effects of pressure, LHSV, and H₂/benzene ratio can be investigated by systematically varying each parameter while holding the others constant.
-
Visualizations
Caption: Troubleshooting workflow for low cyclohexane yield.
Caption: Relationship between reaction parameters and outcomes.
Caption: Simplified reaction pathway for benzene hydrogenation.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. asianpubs.org [asianpubs.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Benzene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PTQ Q3 2023 Issue - Page 38 [ptqmagazines.digitalrefining.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aklectures.com [aklectures.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Catalyst Sintering in High-Temperature Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating catalyst sintering in high-temperature hydrogenation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during high-temperature hydrogenation reactions, with a focus on identifying and resolving problems related to catalyst sintering.
| Issue/Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid decline in catalyst activity after increasing reaction temperature. | Catalyst Sintering: High temperatures provide the energy for metal nanoparticles to migrate and agglomerate, reducing the active surface area.[1][2] | - Characterize the Catalyst: Use Transmission Electron Microscopy (TEM) to visually inspect for an increase in particle size. - Lower Reaction Temperature: Operate at the lowest temperature that provides an acceptable reaction rate.[3] - Improve Catalyst Design: Synthesize catalysts with stronger metal-support interactions or use a more thermally stable support. |
| Gradual loss of activity over an extended high-temperature run. | Slow Sintering or Coking: Prolonged exposure to high temperatures can lead to gradual sintering. Carbon deposition (coking) can also block active sites. | - Monitor Particle Size Over Time: Conduct time-series TEM analysis to track particle growth. - Optimize Hydrogen Partial Pressure: Higher hydrogen pressure can sometimes suppress coke formation. - Regenerate the Catalyst: If coking is suspected, a controlled oxidation followed by reduction may restore activity. |
| Change in product selectivity with increasing temperature or time-on-stream. | Sintering-Induced Changes in Crystal Facets or Partial Poisoning: Different crystal facets can favor different reaction pathways. Sintering can alter the dominant facets. Selective poisoning of certain active sites can also alter selectivity. | - Correlate Selectivity with Particle Size: Analyze if changes in product distribution correlate with observed changes in particle size from TEM. - Characterize Active Sites: Use techniques like Temperature Programmed Desorption (TPD) with probe molecules to investigate changes in the nature of active sites. - Purify Reactants: Ensure high purity of reactants and hydrogen to rule out poisoning. |
| Catalyst bed shows signs of discoloration or agglomeration after reaction. | Severe Sintering and/or Coking: Visual changes often indicate significant catalyst deactivation. | - Thorough Catalyst Characterization: Perform a comprehensive analysis of the spent catalyst (TEM, TGA, elemental analysis) to determine the primary deactivation mechanism. - Re-evaluate Catalyst and Support Choice: The chosen catalyst system may not be suitable for the reaction conditions. Consider more robust alternatives. |
Frequently Asked Questions (FAQs)
Q1: What is catalyst sintering?
A1: Catalyst sintering is the process where small, highly dispersed metal nanoparticles on a support material agglomerate into larger particles at elevated temperatures.[1][2] This leads to a decrease in the active surface area of the catalyst and, consequently, a loss of catalytic activity.[4] The primary driving force for sintering is the reduction of the high surface energy associated with small nanoparticles.[5]
Q2: What are the main mechanisms of catalyst sintering?
A2: There are two primary mechanisms for catalyst sintering:
-
Ostwald Ripening (Atomic Migration): This involves the migration of individual metal atoms from smaller particles to larger, more stable particles through the support surface or the gas phase.[1][2]
-
Particle Migration and Coalescence (Crystallite Migration): This mechanism involves the migration of entire metal crystallites across the support surface, followed by their collision and merging into larger particles.[1][2]
Q3: How can I prevent or minimize catalyst sintering?
A3: Several strategies can be employed to mitigate catalyst sintering:
-
Selection of a Thermally Stable Support: Using a support material with a high melting point and strong interaction with the metal nanoparticles can anchor them and prevent migration.[6] Common stable supports include alumina, silica, titania, and carbon nanotubes.[6][7]
-
Use of Promoters: Adding promoters can enhance the metal-support interaction, create physical barriers between metal particles, and improve the overall thermal stability of the catalyst.[8]
-
Control of Reaction Conditions: Operating at the lowest effective temperature and carefully controlling the gas atmosphere can reduce the driving force for sintering.[3]
-
Catalyst Design: Creating catalysts with a narrow particle size distribution and optimizing the metal loading can improve resistance to sintering.
Q4: What are the ideal characteristics of a sinter-resistant catalyst support?
A4: An ideal support for high-temperature applications should possess:
-
High Thermal Stability: Resistance to phase changes or collapse at high temperatures.
-
Strong Metal-Support Interaction (SMSI): A strong chemical interaction that anchors the metal nanoparticles.
-
High Surface Area and Porosity: To allow for high dispersion of the active metal phase.
-
Chemical Inertness: Should not react undesirably with reactants or products.
Q5: How do promoters help in preventing sintering?
A5: Promoters can inhibit sintering in several ways:
-
Electronic Effects: They can modify the electronic properties of the metal nanoparticles, strengthening their bond with the support.
-
Geometric Effects: Promoters can act as physical spacers, preventing the agglomeration of metal particles.
-
Enhanced Metal-Support Interaction: Some promoters can increase the interaction energy between the metal and the support, making it more difficult for metal atoms or particles to migrate.[8]
Quantitative Data on Sintering
The following tables summarize quantitative data from various studies on the effect of support materials and promoters on catalyst particle size at high temperatures.
Table 1: Effect of Support Material on Metal Particle Size at High Temperatures
| Metal | Support | Temperature (°C) | Time (h) | Initial Particle Size (nm) | Final Particle Size (nm) | Reference |
| Pt | γ-Al₂O₃ | 600 | 16 | 1.3 | 8.9 | [9] |
| Pt | γ-Al₂O₃ | 700 | 16 | 1.3 | >15 | [9] |
| Cu | Si-Al | 350 | - | ~22 (as CuO) | 42 | [3] |
| Pd | TiO₂ | 400 | - | - | ~5.0 | [10] |
| Ni | γ-Al₂O₃ | 800 | 1.5 | - | - | [11] |
Table 2: Effect of Promoters on Metal Particle Size
| Catalyst | Promoter | Metal Particle Size (nm) | Reference |
| 30Co/MgO | None | - | [8] |
| 30Co/MgO | Mn | Smaller than unpromoted | [8] |
| Ni/Al₂O₃ | None | - | [11] |
| Ni/Al₂O₃ | Y₂O₃ (1%) | - | [11] |
| Ni/Al₂O₃ | Y₂O₃ (2%) | - | [11] |
| Pd/C | None | 6-11 | [5] |
| Pd/C | K, Mn, Cu, Zn, Ag | 6-11 | [5] |
Experimental Protocols
1. Protocol for TEM Analysis of Catalyst Particle Size
This protocol outlines the steps for preparing a supported catalyst sample for Transmission Electron Microscopy (TEM) to determine the metal nanoparticle size distribution.
-
Sample Preparation:
-
Weigh a small amount (a few milligrams) of the catalyst powder.
-
Disperse the powder in a volatile solvent like ethanol (B145695) or isopropanol (B130326) (typically 1-2 mL).
-
Sonicate the suspension for 10-15 minutes to break up agglomerates and create a homogeneous dispersion.
-
-
Grid Preparation:
-
Place a drop of the catalyst suspension onto a TEM grid (commonly a carbon-coated copper grid).
-
Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or in a low-temperature oven.
-
-
TEM Imaging:
-
Insert the prepared grid into the TEM holder and load it into the microscope.
-
Obtain bright-field TEM images at various magnifications to get an overview of the sample and then high-resolution images of the metal nanoparticles.
-
Acquire images from multiple representative areas of the grid to ensure a statistically significant analysis.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a large number of nanoparticles (typically >100).
-
Calculate the average particle size and generate a particle size distribution histogram.
-
2. Protocol for Hydrogen Pulse Chemisorption
This protocol describes the procedure for determining the metal dispersion and active surface area of a catalyst using hydrogen pulse chemisorption.
-
Sample Preparation and Pre-treatment:
-
Accurately weigh a small amount of the catalyst (typically 100-200 mg) and place it in the sample cell of the chemisorption analyzer.
-
Heat the sample under an inert gas flow (e.g., Argon or Nitrogen) to a specified temperature to remove any adsorbed species.
-
Reduce the catalyst by switching to a hydrogen flow at an elevated temperature to ensure the active metal is in its metallic state.
-
Purge the system with an inert gas at the reduction temperature to remove any remaining hydrogen.
-
Cool the sample to the analysis temperature (often near room temperature) under the inert gas flow.
-
-
Pulse Chemisorption Measurement:
-
Inject calibrated pulses of a known volume of hydrogen gas into the inert gas stream flowing over the catalyst.
-
A thermal conductivity detector (TCD) downstream of the sample cell measures the amount of hydrogen that is not adsorbed by the catalyst.
-
The initial pulses of hydrogen will be fully or partially adsorbed by the active metal sites.
-
Continue injecting pulses until the TCD signal for consecutive pulses is constant, indicating that the catalyst surface is saturated with hydrogen.
-
-
Data Analysis:
-
Calculate the total volume of hydrogen chemisorbed by summing the amounts adsorbed from each pulse.
-
From the total amount of hydrogen adsorbed and the stoichiometry of hydrogen adsorption on the specific metal, calculate the number of active sites, metal dispersion, and active metal surface area.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to catalyst sintering.
Caption: Mechanisms of Catalyst Sintering.
Caption: Troubleshooting Workflow for Catalyst Deactivation.
Caption: Decision Tree for Sinter-Resistant Catalyst Selection.
References
- 1. Dynamic Metal-Support Interaction Dictates Cu Nanoparticle Sintering on Al2O3 Surfaces [arxiv.org]
- 2. chemisgroup.us [chemisgroup.us]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Surface Chemistry in Carbon-Supported Metal-Catalyzed Processes of Fine Organic Synthesis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Thermodynamic Limitations in Benzene Conversion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzene (B151609) conversion experiments, with a focus on overcoming thermodynamic limitations.
Frequently Asked Questions (FAQs)
Q1: My benzene conversion reaction has stalled at low yields. How can I overcome the thermodynamic equilibrium?
A1: Reaching equilibrium at low conversion is a common challenge in thermodynamically limited reactions. Several strategies can be employed to shift the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[1][2] These include:
-
Product Removal: Continuously removing the product(s) from the reaction mixture will drive the reaction forward. Techniques like reactive distillation or implementing a separation unit in a recycle loop are effective.[3][4][5]
-
Increasing Reactant Concentration: Increasing the partial pressure or concentration of one of the reactants can shift the equilibrium to favor product formation.[1] For instance, in benzene hydrogenation, using a higher pressure of hydrogen is a common strategy.[6]
-
Temperature Optimization: For exothermic reactions, lower temperatures favor the products. However, this often comes at the cost of slower reaction rates.[1] Finding an optimal temperature that balances thermodynamics and kinetics is crucial. For endothermic reactions, increasing the temperature will shift the equilibrium towards the products.
-
Pressure Adjustments (for gaseous reactions): If the number of moles of gas changes during the reaction, adjusting the pressure can shift the equilibrium. For reactions with a net decrease in moles of gas (e.g., benzene hydrogenation to cyclohexane), increasing the pressure will favor the products.[2]
Caption: Le Châtelier's Principle applied to benzene hydrogenation.
Q2: Can I bypass thermodynamic limitations without altering temperature or pressure?
A2: Yes, several advanced methods can drive reactions beyond their conventional thermodynamic limits under standard conditions:
-
Non-Thermal Plasma (NTP) Catalysis: NTP creates a non-equilibrium state by generating highly energetic electrons that can activate benzene and other molecules at low bulk gas temperatures.[7][8] This allows for thermodynamically unfavorable reactions to proceed. The combination of NTP with a catalyst (plasma-driven catalysis) can further enhance conversion and selectivity.[9][10]
-
Electrochemical Conversion: By supplying electrical energy, you can provide the necessary Gibbs free energy to drive a non-spontaneous reaction.[11][12] The cell potential is directly related to the change in Gibbs free energy, allowing you to overcome thermodynamic barriers.[13][14]
-
Photocatalysis: Using light as an energy source can promote thermodynamically uphill reactions. A photocatalyst absorbs photons to generate electron-hole pairs, which then drive the desired redox reactions.[15][16]
Troubleshooting Guides
Guide 1: Low-Temperature Benzene Conversion
Issue: Poor conversion of benzene at low temperatures, even with a catalyst.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Limitation | The reaction is exothermic and thermodynamically favored at low temperatures, but the rate is too slow. | Consider a more active catalyst to lower the activation energy. |
| Catalyst Deactivation | Coke formation or poisoning of active sites. | Perform catalyst characterization (e.g., TGA, XPS) to check for deactivation. Regenerate the catalyst if possible. |
| Insufficient Reactant Activation | The thermal energy is too low to effectively activate the stable benzene ring. | Explore non-thermal activation methods like plasma-catalysis or photocatalysis.[7][15] |
Experimental Protocol: Non-Thermal Plasma (NTP) Assisted Benzene Oxidation
This protocol describes a general setup for NTP-assisted oxidation of benzene to phenol (B47542), a reaction often limited by thermodynamics and selectivity.[17]
-
Reactor Setup:
-
Use a dielectric barrier discharge (DBD) reactor. This typically consists of two concentric quartz tubes.
-
The inner electrode can be a stainless steel rod, and the outer electrode can be a copper mesh wrapped around the outer quartz tube.
-
If using a catalyst, pack the catalyst bed in the discharge gap between the two quartz tubes.
-
-
Gas Feed:
-
Plasma Generation:
-
Connect the electrodes to a high-voltage AC power supply.
-
Apply a voltage in the kV range with a frequency typically between 10-30 kHz to generate the plasma.[8]
-
-
Product Analysis:
-
Pass the reactor effluent through a cold trap to collect liquid products.
-
Analyze the gas-phase products using an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD).
-
Analyze the liquid products using GC-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
// Nodes Reactants [label="Reactant Gas Feed\n(Benzene + Oxidant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MFC [label="Mass Flow\nControllers", fillcolor="#FBBC05", fontcolor="#202124"]; Reactor [label="DBD Plasma Reactor\n(with/without Catalyst)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Power [label="High-Voltage\nAC Power Supply", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Trap [label="Cold Trap", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC [label="Online GC Analysis\n(FID/TCD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="Offline Liquid Analysis\n(GC-MS/HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Products [label="Products", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reactants -> MFC; MFC -> Reactor; Power -> Reactor [style=dashed, label="Power Input"]; Reactor -> Trap; Trap -> GC; Trap -> GCMS [style=dotted, label="Liquid Sample"]; GC -> Products; GCMS -> Products; } /dot
Caption: Experimental workflow for NTP-assisted benzene conversion.
Guide 2: Improving Selectivity in Benzene Conversion
Issue: High benzene conversion but low selectivity to the desired product (e.g., phenol in oxidation, cyclohexene (B86901) in partial hydrogenation).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation/Over-hydrogenation | The desired product is an intermediate that reacts further under the same conditions. | Reduce residence time, lower the temperature, or use a more selective catalyst. |
| Undesired Side Reactions | The reaction conditions promote parallel reaction pathways. | Modify the catalyst to block sites for side reactions. For example, using bimetallic catalysts can alter the electronic properties and suppress unwanted reactions.[18][19] |
| Mass Transfer Limitations | The desired intermediate product desorbs slowly from the catalyst surface and undergoes further reaction. | Improve the catalyst support's porous structure or use a dual-confinement catalyst architecture to facilitate rapid migration of the intermediate away from the active site.[20] |
Data on Benzene Oxidation to Phenol
The choice of oxidant and reaction system significantly impacts selectivity.
| Oxidant | Catalyst/Method | Benzene Conversion (%) | Phenol Selectivity (%) | Reference |
| H₂O₂ | Fe-Cr-doped TiO₂ (Photocatalysis) | 28 | 90 | [15] |
| H₂O₂ | Titanium Silicalite (TS-1) | 16.7 | 87 | [21] |
| O₂ | Non-catalytic plasma | 0.7 (in one pass) | 81 | [17] |
| Air | Non-catalytic plasma | 0.3 (in one pass) | ~62 | [17] |
| Air | Pd@Cu/TiO₂ (Photocatalysis) | Varies | ~93 | [16] |
| N₂O | Hierarchical Fe/ZSM-5 | Varies | 93.3 | [22] |
Guide 3: Integrated Reaction and Separation
Issue: A reversible reaction where high conversion is difficult to achieve in a conventional reactor.
Solution: Integrate reaction and separation in a single unit, such as a reactive distillation column. This continuously removes products, shifting the equilibrium to overcome thermodynamic constraints.[4][23]
Conceptual Workflow: Reactive Distillation for Benzene Alkylation
// Column structure RD_Column [label="{ Condenser | Rectifying Section | { Benzene + Alkylating Agent Feed} | Catalytic Packing | Stripping Section | Reboiler}"];
// Feeds and Products Feed [label="Reactant Feed", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light_Product [label="Lighter Product(s)\n(Distillate)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Heavy_Product [label="Heavier Product(s)\n(Bottoms)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Feed -> RD_Column:feed; RD_Column:top -> Light_Product [label="Vapor"]; RD_Column:bot -> Heavy_Product [label="Liquid"]; } /dot
Caption: Integrated reaction and separation in a reactive distillation column.
Experimental Protocol: General Procedure for Reactive Distillation
-
Column Setup:
-
Assemble a distillation column with a reboiler at the bottom and a condenser at the top.
-
Pack the middle section of the column with a structured packing that contains or is coated with the appropriate catalyst for the specific benzene conversion reaction.
-
-
Feed Introduction:
-
Preheat the reactant feeds (e.g., benzene and an alkylating agent) to the desired temperature.
-
Introduce the feed into the column at the appropriate stage, typically just above the catalytic section.
-
-
Operation:
-
Heat the reboiler to generate vapor that flows up the column.
-
Cool the condenser to liquefy the vapor, returning a portion as reflux to the column.
-
The reaction occurs as the reactants pass through the catalytic zone.
-
Products are continuously separated based on their boiling points. The lighter product is removed as distillate from the top, and the heavier product is removed from the bottom.
-
-
Process Control:
-
Monitor and control the reboiler duty, reflux ratio, and feed flow rates to optimize both reaction conversion and separation efficiency.
-
Analyze the top and bottom product streams periodically using GC to determine conversion and selectivity.
-
References
- 1. 13.3 Shifting Equilibria: Le Châtelier’s Principle – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aidic.it [aidic.it]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Removal of benzene by non-thermal plasma catalysis over manganese oxides through a facile synthesis method | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. EP1424320A1 - Integrated process for the preparation of phenol from benzene with recycling of the by-products - Google Patents [patents.google.com]
- 22. research.rug.nl [research.rug.nl]
- 23. Integrated Reaction-Separation Processes Sequencing and Screening at Early Stages of Design | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Thiophene Poisoning of Nickel Catalysts in Benzene Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with thiophene (B33073) poisoning of nickel catalysts during benzene (B151609) hydrogenation experiments.
Frequently Asked Questions (FAQs)
Q1: What is thiophene poisoning of a nickel catalyst?
A1: Thiophene poisoning is the deactivation of a nickel catalyst's activity and selectivity due to the presence of thiophene in the reactant stream. Thiophene, a sulfur-containing organic compound, strongly adsorbs onto the active sites of the nickel catalyst.[1][2] This adsorption can be either through physisorption or chemisorption.[3] The strong interaction blocks the active sites, preventing benzene molecules from adsorbing and undergoing hydrogenation. In some cases, the thiophene molecule can decompose on the catalyst surface at higher temperatures, leading to the formation of nickel sulfide (B99878) (Ni₃S₂), which is a more stable and severe form of poison.[1]
Q2: How does thiophene poisoning affect the benzene hydrogenation reaction?
A2: Thiophene poisoning significantly reduces the rate of benzene hydrogenation. The primary effect is a decrease in the catalyst's activity, leading to lower conversion of benzene to cyclohexane.[4][5] The deactivation can be rapid, even at low concentrations of thiophene. The kinetics of this deactivation process have been modeled, often showing a power-law relationship with time.[4]
Q3: Can a thiophene-poisoned nickel catalyst be regenerated?
A3: Yes, it is possible to regenerate a nickel catalyst poisoned by thiophene, although the effectiveness of the regeneration method depends on the severity of the poisoning and the operating conditions. Several methods have been investigated, including:
-
Supercritical CO₂ Extraction: This method has been shown to be highly effective, with the potential to fully recover the catalyst's activity by extracting the adsorbed thiophene.[1]
-
Hydrogen Treatment: High-temperature treatment with hydrogen can partially restore catalyst activity, though complete regeneration is often difficult to achieve.[1]
-
Oxidation-Reduction Cycles: A sequence of oxidation (using air or other oxidizing agents) followed by reduction (with hydrogen) can remove sulfur from the catalyst surface. However, this method can sometimes lead to sintering of the nickel particles, which can permanently damage the catalyst's activity.[1]
-
Steam Treatment: High-temperature steam can be used to remove sulfur compounds from the catalyst surface.[6]
Q4: What are the typical signs of thiophene poisoning in my experiment?
A4: The most common indicator of thiophene poisoning is a noticeable decrease in the rate of benzene conversion over time, even when reaction conditions such as temperature, pressure, and hydrogen flow are kept constant. You may also observe a breakthrough of unreacted benzene in the product stream. Analyzing the sulfur content of the catalyst before and after the reaction can confirm the presence of sulfur poisoning.
Q5: How can I prevent thiophene poisoning?
A5: The most effective way to prevent thiophene poisoning is to ensure the purity of the benzene feed. Pre-treatment of the benzene to remove sulfur-containing impurities is crucial. This can be achieved through methods like hydrodesulfurization over a separate catalyst bed or by using high-purity, thiophene-free benzene for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid decrease in benzene conversion. | Thiophene contamination in the benzene feed. | 1. Immediately stop the reaction and analyze the benzene feed for sulfur content. 2. If thiophene is present, switch to a high-purity benzene source. 3. Regenerate or replace the poisoned catalyst. |
| No or very low catalytic activity from the start. | The catalyst was poisoned during a previous experiment and not properly regenerated. | 1. Test a fresh, un-poisoned catalyst to confirm the experimental setup is working correctly. 2. If the fresh catalyst is active, attempt to regenerate the poisoned catalyst using one of the methods described in the FAQs. 3. If regeneration is unsuccessful, the catalyst may be permanently deactivated and should be replaced. |
| Partial but not complete recovery of catalyst activity after regeneration. | Incomplete removal of sulfur or sintering of the nickel particles during regeneration. | 1. Optimize the regeneration parameters (e.g., increase temperature, time, or flow rate of the regenerating agent). 2. Characterize the regenerated catalyst (e.g., using chemisorption or microscopy) to assess the nickel dispersion and surface area. Sintering may be irreversible. 3. Consider a different regeneration method, such as supercritical CO₂ extraction, which is less likely to cause sintering.[1] |
| Inconsistent results between experiments. | Fluctuating levels of thiophene contamination in the benzene source. | 1. Standardize the benzene source and verify its purity before each experiment. 2. Implement a consistent pre-treatment step for the benzene feed to remove any potential sulfur impurities. |
Quantitative Data on Thiophene Poisoning
The following table summarizes the effect of thiophene on nickel catalyst performance in benzene hydrogenation, based on data from various studies. It is important to note that direct comparison is challenging due to variations in catalyst preparation, support materials, and experimental conditions.
| Catalyst | Thiophene Concentration | Temperature (°C) | Pressure (bar) | Effect on Activity | Reference |
| Ni/Kieselguhr | Not specified | 68-120 | Not specified | Determination of intrinsic deactivation kinetic parameters. | Weng et al. (1975) as cited in[7] |
| Ni-SiO₂-Al₂O₃ | 0.32 kPa (partial pressure) | 130-200 | 1 | A power law equation was found to agree with the rate of change of activity with time. | [4] |
| Ni/SiO₂ | Not specified | Not specified | Not specified | A kinetic model for the poisoning process was developed. | [3] |
| Sulfide Ni-Mo/Al₂O₃ | Benzene/Thiophene molar ratio of 9:1 | 300 | 20 | An unsteady-state kinetic model was developed to describe both benzene hydrogenation and thiophene hydrogenolysis. | [8] |
Experimental Protocols
Protocol 1: Benzene Hydrogenation with Thiophene Poisoning
This protocol outlines a general procedure for studying the effect of thiophene poisoning on a nickel catalyst in a fixed-bed reactor.
1. Catalyst Preparation and Activation:
- Load a known amount of the nickel catalyst into the reactor.
- Activate the catalyst in situ by heating under a flow of hydrogen gas (e.g., at 400°C for 4 hours) to reduce the nickel oxide to metallic nickel.
2. Benzene Hydrogenation (Baseline):
- Set the reactor temperature (e.g., 150°C) and pressure (e.g., 10 bar).
- Introduce a feed of pure hydrogen and benzene (vaporized) at a specific molar ratio into the reactor.
- Monitor the reaction progress by analyzing the product stream using a gas chromatograph (GC) to determine the conversion of benzene to cyclohexane.
- Continue until a steady-state conversion is achieved.
3. Introduction of Thiophene:
- Prepare a benzene feed containing a known concentration of thiophene (e.g., 10 ppm).
- Switch the feed from pure benzene to the thiophene-containing benzene, maintaining the same flow rates, temperature, and pressure.
4. Monitoring Catalyst Deactivation:
- Continuously monitor the benzene conversion as a function of time on stream.
- A decrease in conversion indicates catalyst deactivation due to thiophene poisoning.
- Collect data until the conversion reaches a new, lower steady-state or becomes negligible.
5. Data Analysis:
- Plot the benzene conversion versus time to visualize the deactivation profile.
- Calculate the deactivation rate based on the change in conversion over time.
Protocol 2: Regeneration of Thiophene-Poisoned Nickel Catalyst
This protocol provides a general method for regenerating a thiophene-poisoned nickel catalyst using a hydrogen treatment.
1. Purging the Reactor:
- After the poisoning experiment, stop the benzene/thiophene feed.
- Purge the reactor with an inert gas (e.g., nitrogen or argon) at the reaction temperature to remove any remaining reactants and products.
2. Hydrogen Treatment:
- Increase the reactor temperature to a higher value than the reaction temperature (e.g., 450°C).
- Introduce a flow of pure hydrogen over the catalyst bed.
- Maintain this treatment for an extended period (e.g., 8-12 hours). The hydrogen helps to remove the adsorbed sulfur species.
3. Cooling and Re-testing:
- Cool the reactor down to the original reaction temperature under a hydrogen atmosphere.
- Re-introduce the pure benzene and hydrogen feed as in the baseline experiment (Protocol 1, Step 2).
- Monitor the benzene conversion to determine the extent of activity recovery.
4. Evaluation of Regeneration Efficiency:
- Compare the steady-state benzene conversion of the regenerated catalyst to that of the fresh catalyst.
- The regeneration efficiency can be calculated as: (Activity of regenerated catalyst / Activity of fresh catalyst) x 100%.
Visualizations
Caption: Mechanism of thiophene poisoning on a nickel catalyst surface.
Caption: Experimental workflow for studying thiophene poisoning and regeneration.
References
Validation & Comparative
A Comparative Analysis of Catalysts for Benzene Hydrogenation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and selective hydrogenation of benzene (B151609) is a critical process. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications, from complete hydrogenation to the selective formation of cyclohexene (B86901).
The hydrogenation of benzene can yield either cyclohexane, through complete saturation, or cyclohexene, via partial hydrogenation. The choice of catalyst is paramount in controlling the reaction's outcome. This analysis covers a range of catalysts, detailing their performance under various experimental conditions.
Catalyst Performance: A Quantitative Comparison
The efficacy of different catalysts in benzene hydrogenation is summarized in the table below. The data highlights key performance indicators such as benzene conversion, selectivity towards cyclohexene or cyclohexane, and the reaction conditions employed.
| Catalyst System | Support/Promoter | Temperature (°C) | Pressure (MPa) | Benzene Conversion (%) | Cyclohexene Selectivity (%) | Cyclohexane Selectivity (%) | Reference |
| Noble Metal Catalysts | |||||||
| Ru-Zn | - | 150 | 5.0 | 45.3 | 89.3 | - | [1] |
| Ru-Zn | m-ZrO₂ | 150 | 5.0 | 84.6 | 71.5 | - | [2] |
| Ru | ZnO/ZnSO₄ additives | 150 | 5.0 | 78.3 | 77.1 | - | [3] |
| Rh-Au | Amorphous Aluminosilicates (ASA) | 80 | 4.0 | 100 (in 240 min) | - | High | [4][5] |
| Rh | Mesoporous Carbon | 80 | 4.0 | 100 | - | 100 | [6] |
| Pt-Co | γ-Al₂O₃ | 25-70 | Atmospheric | High Activity | - | High | [7] |
| Pd | - | <160 | - | - | - | High | [8] |
| Non-Noble Metal Catalysts | |||||||
| Ni | γ-Al₂O₃ | 130 | - | 99.19 | - | High | [9] |
| Ni | SiO₂ | 130 | - | - | 75.26 (Benzene selectivity in a mixture) | - | [9] |
| Ni-based | High Ni content and dispersion | 70-140 | 3.0 | High Activity | - | High | [10][11] |
Note: Direct comparison between catalysts can be challenging due to variations in experimental setups and conditions. The data presented aims to provide a general overview of performance. For instance, Ru-based catalysts, particularly when promoted with Zinc, show remarkable selectivity towards cyclohexene.[1][2][12] In contrast, Rhodium and Nickel-based catalysts tend to favor the complete hydrogenation to cyclohexane.[5][9] Bimetallic catalysts like Pt-Co can exhibit high activity even at low temperatures.[7]
Experimental Protocols
A generalized experimental protocol for testing catalyst performance in benzene hydrogenation is outlined below. This can be adapted based on the specific catalyst and desired product.
1. Catalyst Preparation and Characterization:
-
Catalysts are typically prepared by methods such as impregnation, precipitation, or colloidal synthesis.[2][4]
-
Characterization techniques are crucial to understand the catalyst's physical and chemical properties. Common methods include:
-
Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES) for elemental composition.[4]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for morphology and particle size.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) to determine the surface composition and chemical states.[1]
-
2. Hydrogenation Reaction Procedure:
-
The reaction is typically carried out in a high-pressure autoclave or a fixed-bed reactor.[1][10]
-
Loading: The catalyst and the reactant (benzene), often with a solvent, are loaded into the reactor.[13][14] For selective hydrogenation to cyclohexene, an aqueous phase containing additives like ZnSO₄ or NaOH is often introduced.[1][15]
-
Purging: The reactor is purged with an inert gas (e.g., nitrogen) and then with hydrogen to remove air.[14]
-
Reaction Conditions: The reactor is heated to the desired temperature and pressurized with hydrogen to the target pressure.[4][5][11] The reaction mixture is agitated to ensure good mass transfer.[15]
-
Sampling and Analysis: Samples are withdrawn at regular intervals and analyzed using techniques like Gas Chromatography (GC) to determine the conversion of benzene and the selectivity towards products.
3. Catalyst Reusability:
-
After a reaction cycle, the catalyst is recovered, washed, and dried. Its performance in subsequent cycles is evaluated to assess its stability and potential for industrial application.[1]
Visualizing the Process and Pathways
Experimental Workflow for Catalyst Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of a catalyst in benzene hydrogenation.
Benzene Hydrogenation Reaction Pathway
The hydrogenation of benzene proceeds in a stepwise manner. The initial product is cyclohexene, which can be further hydrogenated to cyclohexane. The selectivity of a catalyst determines which product is favored.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts | MATEC Web of Conferences [matec-conferences.org]
- 5. matec-conferences.org [matec-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzene hydrogenation over supported and unsupported palladium. I. Kinetic behavior (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Validation of Cyclohexane Purity: GC-FID vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of solvents like cyclohexane (B81311) is a critical prerequisite for reliable and reproducible results in research, development, and manufacturing. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), the industry standard for assessing cyclohexane purity, with other analytical techniques. The performance of each method is supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for cyclohexane purity testing depends on the specific impurities of interest, the required sensitivity, and the desired outcome (qualitative vs. quantitative). The following table summarizes the key performance characteristics of various techniques.
| Analytical Method | Principle | Common Analytes/Impurities | Limit of Detection (LoD) / Limit of Quantification (LoQ) | Linearity (Correlation Coefficient, r²) | Precision (Relative Standard Deviation, RSD) | Key Advantages | Key Limitations |
| GC-FID | Separation based on boiling point and interaction with a stationary phase, followed by detection of organic compounds by ionization in a hydrogen flame. | Volatile organic compounds (e.g., benzene, toluene, hexane, other hydrocarbons).[1] | LoD: ~1 mg/kg (1 ppm)[2]; LoQ: ~3 mg/kg (3 ppm) | >0.995 | <5% | High sensitivity for hydrocarbons, robust, and well-established. | Destructive to the sample, not suitable for non-volatile impurities. |
| GC-MS | Separation by GC followed by mass spectrometry for identification and quantification. | Identification of unknown volatile impurities. | LoD: Sub-ppm levels, depending on the compound and instrument. | >0.99 | <10% | Confident identification of unknown peaks.[3] | Higher instrumentation cost compared to GC-FID. |
| GC-TCD | Separation by GC with detection based on changes in the thermal conductivity of the carrier gas caused by the analyte. | Permanent gases (e.g., N₂, O₂, CO₂), water, and some light hydrocarbons. | LoD: ~100 ppm | >0.99 | <5% | Non-destructive, universal detector for many compounds. | Lower sensitivity compared to FID for organic compounds. |
| HPLC-UV | Separation based on polarity using a liquid mobile phase, with detection by UV absorbance. | Aromatic impurities (e.g., benzene, toluene). | LoD: ~0.5 µ g/sample for benzene | >0.98 | <5% | Suitable for less volatile or thermally labile compounds. | Lower sensitivity for hydrocarbons compared to GC-FID, cyclohexane itself can be problematic as a mobile phase under high pressure.[4] |
| Karl Fischer Titration | Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. | Water. | LoD: ~10 ppm (coulometric) | Linear over a wide range (e.g., 0.01-0.2% water)[1][2] | 1-2%[1][2] | High specificity and accuracy for water determination. | Only measures water content. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint. | Qualitative identification of cyclohexane and potential functional group impurities. | Not typically used for trace quantification. | N/A | N/A | Rapid, non-destructive, provides structural information. | Low sensitivity for trace impurities, complex mixtures can be difficult to interpret.[5] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Cyclohexane Purity
This protocol is a general guideline for the determination of volatile impurities in cyclohexane. Instrument conditions should be optimized for specific impurities and laboratory instrumentation.
a. Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: e.g., 60 m x 0.32 mm ID, 1.0 µm film thickness, with a stationary phase like CP-SIL 8 CB or equivalent.
-
Carrier gas: Helium or Hydrogen, high purity.
-
Gases for FID: Hydrogen and compressed air, high purity.
-
Cyclohexane sample for analysis.
-
Reference standards of potential impurities (e.g., benzene, toluene, n-hexane).
-
Volumetric flasks and syringes for standard and sample preparation.
b. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 10 minutes.
-
-
Carrier Gas Flow Rate: 2 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
c. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock standard solution containing known concentrations of potential impurities in high-purity cyclohexane. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of impurities.
-
Sample Preparation: The cyclohexane sample is typically analyzed directly without dilution.
d. Analysis and Data Interpretation:
-
Inject the standards to generate a calibration curve for each impurity.
-
Inject the cyclohexane sample.
-
Identify impurities in the sample by comparing their retention times with those of the standards.
-
Quantify the impurities using the calibration curve.
-
Calculate the purity of the cyclohexane by subtracting the total percentage of impurities from 100%.
Karl Fischer Titration for Water Content
This protocol outlines the determination of water content in cyclohexane using a coulometric Karl Fischer titrator.
a. Instrumentation and Materials:
-
Coulometric Karl Fischer titrator.
-
Titration cell.
-
Anode and cathode reagents suitable for ketones and aldehydes.
-
High-purity nitrogen or dry air source.
-
Syringes for sample injection.
-
Cyclohexane sample.
b. Procedure:
-
Assemble the Karl Fischer titrator according to the manufacturer's instructions and ensure the titration cell is dry.
-
Add the appropriate anode and cathode reagents to the titration cell.
-
Pre-titrate the cell to a dry state.
-
Accurately weigh and inject a known amount of the cyclohexane sample into the titration cell.
-
Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm or percent.
-
Perform multiple determinations to ensure precision.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the logical workflow for validating cyclohexane purity using GC-FID.
Caption: Workflow for Cyclohexane Purity Validation by GC-FID.
This guide provides a foundational understanding of the analytical methodologies available for the validation of cyclohexane purity. For specific applications, further method development and validation in accordance with relevant regulatory guidelines are essential.
References
A Comparative Kinetic Study of Benzene and Toluene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of benzene (B151609) and toluene (B28343) hydrogenation, supported by experimental data from various studies. The information is intended to assist researchers in understanding the nuances of these important industrial reactions.
Introduction
The hydrogenation of aromatic compounds, particularly benzene and toluene, is a fundamental process in the chemical industry. It is crucial for the production of valuable chemicals like cyclohexane (B81311) and methylcyclohexane, which are precursors to polymers such as nylon.[1][2] Furthermore, the removal of aromatic compounds from fuel streams through hydrogenation is essential for meeting environmental regulations.[3] Understanding the kinetic differences between benzene and toluene hydrogenation is vital for catalyst design, process optimization, and reactor engineering.
Reaction Mechanisms
The catalytic hydrogenation of both benzene and toluene over transition metal catalysts is generally understood to follow a Langmuir-Hinshelwood-Hougen-Watson (LHHW) type mechanism.[4] This model involves the following key steps:
-
Adsorption of Reactants: Both the aromatic compound (benzene or toluene) and hydrogen adsorb onto the active sites of the catalyst surface. Hydrogen typically undergoes dissociative adsorption, forming adsorbed hydrogen atoms.[3]
-
Surface Reaction: The adsorbed aromatic molecule undergoes stepwise addition of adsorbed hydrogen atoms. For benzene, this proceeds through intermediates like cyclohexadiene and cyclohexene, which are highly reactive and not typically isolated under standard hydrogenation conditions.[5][6] Similarly, toluene hydrogenation proceeds via methylcyclohexadiene and methylcyclohexene intermediates.
-
Desorption of Product: The final product, cyclohexane or methylcyclohexane, desorbs from the catalyst surface, making the active sites available for further reaction cycles.
While the overall mechanism is similar, the presence of the methyl group in toluene introduces electronic and steric effects that can influence the rates of adsorption and surface reaction steps compared to benzene.
Kinetic Data Comparison
The following table summarizes key kinetic parameters for benzene and toluene hydrogenation from various studies. It is important to note that direct comparison can be complex due to variations in catalysts, supports, and experimental conditions.
| Parameter | Benzene Hydrogenation | Toluene Hydrogenation | Catalyst/Support | Temperature (°C) | Pressure | Source(s) |
| Apparent Activation Energy (Ea) | 1.5 - 92.3 kJ/mol | 32 - 182 kJ/mol | Ni/HMS, Ni/SiO2, Pt/SBA-15, Pt/HZSM-5, Ni/ZH-40 | 70 - 450 | Atmospheric - 7 MPa | [7][8][9] |
| Reaction Order w.r.t. Aromatic | 0 to 0.5 | -0.4 to 0.7 | Ni catalysts, Pt/ZSM-22 | 100 - 180 | 1 - 7 MPa | [4][7] |
| Reaction Order w.r.t. Hydrogen | 0.3 to 2.0 | 1.3 to 2.2 | Ni catalysts, Pt/ZSM-22 | 100 - 180 | 1 - 7 MPa | [4][7] |
| Relative Reactivity | Generally higher | Generally lower | Rh/ASA | 80 | 4 MPa | [10] |
Note: The wide range of activation energies reported in the literature can be attributed to the significant influence of the catalyst support and the specific nature of the active metal sites.[7][9]
Studies have shown that benzene often exhibits a higher hydrogenation rate than toluene under similar conditions.[10] This is often attributed to the steric hindrance of the methyl group in toluene, which can impede its adsorption onto the catalyst surface.
Experimental Protocols
A typical experimental setup for studying the gas-phase hydrogenation of benzene or toluene involves a flow-circulation system or a fixed-bed reactor at atmospheric or elevated pressure.[11][12]
1. Catalyst Preparation and Activation:
-
Preparation: A common method involves impregnating a high-surface-area support (e.g., Al2O3, SiO2, TiO2) with a solution of a metal precursor (e.g., H2PtCl6 for platinum).[11] The catalyst is then dried and calcined at elevated temperatures.
-
Activation (Reduction): Before the reaction, the catalyst is typically activated in situ by heating it in a flow of hydrogen. This process reduces the metal oxide to its active metallic state. For instance, a Pt/TiO2 catalyst might be reduced at temperatures ranging from 200 to 500°C.[11]
2. Reaction Procedure:
-
A known weight of the catalyst (e.g., 0.1–1.0 g) is loaded into the reactor.[11]
-
The system is purged with an inert gas (e.g., helium or nitrogen).
-
The catalyst is reduced under a hydrogen flow at a specific temperature.
-
After reduction, the reactor is brought to the desired reaction temperature.
-
A feed gas mixture containing the aromatic compound (benzene or toluene), hydrogen, and a diluent gas (e.g., helium) is introduced into the reactor at a controlled flow rate.[11]
-
The reaction is allowed to reach a steady state.
3. Product Analysis:
-
The composition of the reactor effluent is analyzed using techniques such as gas chromatography (GC) or mass spectrometry (MS).[11]
-
A gas chromatograph equipped with a flame ionization detector (FID) is commonly used to separate and quantify the reactants and products (e.g., benzene, cyclohexane, toluene, methylcyclohexane).[11]
-
For transient kinetic studies, a mass spectrometer can provide real-time analysis of the product stream.[11]
Visualizations
The following diagrams illustrate the reaction pathways and a typical experimental workflow for hydrogenation studies.
Caption: Reaction pathways for benzene and toluene hydrogenation.
Caption: Experimental workflow for catalytic hydrogenation.
Conclusion
References
- 1. nagwa.com [nagwa.com]
- 2. Benzene Reactions - GeeksforGeeks [geeksforgeeks.org]
- 3. akjournals.com [akjournals.com]
- 4. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 5. Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijnc.ir [ijnc.ir]
- 10. matec-conferences.org [matec-conferences.org]
- 11. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Unraveling the Path of Benzene to Cyclohexane: A Computational Guide to Hydrogenation Mechanisms
A deep dive into the computational validation of benzene (B151609) hydrogenation mechanisms reveals the nuances of this fundamental catalytic reaction. This guide offers a comparative analysis of the prevailing theories, supported by quantitative data from density functional theory (DFT) calculations, to provide researchers, scientists, and drug development professionals with a clear understanding of the factors governing this transformation on various transition metal surfaces.
The catalytic hydrogenation of benzene to cyclohexane (B81311) is a cornerstone of industrial chemistry, pivotal in the production of polymers and other essential chemicals. Understanding the precise mechanism of this reaction at the atomic level is crucial for the rational design of more efficient and selective catalysts. Computational chemistry, particularly DFT, has emerged as a powerful tool to elucidate the complex reaction pathways, identify rate-determining steps, and predict the influence of different catalytic materials.
The Dominant Pathway: The Horiuti-Polanyi Mechanism
Computational studies overwhelmingly support the Horiuti-Polanyi mechanism as the primary pathway for benzene hydrogenation on transition metal surfaces. This mechanism proceeds through a sequential, stepwise addition of adsorbed hydrogen atoms to the benzene ring. The overall process can be broken down into six successive hydrogenation steps, starting from co-adsorbed benzene (C₆H₆) and hydrogen (H) on the catalyst surface, and culminating in the formation of cyclohexane (C₆H₁₂).
While the overarching mechanism is consistent, the energetic landscape of this pathway, including the activation barriers of each step and the identity of the rate-determining step, is highly dependent on the nature of the transition metal catalyst. This guide focuses on a comparative analysis of benzene hydrogenation on three well-studied (111) surfaces: Platinum (Pt), Palladium (Pd), and Rhodium (Rh).
Visualizing the Hydrogenation Cascade
The following diagram illustrates the generalized Horiuti-Polanyi mechanism for benzene hydrogenation. The pathway highlights the sequential addition of hydrogen atoms, leading to various partially hydrogenated intermediates before the final product, cyclohexane, is formed.
Variations within the Dominant Mechanism: A Tale of Three Metals
While the Horiuti-Polanyi mechanism provides the general framework, the specific sequence of hydrogen addition and the energetic barriers vary significantly across different metal surfaces. A key point of divergence is the position of the second hydrogen addition relative to the first, which can occur at the ortho, meta, or para positions of the C₆H₇* intermediate. Computational studies have shown that different metals favor different addition pathways.
The following diagram illustrates the initial hydrogenation steps and the branching pathways for the second hydrogen addition.
Quantitative Comparison of Hydrogenation Pathways
The following table summarizes the calculated activation energies (Ea) for the sequential hydrogenation steps of benzene on Pt(111), Pd(111), and Rh(111) surfaces. This data, derived from various DFT studies, provides a quantitative basis for comparing the catalytic activity and identifying the rate-determining step (RDS) for each metal.
| Hydrogenation Step | Intermediate Formed | Activation Energy (Ea) on Pt(111) (kJ/mol)[1] | Activation Energy (Ea) on Pd(111) (eV) | Activation Energy (Ea) on Rh(111) (eV) |
| Step 1 | C₆H₇ | ~75 | 0.96 | 0.73 |
| Step 2 | C₆H₈ | ~75 | 0.61 | 0.40 |
| Step 3 | C₆H₉ | ~75 | - | - |
| Step 4 | C₆H₁₀ | ~88 | 0.98 | - |
| Step 5 | C₆H₁₁ | 104 (RDS) | - | - |
| Step 6 | C₆H₁₂ | ~88 | - | - |
Note: Data for Pd(111) and Rh(111) is less complete in the literature for all six steps. The rate-determining step is indicated in bold.
Analysis of the Data:
-
Pt(111): On the Pt(111) surface, the first three hydrogenation steps have relatively low and similar activation barriers of approximately 75 kJ/mol.[1] The barriers for the fourth and sixth steps are higher, around 88 kJ/mol.[1] The fifth hydrogenation step, leading to the C₆H₁₁* intermediate, presents the highest activation barrier of 104 kJ/mol, making it the rate-determining step for the overall reaction on Pt(111).[1]
-
Pd(111): For Pd(111), the initial hydrogenation step to form C₆H₇* has a significant activation barrier of 0.96 eV. The subsequent step to C₆H₈* is more facile with a barrier of 0.61 eV. The hydrogenation of C₆H₉* to C₆H₁₀* has a high barrier of 0.98 eV, suggesting it could be a rate-limiting step.
-
Rh(111): On Rh(111), the first hydrogenation step is calculated to have an activation barrier of 0.73 eV, which is considered the rate-determining step. The second hydrogenation is significantly easier, with a barrier of 0.40 eV.
Experimental and Computational Protocols
The data presented in this guide is based on first-principles DFT calculations. The following provides an overview of the typical computational methodologies employed in these studies.
Computational Details:
-
Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used plane-wave DFT code for these types of calculations.
-
Density Functional: The Perdew-Burke-Ernzerhof (PBE) and PW91 functionals, both within the generalized gradient approximation (GGA), are frequently used to describe the exchange-correlation energy. Van der Waals (vdW) corrections, such as the optPBE-vdW functional, are often included to accurately model the adsorption of benzene on the metal surfaces.
-
Catalyst Model: The catalyst surfaces are typically modeled using periodic slab models. For (111) surfaces, a four-layer slab is common, with the bottom two layers fixed in their bulk positions and the top two layers and the adsorbate molecules allowed to relax. A vacuum layer of at least 10 Å is included to avoid interactions between periodic images of the slab.
-
k-point Sampling: The Brillouin zone is typically sampled using a Monkhorst-Pack grid. The density of the k-point mesh is chosen to ensure convergence of the total energy.
-
Convergence Criteria: The electronic self-consistency loop is typically converged to 10⁻⁵ eV, and the ionic relaxations are continued until the forces on all unconstrained atoms are below a certain threshold, often 0.02 eV/Å.
-
Transition State Search: The climbing-image nudged elastic band (CI-NEB) method or the dimer method are commonly employed to locate the transition state structures and calculate the activation energy barriers for each elementary step.
Conclusion
The computational validation of benzene hydrogenation mechanisms provides invaluable insights into this industrially significant reaction. The Horiuti-Polanyi mechanism, involving the sequential addition of hydrogen atoms, is the universally accepted pathway. However, the specific energetic landscape of this mechanism is highly sensitive to the choice of transition metal catalyst.
DFT calculations reveal that the rate-determining step varies among different metals, with the fifth hydrogenation step being the bottleneck on Pt(111), while the initial hydrogenation of benzene is often rate-limiting on other metals like Rh(111). Furthermore, the preferred pathway for the addition of the second hydrogen atom (ortho, meta, or para) can also differ, influencing the distribution of intermediates on the catalyst surface.
This comparative guide, supported by quantitative computational data, underscores the power of theoretical modeling in understanding and predicting catalytic performance. For researchers in catalysis and drug development, these insights can guide the design of novel catalysts with enhanced activity and selectivity for a wide range of hydrogenation reactions. Future computational studies, particularly those exploring a wider range of bimetallic and alloy catalysts, will continue to refine our understanding and accelerate the development of next-generation catalytic technologies.
References
Spectroscopic Fingerprints: A Guide to Differentiating Benzene and Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis, distinguishing between structurally similar molecules is a frequent yet critical challenge. Benzene (B151609) and cyclohexane (B81311), both six-membered cyclic hydrocarbons, present a classic example of this analytical puzzle. While benzene is an aromatic compound with a planar ring and delocalized π-electrons, cyclohexane is an aliphatic, saturated, and conformationally flexible molecule. These fundamental structural differences give rise to distinct spectroscopic signatures that allow for their unambiguous differentiation. This guide provides a comprehensive comparison of key spectroscopic methods—Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for distinguishing between these two compounds, complete with experimental data and detailed protocols.
At a Glance: Key Spectroscopic Differentiators
The following table summarizes the most prominent spectroscopic features that enable the differentiation of benzene and cyclohexane.
| Spectroscopic Method | Key Differentiating Feature for Benzene | Key Differentiating Feature for Cyclohexane |
| Infrared (IR) Spectroscopy | Aromatic C-H stretch (~3030 cm⁻¹)C=C ring stretching (1450-1600 cm⁻¹) | Aliphatic C-H stretch (<3000 cm⁻¹) |
| Raman Spectroscopy | Strong ring breathing mode (~992 cm⁻¹) | Ring breathing mode (~801 cm⁻¹) |
| ¹H NMR Spectroscopy | Aromatic protons (~7.15-7.30 ppm) | Aliphatic protons (~1.40 ppm) |
| ¹³C NMR Spectroscopy | Aromatic carbons (~128 ppm) | Aliphatic carbons (~27 ppm) |
| UV-Vis Spectroscopy | Absorption in the 200-260 nm range | No significant absorption > 200 nm |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. The difference in bonding within benzene (sp² hybridized carbons, C=C double bonds) and cyclohexane (sp³ hybridized carbons, C-C single bonds) leads to markedly different IR spectra.
Key Differentiating Peaks:
| Compound | C-H Stretching Region (cm⁻¹) | C=C Stretching Region (cm⁻¹) |
| Benzene | ~3030 (aromatic)[1][2][3][4] | 1450-1600 (ring stretches)[1][2] |
| Cyclohexane | <3000 (aliphatic) | N/A |
The most telling difference lies in the C-H stretching region. Benzene's aromatic C-H bonds vibrate at a higher frequency (above 3000 cm⁻¹) compared to the aliphatic C-H bonds in cyclohexane (below 3000 cm⁻¹).[3] Furthermore, the characteristic C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region, a feature completely absent in the spectrum of cyclohexane.[1][2]
Experimental Protocol: Liquid Film FTIR
A straightforward method for obtaining IR spectra of pure liquids like benzene and cyclohexane is the liquid film technique.
-
Sample Preparation: Place one to two drops of the liquid sample (benzene or cyclohexane) onto the polished surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Gently place a second salt plate on top of the first to create a thin liquid film between them.
-
Background Collection: Insert the clean, empty salt plates into the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmospheric water and carbon dioxide.
-
Sample Analysis: Mount the prepared liquid film sample in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Processing and Interpretation: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the characteristic peaks outlined in the table above to identify the compound.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light.
Key Differentiating Peaks:
| Compound | Ring Breathing Mode (cm⁻¹) |
| Benzene | 992[5][6] |
| Cyclohexane | 801[6] |
A particularly strong and characteristic Raman band for benzene is the symmetric ring breathing mode, which appears at approximately 992 cm⁻¹.[5][6] For cyclohexane, the corresponding ring breathing mode is found at a lower wavenumber, around 801 cm⁻¹.[6] This significant difference in the position of this prominent peak provides a reliable method for differentiation.
Experimental Protocol: Raman Spectroscopy of Liquids
-
Sample Preparation: Using a pipette, fill a quartz cuvette with the liquid sample. Water does not cause significant interference in Raman spectroscopy, making it a versatile technique.
-
Instrument Setup: Place the cuvette in the sample holder of the Raman spectrometer.
-
Data Acquisition: Focus the laser beam into the sample and collect the scattered light. The spectrometer will process the signal to generate the Raman spectrum.
-
Data Analysis: Identify the characteristic Raman shifts to distinguish between benzene and cyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).
Key Differentiating Chemical Shifts:
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzene | ~7.15-7.30[7] | ~128[8][9] |
| Cyclohexane | ~1.40[7] | ~27[10] |
In ¹H NMR, the protons in benzene are significantly deshielded due to the aromatic ring current, resulting in a chemical shift in the aromatic region (around 7.15-7.30 ppm).[7] In contrast, the protons in cyclohexane are in a saturated aliphatic environment and appear much further upfield, at approximately 1.40 ppm.[7]
A similar trend is observed in ¹³C NMR spectroscopy. The sp²-hybridized carbons of benzene resonate at about 128 ppm, while the sp³-hybridized carbons of cyclohexane are found at a much lower chemical shift of around 27 ppm.[8][9][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a vial. Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Set the parameters for the desired experiment (¹H or ¹³C) and acquire the free induction decay (FID).
-
Data Processing and Analysis: The FID is converted into a spectrum via a Fourier transform. After phasing and baseline correction, the chemical shifts of the peaks are determined and compared to known values to identify the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule.
Key Differentiating Absorption:
| Compound | Approximate λmax (nm) |
| Benzene | ~255[11][12] |
| Cyclohexane | No significant absorption > 200 nm |
Benzene's conjugated π-system allows for π → π* electronic transitions upon absorption of UV radiation, resulting in a characteristic absorption band around 255 nm.[11][12] Cyclohexane, lacking a chromophore, is transparent in the near-UV region and does not exhibit significant absorption above 200 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as hexane (B92381) or ethanol.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and measure the absorbance over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The presence or absence of an absorption peak in the 250-260 nm region will clearly differentiate benzene from cyclohexane.
Conclusion
The choice of spectroscopic method for differentiating benzene and cyclohexane will depend on the available instrumentation and the specific requirements of the analysis. However, as demonstrated, each of these four techniques—IR, Raman, NMR, and UV-Vis spectroscopy—provides a clear and unambiguous means of distinguishing between these two fundamental organic molecules based on their distinct molecular structures and properties.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. nmrs.io [nmrs.io]
- 8. fiveable.me [fiveable.me]
- 9. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Some examples of 1H NMR spectra [ns1.almerja.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]
performance comparison of monometallic vs bimetallic catalysts
Researchers, scientists, and drug development professionals are constantly seeking more efficient and selective chemical transformations. In the realm of catalysis, the shift from traditional monometallic to advanced bimetallic systems is proving to be a pivotal strategy. Bimetallic catalysts, composed of two different metals, consistently demonstrate superior activity, selectivity, and stability compared to their monometallic counterparts. This enhanced performance stems from synergistic effects between the two metallic components, leading to unique electronic and geometric structures that are absent in single-metal catalysts. [1][2][3][4]
The addition of a second metal to a primary catalytic metal can modify its properties in several ways, including altering the electronic structure, creating new active sites, and enhancing resistance to deactivation processes like coking and sintering.[2][4][5] These modifications often result in significantly improved catalytic outcomes for a wide range of applications, including hydrogenation, oxidation, and reforming reactions.[6][7][8][9]
Unveiling the Synergy: A Performance Deep Dive
The advantages of bimetallic catalysts are not merely theoretical; they are consistently observed in experimental studies. Bimetallic systems often exhibit higher conversion rates and greater selectivity towards desired products under milder reaction conditions.[1][7] For instance, in the hydrogenation of levulinic acid to γ-valerolactone (GVL), a key biorefinery reaction, a bimetallic Au-Pd/TiO2 catalyst demonstrated a remarkable 90% conversion with 97.5% selectivity to GVL. In stark contrast, the monometallic Au/TiO2 and Pd/TiO2 catalysts were nearly inactive, achieving only 3.6% and 2.5% conversion, respectively, under the same conditions.[10]
Similarly, in the context of CO oxidation, a reaction crucial for pollution control, bimetallic Au-Cu nanoparticles supported on SBA-15 were found to be significantly more active than their monometallic Au and Cu counterparts.[11] This enhanced activity is attributed to a synergistic mechanism where CO adsorbs on gold sites and reacts with active oxygen supplied by the neighboring copper oxides.[11]
The performance benefits extend to stability as well. In the dry reforming of methane, a process for producing syngas, a bimetallic 5wt% Ni-5wt% Co/θ-Al2O3 catalyst initially exhibited the highest activity for hydrogen formation due to its smaller metal particle size compared to the monometallic catalysts.[12][13] While it suffered from coking, the study highlighted that the stability of Ni-based catalysts could be improved by the addition of a second metal. For instance, a Rh-Ni/CeO2-Al2O3 bimetallic catalyst showed improved stability in bio-oil steam reforming compared to the monometallic Ni catalyst.[9]
Quantitative Performance Comparison
To provide a clearer picture of the performance gap between monometallic and bimetallic catalysts, the following table summarizes key quantitative data from various catalytic reactions.
| Reaction | Catalyst System | Conversion (%) | Selectivity (%) | Key Findings & Reference |
| Hydrogenation of Levulinic Acid to GVL | Monometallic Au/TiO₂ | 3.6 | - | Bimetallic catalyst shows vastly superior activity.[10] |
| Monometallic Pd/TiO₂ | 2.5 | - | Bimetallic catalyst shows vastly superior activity.[10] | |
| Bimetallic Au-Pd/TiO₂ | 90 | 97.5 (to GVL) | Synergistic effect between Au and Pd enhances performance.[10] | |
| CO Oxidation | Monometallic Pt | - | - | Rh exhibits a 20-fold higher turnover rate than Pt.[14] |
| Monometallic Rh | - | - | Bimetallic Rh-Pt nanoparticles show tunable activity.[14] | |
| Bimetallic Rh-Pt | Nonlinear increase with Rh content | - | Surface segregation of Pt influences catalytic activity.[14] | |
| Dry Reforming of Methane | Monometallic 10wt% Co/θ-Al₂O₃ | Lower initial activity | - | Suffered from sintering.[12][13] |
| Monometallic 10wt% Ni/θ-Al₂O₃ | Stable (H₂ yield decreased from 56% to 45% over 100h) | - | Showed good stability with no sintering.[12][13] | |
| Bimetallic 5wt% Ni-5wt% Co/θ-Al₂O₃ | Highest initial activity | - | Suffered from extensive coking.[12][13] | |
| Hydrogenation of Oleic Acid | Monometallic Pd | - | Favors hydrogenation | Bimetallic catalysts with true alloy formation improve conversion.[6] |
| Bimetallic PdxNi(100-x) | Higher than PdxCu(100-x) | Favors alkane formation | Better performance linked to less compositional segregation.[6] | |
| Bimetallic PdxCu(100-x) | Lower than PdxNi(100-x) | - | Compositional segregation observed.[6] |
Visualizing the Bimetallic Advantage
The enhanced performance of bimetallic catalysts can be attributed to a combination of geometric and electronic effects, often referred to as synergistic effects. The following diagram illustrates this logical relationship.
References
- 1. Bimetallic nanoparticles: advances in fundamental investigations and catalytic applications - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00241E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced monometallic and bimetallic catalysts for energy efficient propylene production via propane dehydrogenation pathways–A review [ideas.repec.org]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Catalyst Support in Benzene Hydrogenation: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing catalytic processes is paramount. In the realm of benzene (B151609) hydrogenation, a critical reaction in both petrochemical refining and the synthesis of pharmaceutical intermediates, the choice of catalyst support can dramatically influence reaction rates, selectivity, and overall efficiency. This guide provides an objective comparison of the performance of various catalyst supports, substantiated by experimental data, to aid in the rational design of next-generation catalysts.
The catalytic hydrogenation of benzene to cyclohexane (B81311) or cyclohexene (B86901) is a structure-sensitive reaction where the interaction between the active metal nanoparticles and the underlying support material plays a crucial role. The support is not merely an inert carrier; it can modify the electronic properties of the metal, influence its dispersion, and participate in the reaction mechanism. This guide delves into the effects of different support materials on the activity of commonly used metals such as nickel, rhodium, platinum, and palladium in benzene hydrogenation.
Comparative Performance of Catalyst Supports
The selection of an appropriate support material can lead to significant enhancements in catalytic activity and selectivity. The following table summarizes quantitative data from various studies, highlighting the performance of different metal-support combinations in benzene hydrogenation. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Active Metal | Support Material | Benzene Conversion (%) | Selectivity to Cyclohexane (%) | Reaction Temperature (°C) | Reaction Pressure (MPa) | Reference |
| Nickel (Ni) | SBA-15 | >88 | ~100 | 150 | Atmospheric | [1] |
| Activated Carbon (AC) | >61 | ~100 | 170 | Atmospheric | [1] | |
| HZSM-5 | Lower than SBA-15 & AC | ~100 | 150-190 | Atmospheric | [1] | |
| MIL-101 | Lower than SBA-15 & AC | ~100 | 150-190 | Atmospheric | [1] | |
| Alumina (B75360) (Al₂O₃) | 99.19 | High | 130 | Not Specified | [2] | |
| Silica (B1680970) (SiO₂) | Lower than Al₂O₃ | High (for benzene in toluene (B28343) mixture) | 130 | Not Specified | [2] | |
| Rhodium (Rh) | Amorphous Aluminosilicate (B74896) (ASA) | 100 | High | 80 | 4.0 | [3][4] |
| Titanium Dioxide (TiO₂) | 15 (after 420 min) | High | 80 | 4.0 | [3][4] | |
| Palladium (Pd) | Silica-Alumina (SiO₂-Al₂O₃) | High | Not Specified | <200 | Not Specified | [5] |
| Titania (TiO₂) | High | Not Specified | <200 | Not Specified | [5] | |
| Platinum (Pt) | Alumina (γ-Al₂O₃) | Higher than SiO₂ | Not Specified | Not Specified | Not Specified | [6] |
| Silica (SiO₂) | Lower than γ-Al₂O₃ | Not Specified | Not Specified | Not Specified | [6] |
Key Observations:
-
For Nickel Catalysts: Mesoporous silica (SBA-15) and activated carbon have demonstrated high benzene conversion at relatively low temperatures.[1] Alumina also appears to be an effective support for nickel, leading to very high conversion.[2] The nature of the support can significantly impact the dispersion and reducibility of the metallic phase.[1]
-
For Rhodium Catalysts: A stark difference in activity is observed between amorphous aluminosilicate (ASA) and titanium dioxide (TiO₂) supports, with ASA enabling complete conversion in a much shorter time.[3][4] This highlights the profound influence of the support's chemical and physical properties on the catalytic performance of rhodium.
-
For Palladium Catalysts: Acidic supports like silica-alumina and titania have been shown to enhance the activity of palladium catalysts. This is attributed to the creation of additional benzene adsorption sites at the metal-support interface.[5]
-
For Platinum Catalysts: Alumina-supported platinum catalysts consistently exhibit higher reaction rates per active site compared to their silica-supported counterparts in hydrogenation reactions.[6] This suggests a bifunctional mechanism where the alumina support actively participates in the reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the preparation and testing of supported catalysts for benzene hydrogenation.
Catalyst Preparation: Impregnation Method
A widely used technique for preparing supported catalysts is the incipient wetness impregnation method.
-
Support Pre-treatment: The support material (e.g., Al₂O₃, SiO₂, ASA) is dried in an oven at a specific temperature (e.g., 120°C) for several hours to remove adsorbed water.
-
Precursor Solution Preparation: A solution of the metal precursor (e.g., Ni(NO₃)₂, RhCl₃·3H₂O) is prepared in a suitable solvent (typically deionized water or ethanol). The concentration is calculated to achieve the desired metal loading on the support.
-
Impregnation: The precursor solution is added dropwise to the dried support material until the pores are completely filled (incipient wetness).
-
Drying: The impregnated support is dried in an oven (e.g., at 100-120°C) overnight to remove the solvent.
-
Calcination: The dried material is then calcined in a furnace in a controlled atmosphere (e.g., air) at a high temperature (e.g., 400-600°C) for several hours. This step decomposes the metal precursor to its oxide form.
-
Reduction: Prior to the catalytic reaction, the calcined catalyst is activated by reduction in a stream of hydrogen gas at a specific temperature. This step reduces the metal oxide to its active metallic state.
Catalyst Preparation: Colloidal Method
This method involves the synthesis of metal nanoparticles which are then deposited onto the support.
-
Nanoparticle Synthesis: Metal salts are reduced in a solution containing a stabilizing agent (e.g., polyvinyl alcohol) to form a colloidal suspension of metal nanoparticles.
-
Support Addition: The support material is added to the colloidal suspension.
-
Immobilization: The pH of the solution is adjusted to facilitate the deposition of the nanoparticles onto the support.
-
Washing and Drying: The resulting catalyst is filtered, washed to remove any remaining reagents, and then dried.
Benzene Hydrogenation Reaction
The catalytic activity is typically evaluated in a fixed-bed or batch reactor.
-
Reactor Loading: A specific amount of the prepared catalyst is loaded into the reactor.
-
Catalyst Activation: The catalyst is activated in-situ by flowing hydrogen at a predetermined temperature and flow rate.
-
Reaction Initiation: A feed stream containing benzene and hydrogen at a specific molar ratio is introduced into the reactor at the desired reaction temperature and pressure.
-
Product Analysis: The reaction products are analyzed online or offline using techniques such as gas chromatography (GC) to determine the conversion of benzene and the selectivity towards different products (cyclohexene and cyclohexane).
Visualizing the Process: Workflows and Influences
To better understand the experimental process and the factors influencing catalytic activity, the following diagrams are provided.
Conclusion
The evidence overwhelmingly indicates that the catalyst support is a critical component in designing effective benzene hydrogenation catalysts. The choice of support material can influence the active metal's properties and directly participate in the reaction, thereby dictating the overall catalytic performance. While this guide provides a comparative overview based on available literature, it is evident that the optimal support is highly dependent on the specific active metal and the desired reaction outcome (e.g., complete hydrogenation to cyclohexane versus partial hydrogenation to cyclohexene). Future research should focus on systematic studies that compare a wide range of supports under identical conditions to further elucidate the complex interplay between the metal and the support, paving the way for the development of highly active, selective, and robust catalysts for benzene hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts | MATEC Web of Conferences [matec-conferences.org]
- 5. Benzene hydrogenation over supported and unsupported palladium. I. Kinetic behavior (Journal Article) | OSTI.GOV [osti.gov]
- 6. "Kinetics of Hydrogenation Reactions on Supported Platinum and Platinum" by Robson Luis Schuarca [surface.syr.edu]
The Competitive Landscape of Benzene Hydrogenation: A Guide to Catalyst Selectivity in Arene Mixtures
For researchers, scientists, and drug development professionals, the selective hydrogenation of benzene (B151609) in the presence of other aromatic compounds is a critical transformation. This guide provides an objective comparison of catalyst performance, supported by experimental data, to aid in the selection of the most effective catalytic systems for this challenging reaction.
The removal of benzene, a known carcinogen, from aromatic mixtures without the simultaneous saturation of other valuable arenes like toluene (B28343) and xylenes (B1142099) is a significant goal in both industrial processes and fine chemical synthesis. Traditional hydrogenation catalysts, such as palladium, platinum, and nickel on alumina (B75360) supports, often exhibit higher selectivity for more substituted arenes, which is counterproductive when benzene removal is the primary objective.[1] This guide focuses on catalytic systems that demonstrate a preferential hydrogenation of benzene over other alkyl-substituted aromatics.
Performance Comparison of Catalysts in Competitive Benzene Hydrogenation
The following tables summarize the performance of various catalysts in the competitive hydrogenation of benzene in equimolar mixtures with other arenes. The data highlights key metrics such as benzene conversion, selectivity, and turnover frequency (TOF), providing a clear basis for comparison.
Organozirconium Catalysts on Sulfated Zirconia (ZrS)
Single-site organozirconium catalysts supported on sulfated zirconia have shown remarkable activity and selectivity for benzene hydrogenation under mild conditions.[1][2][3] The selectivity is influenced by the steric and electronic properties of the ancillary ligands on the zirconium center.
| Catalyst Precursor | Competing Arene | Benzene TOF (mol/mol Zr·h) | Benzene Selectivity (%) |
| ZrBz₃⁺/ZrS⁻ | Toluene | - | 83 |
| CpZrMe₂⁺/ZrS⁻ | Toluene | - | 80 |
| CpZrBz₂⁺/ZrS⁻ | Toluene | - | 67 |
| CpZrPh₂⁺/ZrS⁻ | Toluene | - | 57 |
| CpZrBz₂⁺/ZrS⁻ | Ethylbenzene | 490 | 86 |
| Cp*ZrBz₂⁺/ZrS⁻ | Mesitylene | 230 | >99 |
Table 1: Performance of Organozirconium Catalysts in Competitive Arene Hydrogenation. [1][2] Data obtained at 25 °C and 1 atm H₂. TOF stands for Turnover Frequency.
Rhodium and Gold-Rhodium Catalysts
Bimetallic catalysts, such as those combining rhodium and gold, have been investigated for the selective hydrogenation of benzene. The addition of gold to rhodium catalysts supported on amorphous silica-alumina (ASA) has been shown to enhance selectivity for benzene hydrogenation in the presence of toluene.[4]
| Catalyst | Substrate | Conversion Time (min) for Full Benzene Conversion | Remarks |
| Rh/ASA | Benzene | - | - |
| Au-Rh/ASA (absorption) | Benzene | - | Higher activity and selectivity for benzene |
| Au-Rh/ASA (impregnation) | Benzene/Toluene Mixture | 240 | Full toluene conversion not achieved |
Table 2: Performance of Rhodium-Based Catalysts. [4] Data obtained at 80 °C and 4.0 MPa H₂.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. The following are representative experimental protocols for the catalyst systems discussed.
Synthesis of Supported Organozirconium Catalysts
The Cp*ZrBz₂⁺/ZrS⁻ catalyst is prepared by the chemisorption of the organozirconium precursor onto a sulfated zirconia support.
Support Preparation (Sulfated Zirconia - ZrS):
-
Zirconium hydroxide (B78521) (Zr(OH)₄) is calcined at a high temperature (e.g., 600 °C) to produce zirconia (ZrO₂).
-
The resulting ZrO₂ is then sulfated by treating it with a solution of sulfuric acid (H₂SO₄), followed by another calcination step to create the acidic sulfated zirconia support.
Catalyst Preparation (Cp*ZrBz₂⁺/ZrS⁻):
-
The organozirconium precursor, Cp*ZrBz₃ (tris(benzyl)pentamethylcyclopentadienylzirconium(IV)), is dissolved in a dry, inert solvent such as pentane.
-
The sulfated zirconia support is added to the solution, and the slurry is stirred for a specified period to allow for the chemisorption of the organometallic complex onto the Brønsted acidic sites of the support.
-
The solid catalyst is then filtered, washed with fresh solvent to remove any unreacted precursor, and dried under vacuum.
Competitive Arene Hydrogenation Reaction
The catalytic performance is evaluated in a batch reactor under controlled conditions.
Reaction Procedure:
-
A known amount of the catalyst (e.g., 50 mg of Cp*ZrBz₂⁺/ZrS⁻) is loaded into a high-pressure reactor.[1]
-
An equimolar mixture of benzene and the competing arene (e.g., 1 mL of benzene + 1 mL of toluene) is added to the reactor.[1]
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1 atm).[1]
-
The reaction mixture is stirred vigorously (e.g., 1500 rpm) at a constant temperature (e.g., 25 °C) for a set duration (e.g., 1 hour).[1]
-
After the reaction, the reactor is cooled and depressurized. The liquid products are collected and analyzed by gas chromatography (GC) to determine the conversion of each arene and the product distribution.
-
Benzene selectivity is calculated as: (conversion of benzene / (conversion of benzene + conversion of competing arene)) × 100.[1]
Reaction Mechanisms and Selectivity Determinants
The selectivity in competitive arene hydrogenation is a complex interplay of electronic and steric factors involving the catalyst, the substrates, and the support.
Proposed Mechanism for Organozirconium Catalysts
The hydrogenation process with organozirconium catalysts is thought to proceed via a cationic intermediate where the arene coordinates to the electrophilic zirconium center. The steric bulk of the ligands on the zirconium and the nature of the competing arene play a crucial role in determining which substrate binds more favorably and is subsequently hydrogenated.
Figure 1: Competitive hydrogenation pathway on a Zr⁺ center.
The greater selectivity for benzene over more substituted arenes with certain organozirconium catalysts is attributed to steric hindrance.[1][2] Bulky ligands on the catalyst can create a more constrained active site, favoring the coordination of the less sterically demanding benzene molecule.
Experimental Workflow for Catalyst Screening
A systematic workflow is essential for the efficient screening and comparison of different catalysts for selective benzene hydrogenation.
Figure 2: Workflow for catalyst performance evaluation.
This guide provides a snapshot of the current state of research in selective benzene hydrogenation. The data and protocols presented herein should serve as a valuable resource for scientists and researchers aiming to develop and optimize processes for the selective removal of benzene from arene mixtures. The continued exploration of novel catalyst systems, including bimetallic nanoparticles and single-site catalysts, promises further advancements in this important area of catalysis.
References
A Comparative Guide to Rhodium and Rhodium-Gold Catalysts for Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of functional groups is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount in achieving high yields and selectivities for desired products. While rhodium has long been recognized as a highly active metal for hydrogenation, the incorporation of gold to create bimetallic rhodium-gold catalysts has emerged as a promising strategy to further enhance catalytic performance. This guide provides an objective comparison of rhodium and rhodium-gold catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific hydrogenation needs.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of catalytic systems. Below are generalized methodologies for the synthesis of supported rhodium and rhodium-gold catalysts and a standard procedure for catalytic hydrogenation reactions.
Synthesis of Supported Catalysts
1. Synthesis of Supported Rhodium (Rh/Support) Catalyst:
A common method for preparing supported rhodium catalysts is incipient wetness impregnation.
-
Support Pre-treatment: The desired support material (e.g., activated carbon, alumina, titania) is first dried under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed water.
-
Impregnation: A solution of a rhodium precursor, such as rhodium(III) chloride (RhCl₃), is prepared in a suitable solvent (e.g., deionized water, ethanol). The volume of the solution is carefully measured to be equal to the pore volume of the support. The precursor solution is then added dropwise to the dried support with constant mixing to ensure uniform distribution.
-
Drying and Calcination: The impregnated support is dried in an oven at a moderate temperature (e.g., 100-120 °C) overnight. Following drying, the material is calcined in air at a higher temperature (e.g., 400-500 °C) to decompose the precursor and form rhodium oxide species on the support.
-
Reduction: The calcined catalyst is then reduced to its active metallic form. This is typically achieved by heating the catalyst in a stream of hydrogen gas (e.g., 5% H₂ in Ar) at an elevated temperature (e.g., 300-500 °C) for several hours.
2. Synthesis of Supported Rhodium-Gold (Rh-Au/Support) Catalyst:
Bimetallic Rh-Au catalysts can be prepared by co-impregnation or sequential impregnation.
-
Co-impregnation: A solution containing both a rhodium precursor (e.g., RhCl₃) and a gold precursor (e.g., hydrogen tetrachloroaurate(III), HAuCl₄) is prepared. The subsequent steps of impregnation, drying, calcination, and reduction are then carried out as described for the monometallic Rh catalyst.
-
Sequential Impregnation: The support is first impregnated with the gold precursor, followed by drying and calcination. The resulting Au/Support material is then impregnated with the rhodium precursor, followed by another round of drying, calcination, and finally, reduction under a hydrogen atmosphere. This method can sometimes lead to the formation of core-shell structures.
General Procedure for Catalytic Hydrogenation
The following is a general protocol for a batch hydrogenation reaction.
-
Reactor Setup: A high-pressure autoclave or a similar batch reactor equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is used.
-
Reaction Mixture: The catalyst (typically 1-5 mol% of the metal relative to the substrate) is added to the reactor, followed by the solvent and the substrate.
-
Reaction Conditions: The reactor is sealed and purged several times with hydrogen gas to remove air. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 1-50 bar) and heated to the reaction temperature (e.g., 25-100 °C). The reaction mixture is stirred vigorously to ensure good mass transfer.
-
Monitoring and Work-up: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is separated from the reaction mixture by filtration. The filtrate is then concentrated, and the product is purified by appropriate methods such as column chromatography or crystallization.
-
Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried, and then reused in subsequent reaction cycles to evaluate its stability and reusability.
Performance Comparison: Rhodium vs. Rhodium-Gold Catalysts
The addition of gold to rhodium catalysts can significantly influence their activity, selectivity, and stability in hydrogenation reactions. This is often attributed to electronic and geometric effects, where the presence of gold modifies the electronic properties of rhodium and can lead to the formation of specific active sites. Bimetallic and dilute alloy catalysts have been shown to significantly enhance the selectivity towards unsaturated alcohols in the hydrogenation of α,β-unsaturated aldehydes compared to their monometallic counterparts.[1]
Hydrogenation of Nitroarenes
The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Both rhodium and gold-based catalysts are active for this reaction.[2]
| Catalyst | Substrate | Conversion (%) | Selectivity to Aniline (%) | Reaction Conditions | Reference |
| Rh/Support | Nitrobenzene | >99 | >99 | H₂ (pressure not specified), various supports | [3] |
| Rh/Support | Various substituted nitroarenes | High | High | H₂ (pressure not specified), various supports | [3] |
| Au/TiO₂ | 3-Nitrostyrene | 100 | 98 (to 3-aminostyrene) | 30 bar H₂, 100 °C, 2h | [4] |
| Au/Fe₂O₃ | 3-Nitrostyrene | 100 | 97 (to 3-aminostyrene) | 30 bar H₂, 100 °C, 2h | [4] |
Note: Direct comparative data under identical conditions is limited in the literature. The data presented is from different studies and should be interpreted with caution.
Hydrogenation of α,β-Unsaturated Aldehydes
The selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes to produce unsaturated alcohols is a challenging yet highly valuable transformation in the fragrance and pharmaceutical industries. Bimetallic catalysts often show superior performance in this reaction class.[1]
| Catalyst | Substrate | Conversion (%) | Selectivity to Unsaturated Alcohol (%) | Reaction Conditions | Reference |
| Rh/Al₂O₃ | Cinnamaldehyde | 98 | 20 (to cinnamyl alcohol) | 40 bar H₂, 80 °C, 6h | [5] |
| Rh-Sn/Al₂O₃ | Cinnamaldehyde | 99 | 85 (to cinnamyl alcohol) | 40 bar H₂, 80 °C, 6h | [5] |
| Au/TiO₂ | Cinnamaldehyde | 95 | 96 (to cinnamyl alcohol) | 30 bar H₂, 100 °C, 2h | [4] |
| Au/Fe₂O₃ | Cinnamaldehyde | 92 | 98 (to cinnamyl alcohol) | 30 bar H₂, 100 °C, 2h | [4] |
Note: The Rh-Sn system is included to illustrate the common strategy of using a second metal to enhance selectivity. Direct Rh vs. Rh-Au comparisons are scarce.
Stability and Recyclability
Catalyst stability and the potential for recycling are critical factors for industrial applications. While rhodium catalysts can be highly active, they can also be prone to deactivation. The addition of a second, less oxophilic metal like gold can sometimes improve stability.
| Catalyst | Reaction | Number of Cycles | Final Conversion/Yield | Observations | Reference |
| Rh/C | Hydrogenation of 1-methylpyrrole | 5 | Decreased with each cycle | Significant deactivation observed. | [6] |
| Rh/γ-Al₂O₃ | Hydrogenation of 1-methylpyrrole | 5 | Decreased with each cycle | Deactivation also observed. | [6] |
| Au/SiC | Photocatalytic hydrogenation of cinnamaldehyde | 5 | No significant change | No obvious change in morphology or aggregation of Au NPs. | [7] |
Mechanistic Insights and Visualizations
The reaction pathways for the hydrogenation of nitroarenes and α,β-unsaturated aldehydes are complex, with multiple possible intermediates. The catalyst plays a crucial role in directing the reaction towards the desired product.
Hydrogenation of Nitroarenes
The hydrogenation of a nitro group to an amine typically proceeds through nitroso and hydroxylamine (B1172632) intermediates.
Caption: Reaction pathway for nitroarene hydrogenation.
Hydrogenation of α,β-Unsaturated Aldehydes
The hydrogenation of α,β-unsaturated aldehydes can proceed via two main pathways: hydrogenation of the C=C bond to yield the saturated aldehyde, or hydrogenation of the C=O bond to yield the unsaturated alcohol.
Caption: Competing pathways in α,β-unsaturated aldehyde hydrogenation.
Conclusion
The choice between rhodium and rhodium-gold catalysts for hydrogenation is highly dependent on the specific application.
-
Rhodium catalysts are generally highly active for a wide range of hydrogenation reactions. However, their selectivity, particularly in the hydrogenation of multifunctional molecules like α,β-unsaturated aldehydes, can be a challenge.
-
Rhodium-gold catalysts offer the potential for enhanced selectivity and, in some cases, activity. The addition of gold can modify the electronic and geometric properties of the rhodium active sites, favoring the desired reaction pathway. Theoretical studies suggest that doping rhodium onto gold clusters can lower the activation barriers for hydrogenation. For reactions requiring high chemoselectivity, such as the formation of unsaturated alcohols from unsaturated aldehydes, Rh-Au bimetallic systems are a compelling option to explore.
Further research focusing on direct, side-by-side comparisons of Rh and Rh-Au catalysts under identical conditions is needed to fully elucidate their relative merits for various hydrogenation reactions. The development of well-defined bimetallic nanostructures will be key to unlocking the full potential of these catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A mechanistic insight into rhodium-doped gold clusters as a better hydrogenation catalyst - Nanoscale (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Benzene and Cyclohexane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper handling and disposal of common laboratory solvents like benzene (B151609) and cyclohexane (B81311) are critical not only for regulatory compliance but also for the health and safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of benzene and cyclohexane, ensuring that your laboratory practices meet the highest safety standards.
Immediate Safety and Hazard Profile
Benzene is a known human carcinogen that can cause significant health effects, including leukemia and other blood disorders, through inhalation, ingestion, or skin absorption.[1][2][3] It is also a highly flammable liquid and vapor.[1][2][4][5][6] Cyclohexane, while not classified as a carcinogen, is a flammable liquid that can cause skin and eye irritation, and inhalation of its vapors can lead to central nervous system effects such as dizziness and drowsiness.[7][8][9] Both substances must be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.[10][11][12]
Quantitative Data for Benzene and Cyclohexane
For quick reference, the following tables summarize key quantitative safety and physical data for benzene and cyclohexane.
Table 1: Health and Exposure Limits
| Parameter | Benzene | Cyclohexane |
| OSHA PEL (8-hr TWA) | 1 ppm[2][13][14] | 300 ppm[7][10] |
| OSHA STEL (15-min) | 5 ppm[2][13][14] | Not Listed |
| NIOSH REL (10-hr TWA) | 0.1 ppm[2][4] | 300 ppm[7][10] |
| NIOSH STEL (15-min) | 1 ppm[2][4] | Not Listed |
| ACGIH TLV (8-hr TWA) | 0.5 ppm[2][4] | 100 ppm[7][10] |
| ACGIH STEL (15-min) | 2.5 ppm[2][4][15] | Not Listed |
| NIOSH IDLH | 500 ppm[1][4][15] | 1,300 ppm[7][16] |
Table 2: Physical and Flammability Data
| Parameter | Benzene | Cyclohexane |
| Flash Point | -11°C (12°F)[4][5][6][7][17] | -20°C (-4°F)[7][18][19][20] |
| Autoignition Temperature | 498°C (928°F)[1][6][11] | 245°C (473°F)[7][21] |
| Flammable Limits (in air) | 1.2% - 7.8%[1][17] | 1.3% - 8.4%[7][16] |
| Vapor Pressure | 75 mmHg @ 20°C[12] | 77.5 Torr @ 20°C[20] |
| Specific Gravity (Water=1) | 0.879[12] | 0.779[19] |
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict, procedural approach is essential for the safe management of benzene and cyclohexane waste.
Step 1: Segregation and Collection of Waste
-
Dedicated Waste Containers: Use separate, clearly labeled, and chemically resistant containers for benzene and cyclohexane waste. Never mix these solvents with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Non-halogenated organic solvents may sometimes be combined, but always verify compatibility.[2][6]
-
Container Integrity: Ensure waste containers are in good condition, with tightly sealing lids to prevent the release of flammable and toxic vapors.[1][10]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name (i.e., "Benzene," "Cyclohexane").[1][10] Avoid using abbreviations or chemical formulas. The label should also indicate the associated hazards (e.g., "Flammable," "Toxic," "Carcinogen" for benzene).
Step 2: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling of benzene and cyclohexane, including pouring waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11][12]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling benzene and cyclohexane:
-
Eye Protection: Chemical splash goggles are required.[1][10][22]
-
Hand Protection: Chemically resistant gloves (e.g., Viton®, Butyl rubber for benzene; Nitrile for cyclohexane, though prolonged contact should be avoided) must be worn.[2][4][22] Always check the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat and closed-toe shoes are essential.[1][10] For larger quantities, a chemically resistant apron may be necessary.[1]
-
Step 3: Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure and the risk of fire.
-
Minor Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are turned off.[1]
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials (e.g., sand, vermiculite).[1][7] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.[1][18]
-
Clean the spill area with soap and water.[1]
-
Label the waste container appropriately for disposal.[1]
-
-
Major Spills (outside a chemical fume hood or large volume):
-
Evacuate the laboratory immediately, alerting others as you leave.[1][10]
-
If safe to do so, turn off any nearby ignition sources.[1]
-
Close the laboratory doors to contain the vapors.[1]
-
Call your institution's emergency number or EHS department for assistance.[1][17] Do not attempt to clean up a large spill yourself.
-
Step 4: Final Disposal Procedures
-
Never dispose of benzene or cyclohexane down the drain or in regular trash. [1][17][18] This is a serious violation of safety and environmental regulations.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and proper disposal of hazardous waste.[1] They will provide you with the necessary containers, labels, and manifests for waste pickup.
-
Licensed Waste Contractor: The EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the chemical waste in accordance with all local, state, and federal regulations.[16] Common disposal methods for organic solvents include fuel blending for cement kilns or high-temperature incineration.[16]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of benzene and cyclohexane waste in a laboratory setting.
Caption: Waste Disposal Workflow for Benzene and Cyclohexane.
References
- 1. Benzene - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. workcare.com [workcare.com]
- 4. Benzene: Systemic Agent | NIOSH | CDC [cdc.gov]
- 5. lyondellbasell.com [lyondellbasell.com]
- 6. ICSC 0015 - BENZENE [inchem.org]
- 7. nj.gov [nj.gov]
- 8. ICSC 0242 - CYCLOHEXANE [inchem.org]
- 9. Cyclohexane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. CYCLOHEXANE | Occupational Safety and Health Administration [osha.gov]
- 11. carlroth.com [carlroth.com]
- 12. BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]
- 14. 1910.1028 App A - Substance Safety Data Sheet, Benzene | Occupational Safety and Health Administration [osha.gov]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. Cyclohexane Solvent Properties [macro.lsu.edu]
- 21. Cyclohexane - Wikipedia [en.wikipedia.org]
- 22. CYCLOHEXENE | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
